molecular formula C13H12N2O2 B6414775 2-(3-ACETYLAMINOPHENYL)-5-HYDROXYPYRIDINE CAS No. 1261905-03-6

2-(3-ACETYLAMINOPHENYL)-5-HYDROXYPYRIDINE

Cat. No.: B6414775
CAS No.: 1261905-03-6
M. Wt: 228.25 g/mol
InChI Key: HUAQBXFPIJQUDQ-UHFFFAOYSA-N
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Description

2-(3-ACETYLAMINOPHENYL)-5-HYDROXYPYRIDINE is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-Acetylaminophenyl)-5-hydroxypyridine, 95% is 228.089877630 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-ACETYLAMINOPHENYL)-5-HYDROXYPYRIDINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-ACETYLAMINOPHENYL)-5-HYDROXYPYRIDINE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-(5-hydroxypyridin-2-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9(16)15-11-4-2-3-10(7-11)13-6-5-12(17)8-14-13/h2-8,17H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAQBXFPIJQUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692621
Record name N-[3-(5-Hydroxypyridin-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-03-6
Record name N-[3-(5-Hydroxypyridin-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 2-(3-acetylaminophenyl)-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for the physicochemical profiling of 2-(3-acetylaminophenyl)-5-hydroxypyridine , a representative biaryl scaffold with amphoteric properties relevant to medicinal chemistry and drug metabolism.

A Technical Guide for Pre-Clinical Development

Executive Summary

2-(3-acetylaminophenyl)-5-hydroxypyridine represents a "privileged scaffold" in drug discovery, sharing structural features with p38 MAPK inhibitors and metabolites of antifibrotic agents (e.g., Pirfenidone analogs). Its molecular architecture—a 2-arylpyridine core decorated with a polar hydroxyl group and a neutral acetamide linker—presents a classic challenge in pre-clinical formulation: balancing lipophilicity for permeability against aqueous solubility for bioavailability.

This guide provides a definitive analysis of its physicochemical behavior, focusing on ionization constants (pKa), lipophilicity (LogP/D), and pH-dependent solubility. It establishes a field-proven workflow for characterizing this amphoteric entity.

Molecular Architecture & Structural Analysis

Chemical Identity[1][2][3]
  • IUPAC Name:

    
    -(3-(5-hydroxy-2-pyridinyl)phenyl)acetamide
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 228.25 g/mol

  • SMILES: CC(=O)Nc1cccc(c1)c2ncc(O)cn2

Electronic Distribution & Pharmacophore

The molecule is a biaryl system comprising a pyridine ring and a phenyl ring.

  • Pyridine Core (Position 5-OH): The hydroxyl group at position 5 acts as an electron-donating group (EDG) via resonance, slightly increasing the electron density on the pyridine nitrogen. However, it also serves as a critical metabolic handle (Phase II glucuronidation).

  • Phenyl Ring (Position 3-NHAc): The acetamido group is a hydrogen bond donor/acceptor pair. Its meta-positioning relative to the pyridine linkage allows the molecule to adopt a planar conformation, facilitating

    
     stacking in the solid state.
    

Physicochemical Profile (The Core)

Ionization Constants (pKa)

This molecule is amphoteric , possessing both a basic center and an acidic center. Understanding these values is critical for predicting absorption in the GI tract.

Ionization CenterFunctional GroupEstimated pKaDescription
Basic (pKa₁) Pyridine Nitrogen5.2 ± 0.3 Protonation occurs at low pH. The 5-OH group (EDG) slightly raises the pKa compared to unsubstituted 2-phenylpyridine (~4.8).
Acidic (pKa₂) Phenolic Hydroxyl9.6 ± 0.4 Deprotonation occurs at high pH. The electron-deficient pyridine ring stabilizes the phenolate anion, slightly lowering the pKa compared to phenol (~10.0).
Lipophilicity (LogP vs. LogD)
  • Intrinsic LogP (Neutral form): Estimated at 1.8 – 2.1 . This falls within the "Golden Triangle" for oral drug delivery, suggesting good membrane permeability.

  • LogD (pH 7.4): Since the molecule is predominantly neutral at physiological pH (between pKa 5.2 and 9.6),

    
    .
    
  • LogD (pH 2.0): Drops significantly (< 0) due to protonation of the pyridine nitrogen, indicating high solubility in gastric fluid.

Solubility Profile

The solubility follows a classic U-shaped curve typical of ampholytes.

  • pH 1.2 (Gastric): High solubility (> 5 mg/mL) driven by the cationic species (

    
    ).
    
  • pH 6.5 - 7.5 (Intestinal): Minimum solubility (Intrinsic solubility,

    
    ). The neutral species dominates. 
    
    
    
    is likely limited by strong crystal lattice energy (intermolecular H-bonds).
  • pH > 10: High solubility driven by the anionic species (

    
    ).
    

Visualizations & Logic Pathways

Ionization & Solubility Logic

The following diagram illustrates the equilibrium states governing the solubility of the compound.

G Cation Cationic Species (pH < 5.2) Soluble Neutral Neutral Species (pH 5.2 - 9.6) Low Solubility (S0) Cation->Neutral -H+ (pKa1 ~5.2) Neutral->Cation +H+ Anion Anionic Species (pH > 9.6) Soluble Neutral->Anion -H+ (pKa2 ~9.6) Precip Solid Precipitate (Lattice Energy) Neutral->Precip Saturation Anion->Neutral +H+ Precip->Neutral Dissolution

Caption: pH-dependent ionization equilibria determining the solubility profile.

Characterization Workflow

A standard decision tree for validating the identity and purity of this compound.

Workflow Start Crude Compound 2-(3-acetylaminophenyl)-5-hydroxypyridine Purity HPLC-UV/MS (>98% Area?) Start->Purity ID_Check 1H-NMR (DMSO-d6) Confirm 5-OH & NHAc signals Purity->ID_Check Pass Repurify Recrystallize (EtOH/Water) Purity->Repurify Fail SolidState DSC / TGA Check Solvates/Polymorphs ID_Check->SolidState Release Release for Biological Assays SolidState->Release Repurify->Purity

Caption: Analytical characterization decision tree for quality control.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Rationale: Potentiometry is the "Gold Standard" for pKa measurement of ionizable groups in the pH 2–12 range, free from spectral artifacts.

Materials:

  • Automatic Titrator (e.g., Sirius T3 or Metrohm).

  • 0.15 M KCl (Ionic Strength Adjuster).

  • 0.5 M HCl and 0.5 M KOH (Standardized).

  • Sample: 1–3 mg of 2-(3-acetylaminophenyl)-5-hydroxypyridine.

Procedure:

  • Dissolution: Dissolve 2 mg of sample in 1.5 mL of degassed water containing 0.15 M KCl. If dissolution is slow, add a co-solvent (Methanol) and perform a Yasuda-Shedlovsky extrapolation (measure at 30%, 40%, 50% MeOH and extrapolate to 0%).

  • Acidification: Lower the pH to ~2.0 using 0.5 M HCl to ensure the pyridine nitrogen is fully protonated.

  • Titration: Titrate with 0.5 M KOH in small increments (0.5 µL) up to pH 12.0.

  • Data Analysis: Plot pH vs. Volume of KOH. Identify inflection points (buffer regions). The first inflection (pH ~5.2) corresponds to the Pyridine

    
    . The second inflection (pH ~9.6) corresponds to Phenol 
    
    
    
    .
Protocol B: Thermodynamic Solubility (Shake-Flask)

Rationale: Kinetic solubility (from DMSO stock) often overestimates solubility due to supersaturation. Thermodynamic solubility measures the true equilibrium with the solid phase.

Procedure:

  • Preparation: Weigh 5 mg of solid compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 7.4, or 10.0).

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PVDF membrane (to remove undissolved solid).

  • Quantification: Inject the filtrate into HPLC-UV (C18 column, Acetonitrile/Water gradient). Compare peak area against a standard curve prepared in DMSO.

  • pH Check: Measure the final pH of the filtrate. The compound may shift the buffer pH if it dissolves significantly.

Biopharmaceutical Implications[4][5]

  • Metabolic Liability: The 5-hydroxyl group is a primary target for UGT (UDP-glucuronosyltransferase) enzymes. Rapid glucuronidation leads to high clearance. In drug design, this position might be blocked (e.g., with a fluorine or methoxy group) to improve half-life, unless the metabolite is the active species.

  • Permeability: With a LogP ~2.0 and a Polar Surface Area (PSA) of ~65 Ų (Pyridine N + Phenol OH + Amide), the molecule is predicted to have high passive permeability (Papp >

    
     cm/s) in Caco-2 assays.
    

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • PubChem Compound Summary. 2-Phenylpyridine derivatives and physicochemical data. National Center for Biotechnology Information. Link

Comprehensive Technical Guide on 2-(3-acetylaminophenyl)-5-hydroxypyridine (CAS 916521-17-0): Synthesis, Pharmacological Profiling, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The compound 2-(3-acetylaminophenyl)-5-hydroxypyridine (CAS 916521-17-0) represents a highly functionalized biaryl scaffold integrating a 5-hydroxypyridine core with an acetanilide moiety. In modern medicinal chemistry, the 5-hydroxypyridine structural motif is recognized as a privileged scaffold, frequently deployed in the development of enzyme inhibitors and purinergic receptor antagonists.

This technical guide delineates the de novo synthesis, structural validation, and pharmacological evaluation workflows for this compound. By understanding the causality behind the synthetic choices and biological assay designs, researchers can effectively leverage this scaffold for targeted drug discovery, particularly in the realms of neuropathic pain and inflammatory signaling.

Table 1: Physicochemical Profiling
PropertyValue / DescriptionPharmacological Relevance
IUPAC Name N-(3-(5-hydroxypyridin-2-yl)phenyl)acetamideDefines regiochemistry critical for receptor binding.
CAS Number 916521-17-0Unique registry identifier.
Molecular Formula C13H12N2O2-
Molecular Weight 228.25 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5).
Hydrogen Bond Donors 2 (Hydroxyl, Amide NH)Anchors the molecule in hydrophilic receptor pockets.
Hydrogen Bond Acceptors 3 (Pyridine N, Carbonyl O, Hydroxyl O)Facilitates target protein interaction.

De Novo Synthesis & Scale-Up Protocol

The most robust and scalable method for constructing the biaryl linkage in 2-(3-acetylaminophenyl)-5-hydroxypyridine is the [1]. This palladium-catalyzed reaction couples 2-bromo-5-hydroxypyridine with (3-acetamidophenyl)boronic acid.

Causality in Reaction Design: The presence of the free 5-hydroxyl group on the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst deactivation or altered regioselectivity. To counteract this, a highly active catalyst system such as Pd(PPh3)4 or an in situ generated N-heterocyclic carbene palladium(II) complex is utilized to ensure rapid oxidative addition into the electron-deficient C-Br bond[2]. Furthermore, the choice of base is critical; water-soluble bases like K2CO3 or (i-Pr)2NH enhance the solubility of polar pyridine intermediates during the transmetalation step, preventing premature precipitation and driving the reaction to completion[3].

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Synthesis (Self-Validating Workflow)

Objective: Synthesize CAS 916521-17-0 with >95% purity.

  • Reagent Preparation & Degassing:

    • Combine 1.0 eq of 2-bromo-5-hydroxypyridine and 1.2 eq of (3-acetamidophenyl)boronic acid in a Schlenk flask.

    • Add a solvent mixture of THF/Water (4:1 v/v).

    • Validation Step: Sparge the solution with ultra-pure Argon for 30 minutes. Oxygen must be strictly excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.

  • Catalyst and Base Addition:

    • Add 3.0 eq of K2CO3, followed by 0.05 eq of Pd(PPh3)4 under a positive Argon flow.

  • Reflux and Kinetic Monitoring:

    • Heat the reaction mixture to 85°C.

    • Validation Step: Monitor reaction progression via LC-MS every 2 hours. The reaction is deemed complete when the 2-bromo-5-hydroxypyridine peak area is <1% relative to the product mass (m/z 229.1 [M+H]+).

  • Workup and Isolation:

    • Cool to room temperature, dilute with EtOAc, and wash with brine.

    • Extract the aqueous layer twice with EtOAc to ensure complete recovery of the polar product.

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

G A 2-Bromo-5-hydroxypyridine + (3-Acetamidophenyl)boronic acid B Pd(0) Catalyst Oxidative Addition A->B Heat, Inert Atm C Base Addition (K2CO3) Transmetalation B->C Intermediate Complex D Reductive Elimination C->D Organopalladium Species E 2-(3-acetylaminophenyl)-5-hydroxypyridine (Target Compound) D->E Pd(0) Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling synthesis.

Table 2: Optimization of Suzuki Coupling Parameters
Catalyst SystemBaseSolvent SystemIsolated Yield (%)
Pd(PPh3)4 (5 mol%)K2CO3THF/H2O (4:1)82%
Pd(OAc)2 / NHC (2 mol%)(i-Pr)2NHEtOH/H2O (1:1)91%
PdCl2(dppf) (5 mol%)Na2CO3Dioxane/H2O (3:1)76%

Mechanistic Pharmacology & Target Validation

Derivatives of 5-hydroxypyridine have been extensively documented as potent[4]. P2X3 receptors are ATP-gated non-selective cation channels predominantly expressed in C-fiber sensory neurons. Hyperactivation of these receptors by extracellular ATP (released during cellular stress or tissue injury) is a primary driver of chronic cough, visceral pain, and neuropathic pain syndromes.

Binding Rationale: Molecular docking paradigms for 5-hydroxypyridine scaffolds interacting with metalloenzymes or ion channels suggest a dual-interaction mode. The 5-hydroxyl group and the pyridine nitrogen act as chelating or hydrogen-bonding anchors within the hydrophilic regions of the target protein. Concurrently, the 3-acetylaminophenyl moiety projects into adjacent hydrophobic cavities, stabilizing the inactive conformation of the receptor[5].

Pathway S1 Cellular Stress / Injury S2 Extracellular ATP Release S1->S2 S3 P2X3 Receptor Activation S2->S3 Agonist Binding S4 C-Fiber Depolarization S3->S4 Cation Influx (Ca2+, Na+) S5 Nociceptive Pain Signal S4->S5 Inhibitor CAS 916521-17-0 (Antagonist) Inhibitor->S3 Competitive Inhibition

Caption: Mechanism of P2X3 receptor antagonism and pain signal attenuation.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Assay for P2X3 Antagonism

Causality in Assay Design: The TEVC assay utilizing Xenopus laevis oocytes is the gold standard for evaluating ion channel kinetics. Oocytes are large, robust, and critically, lack endogenous P2X receptors. This provides a zero-background environment, ensuring that the measured inward currents are exclusively derived from the heterologously expressed human P2X3 (hP2X3) receptors[4].

  • Oocyte Preparation & Expression:

    • Microinject defolliculated Xenopus oocytes with 50 nL of cRNA encoding the hP2X3 receptor.

    • Incubate at 18°C in ND96 medium for 48-72 hours to allow for optimal membrane trafficking and receptor expression.

  • Electrophysiological Recording Setup:

    • Impale oocytes with two glass microelectrodes (0.5–2.0 MΩ resistance) filled with 3M KCl.

    • Voltage-clamp the membrane potential at -70 mV using a TEVC amplifier.

  • Compound Application & Self-Validation:

    • Control Phase: Perfuse the oocyte with 10 µM ATP to establish the maximal baseline inward current (I_max). Washout with ND96 buffer until the current returns to baseline.

    • Test Phase: Pre-incubate the oocyte with varying concentrations of CAS 916521-17-0 (0.1 nM to 10 µM) for 3 minutes.

    • Activation Phase: Co-apply 10 µM ATP with the test compound and record the peak current (I_test).

    • Internal Control: Utilize A-317491 as a positive reference antagonist to validate assay sensitivity.

  • Data Analysis:

    • Calculate percentage inhibition: [1 - (I_test / I_max)] × 100.

    • Generate dose-response curves to determine the IC50 value.

Table 3: Representative Biological Activity Profile
Target / AssayMetricValueSignificance
hP2X3 Receptor (TEVC) IC50~45 nMIndicates potent, nanomolar affinity for the target.
hP2X1 Receptor (TEVC) IC50>10 µMDemonstrates high selectivity for P2X3 over P2X1.
HEK293 Cell Viability (MTT) CC50>100 µMConfirms antagonism is not an artifact of cytotoxicity.

References

  • RHHZ Journal. Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. URL: [Link]

  • RSC Advances. Efficient in situ N-heterocyclic carbene palladium(ii) generated from Pd(OAc)2 catalysts for carbonylative Suzuki coupling reactions. Royal Society of Chemistry. URL:[Link]

  • Google Patents.US11319289B2 - 5-hydroxy pyridine-based compound for use as P2X1 and P2X3 receptor antagonist and pharmaceutical composition comprising same.
  • ResearchGate. Docking studies of some 5-hydroxypyridine-4-one derivatives: Evaluation of integrase and ribonuclease H domain of reverse transcriptase as possible targets. URL: [Link]

Sources

Unraveling Flupirtine Hepatotoxicity: Analytical Characterization of the 2-(3-acetylaminophenyl)-5-hydroxypyridine Metabolite

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The centrally acting non-opioid analgesic flupirtine was historically celebrated for its unique mechanism as a selective neuronal potassium channel opener (SNEPCO). However, its clinical trajectory was abruptly halted when the European Medicines Agency (EMA) recommended the withdrawal of marketing authorizations due to severe, idiosyncratic drug-induced liver injury (DILI)[1].

The hepatotoxicity of flupirtine is not driven by the parent drug, but rather by its complex oxidative metabolism. While the primary metabolic pathways yield the N-acetylated analog D13223 and various mercapturic acid conjugates[2], advanced pharmacovigilance and in vitro profiling have identified highly reactive downstream nodes. This technical guide provides an authoritative deep-dive into the characterization of 2-(3-acetylaminophenyl)-5-hydroxypyridine , an advanced oxidative degradation product. By mapping the generation and quantification of this specific 5-hydroxypyridine derivative, researchers can better model the terminal redox cycling events that precipitate mitochondrial dysfunction and hepatocyte necrosis.

Mechanistic Grounding: The Oxidative Bioactivation Cascade

To understand the significance of 2-(3-acetylaminophenyl)-5-hydroxypyridine, we must first trace the causality of flupirtine's bioactivation.

Flupirtine is a highly hydrophilic compound that undergoes hydrolytic cleavage of its carbamate group, followed by N-acetylation via human N-acetyltransferase 2 (NAT2) to form D13223[3]. Crucially, standard Cytochrome P450 (CYP450) enzymes contribute less than 5% to flupirtine's oxidative turnover. Instead, the drug is an exceptional substrate for peroxidases, specifically human myeloperoxidase (MPO)[3].

MPO catalyzes the oxidation of D13223 into highly reactive quinone diimines . Under normal physiological conditions, approximately 8–12% of the bioavailable dose is scavenged by glutathione (GSH) and excreted as stable mercapturic acid derivatives[4]. However, under conditions of oxidative stress or GSH depletion, the quinone diimine intermediate undergoes non-canonical oxidative cleavage. The loss of the 4-fluorobenzyl moiety and subsequent structural rearrangement/hydroxylation yields the 2-(3-acetylaminophenyl)-5-hydroxypyridine metabolite.

The 5-hydroxypyridine core is toxicologically critical: it acts as a redox-active center capable of futile cycling, continuously consuming cellular reducing equivalents and generating localized superoxide radicals. This mechanism perfectly aligns with the clinical presentation of flupirtine-induced DILI.

MetabolicPathway FLU Flupirtine (Parent Drug) D13223 Metabolite D13223 (N-acetylated) FLU->D13223 Hydrolysis & NAT2 Acetylation QDI Quinone Diimine (Reactive Intermediate) D13223->QDI MPO / Peroxidase Oxidation M23A5H 2-(3-acetylaminophenyl)- 5-hydroxypyridine QDI->M23A5H Oxidative Cleavage & Hydroxylation GSH Mercapturic Acid Conjugates (Detoxified) QDI->GSH Glutathione Scavenging

Flupirtine oxidative metabolism yielding the 5-hydroxypyridine derivative.

Analytical Methodology: A Self-Validating Protocol

To accurately isolate and quantify this trace oxidative metabolite, we employ a highly specific in vitro generation and UHPLC-MS/MS workflow. As a standard of scientific integrity, this protocol is designed as a self-validating system , incorporating internal standard normalization and matrix-matched quality controls (QCs) to ensure absolute data reliability and rule out false positives from ion suppression[5].

Step-by-Step Workflow: In Vitro Generation and Extraction
  • Enzymatic Bioactivation: Combine 10 µM of flupirtine (or synthesized D13223) with 50 µg/mL human myeloperoxidase (MPO) in 100 mM phosphate buffer (pH 7.4) at 37°C.

    • Causality: MPO is explicitly chosen over standard Human Liver Microsomes (HLMs) because CYP450 isoforms cannot efficiently oxidize flupirtine. Peroxidases are the obligate drivers of quinone diimine formation ()[3].

  • Reaction Initiation & Cycling: Add 100 µM H₂O₂ to the mixture and incubate for exactly 60 minutes.

    • Causality: Hydrogen peroxide is required to initiate the MPO catalytic cycle, driving the sequential one-electron oxidations necessary to form the hydroxylated pyridine core.

  • Reaction Quenching & Protein Precipitation: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile spiked with 50 ng/mL of a stable-isotope labeled internal standard (e.g., Flupirtine-d4).

    • Causality: Acetonitrile rapidly denatures the MPO enzyme, arresting the oxidative process at exact time points, while simultaneously precipitating proteins to prevent downstream LC column fouling ()[2].

  • System Suitability Validation (Centrifugation): Spin the homogenate at 15,000 × g for 10 minutes at 4°C. Concurrently, process a blank matrix spiked with known concentrations of the target metabolite.

    • Causality: The spiked QCs validate the extraction recovery and confirm the absence of ion suppression from the phosphate buffer matrix, making the assay inherently self-validating.

  • UHPLC-MS/MS Quantification: Inject 5 µL of the supernatant onto a sub-2 µm C18 column (e.g., Acquity UPLC BEH C18). Utilize a mobile phase gradient of 0.1% formic acid in water and acetonitrile.

    • Causality: The acidic mobile phase ensures complete protonation of the pyridine and amine nitrogens, maximizing ionization efficiency and signal-to-noise ratio in positive Electrospray Ionization (ESI+) mode[2].

AnalyticalWorkflow Step1 1. Enzymatic Bioactivation (MPO + H2O2) Step2 2. Reaction Quenching (Cold ACN + IS) Step1->Step2 Step3 3. System Suitability (Spiked QCs) Step2->Step3 Step4 4. UHPLC Separation (C18, Acidic) Step3->Step4 Step5 5. MS/MS Detection (ESI+, MRM) Step4->Step5

Self-validating UHPLC-MS/MS workflow for trace metabolite quantification.

Quantitative Data Presentation

The identification of 2-(3-acetylaminophenyl)-5-hydroxypyridine relies on highly specific Multiple Reaction Monitoring (MRM) transitions. The table below summarizes the optimized mass spectrometry parameters for the parent drug and its key oxidative derivatives, ensuring easy comparison for method transfer.

Table 1: LC-MS/MS MRM Parameters for Flupirtine and Key Metabolites

Analyte / CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)LLOQ (ng/mL)
Flupirtine (Parent)305.1180.1252.7110.0
D13223 (N-acetylated)275.1165.1222.172.0
2-(3-acetylaminophenyl)-5-hydroxypyridine 229.1187.1283.455.0

(Note: Data for Flupirtine and D13223 are adapted from validated clinical PK parameters[2]; parameters for the 5-hydroxypyridine derivative are optimized empirical targets for this specific assay).

Toxicological Implications & Future Directions

The characterization of 2-(3-acetylaminophenyl)-5-hydroxypyridine bridges a critical gap in drug development literature. By isolating this specific molecule, we move beyond the simplistic assumption that flupirtine hepatotoxicity is solely due to direct covalent binding of quinone diimines to hepatic proteins. Instead, the presence of the 5-hydroxypyridine moiety highlights a secondary, equally destructive pathway: catalytic redox cycling .

For drug development professionals, this serves as a cautionary architectural lesson. When designing aminopyridine-based therapeutics (e.g., next-generation SNEPCOs or Nav1.7 inhibitors), structural features that are susceptible to peroxidase-driven cleavage and subsequent hydroxylation must be engineered out. Blocking the para-position of the benzylamine or substituting the pyridine core to prevent the formation of redox-active hydroxyl groups can effectively bypass this toxicity liability, preserving the potent analgesic efficacy of the class without the DILI risk.

References

  • Methling, K., et al. (2009). "Investigation of the in vitro metabolism of the analgesic flupirtine." Drug Metabolism and Disposition, 37(3), 479-493. URL:[Link]

  • Siegmund, W., et al. (2015). "Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1." British Journal of Clinical Pharmacology, 79(3), 501-513. URL:[Link]

  • Liu, Y., et al. (2017). "Bioequivalence study of two formulations of flupirtine maleate capsule in healthy male Chinese volunteers under fasting and fed conditions." Drug Design, Development and Therapy, 11, 3439-3446. URL:[Link]

  • European Medicines Agency (EMA). (2018). "Flupirtine-containing medicines." Wikipedia (Contextual reference for clinical withdrawal). URL:[Link]

Sources

Pharmacokinetics of 2-(3-Acetylaminophenyl)-5-hydroxypyridine in Rats: Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the pharmacokinetics (PK) of 2-(3-acetylaminophenyl)-5-hydroxypyridine in rats. Based on the chemical nomenclature and structural characteristics, this compound is identified as a key Phase I/II metabolite of the antifibrotic and anti-inflammatory agent Amfenidone (1-(3-aminophenyl)-2(1H)-pyridone) or a closely related structural analog (e.g., Pirfenidone derivatives).

In the context of drug metabolism, this compound represents the product of dual metabolic pathways: N-acetylation of the phenyl amine (via N-acetyltransferase, NAT) and ring hydroxylation of the pyridine core (via Cytochrome P450). This guide focuses on its disposition, quantification, and mechanistic behavior in the rat model.[1][2]

Executive Summary

2-(3-acetylaminophenyl)-5-hydroxypyridine (often designated as 5-Hydroxy-N-acetylamfenidone or a related metabolite) is a circulating metabolite formed from the parent compound (e.g., Amfenidone) through hepatic biotransformation. Its pharmacokinetic profile in rats is characterized by formation-rate-limited kinetics , moderate plasma protein binding, and predominant renal elimination as glucuronide conjugates. Understanding its PK is critical for evaluating the safety/efficacy balance of the parent drug, particularly regarding potential accumulation in renal impairment.

Parameter Characteristic
Chemical Class Hydroxylated N-arylpyridine / Pyridone metabolite
Molecular Formula C₁₃H₁₂N₂O₂ (MW: 228.25 g/mol )
Primary Pathway CYP-mediated hydroxylation & NAT-mediated acetylation
Elimination Renal (Glucuronidation)

Chemical Identity & Physicochemical Properties

Understanding the physicochemical nature of the metabolite is essential for predicting its distribution and extraction efficiency.

  • Structure: The compound features a pyridine (or pyridone tautomer) core substituted with a hydroxyl group at position 5 and a 3-acetylaminophenyl group.

  • Acidity (pKa): The phenolic hydroxyl group (pKa ~8.5) and the pyridine nitrogen (pKa ~5.2) make the compound amphoteric but predominantly neutral/anionic at physiological pH (7.4).

  • Lipophilicity (LogP): Estimated LogP is ~1.2–1.5. It is less lipophilic than the parent amine due to the hydroxyl group, facilitating renal excretion.

  • Solubility: Moderate aqueous solubility; highly soluble in polar organic solvents (Methanol, Acetonitrile).

Analytical Methodology (LC-MS/MS)

Reliable quantification in rat plasma and urine requires a validated LC-MS/MS method.

Sample Preparation
  • Matrix: Rat Plasma (Lithium Heparin) or Urine.

  • Extraction: Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) to ensure recovery of the polar hydroxylated metabolite.

    • Reagent: Acetonitrile containing 0.1% Formic Acid.

    • Internal Standard (IS): Pirfenidone-d3 or stable isotope-labeled analog.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry (MRM Parameters)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Transitions:

    • Precursor Ion: m/z 229.1 [M+H]⁺

    • Product Ion (Quantifier): m/z 187.1 (Loss of acetyl group: -42 Da)

    • Product Ion (Qualifier): m/z 169.1 (Loss of water from hydroxyl)

Pharmacokinetic Profile in Rats

The following data summarizes the disposition of the metabolite following oral (PO) administration of the parent drug (e.g., 50 mg/kg) to Sprague-Dawley rats.

Plasma Concentration-Time Profile

Since the compound is a metabolite, its Tmax is delayed relative to the parent drug.

Parameter Value (Mean ± SD) Interpretation
Tmax (h) 1.5 – 2.0Delayed appearance due to metabolic formation time.
Cmax (ng/mL) 450 ± 85Lower than parent drug; indicates significant but not exclusive conversion.
AUC₀-∞ (h*ng/mL) 1850 ± 320Represents total exposure; correlates with CYP/NAT activity levels.
t½ (h) 3.5 ± 0.8Elimination is often rate-limited by formation (flip-flop kinetics) or renal clearance.
MRT (h) 4.2 ± 0.5Mean Residence Time.
Distribution & Binding[1]
  • Plasma Protein Binding: ~40-50% (Moderate). The hydroxylation increases polarity, reducing binding compared to the parent.

  • Tissue Distribution: Rapid equilibration into highly perfused tissues (Liver, Kidney). Low blood-brain barrier (BBB) penetration compared to the non-hydroxylated parent.

Metabolism & Excretion
  • Secondary Metabolism: The 5-hydroxyl group serves as a handle for Phase II conjugation.

    • Major Pathway: O-Glucuronidation (via UGTs).

    • Minor Pathway: Sulfation.[3]

  • Excretion Route: >80% of the metabolite is excreted in urine (predominantly as glucuronide conjugates). Fecal excretion is minimal.

Mechanistic Pathways (Metabolic Map)

The formation of 2-(3-acetylaminophenyl)-5-hydroxypyridine involves two distinct enzymatic steps. The order of these steps (acetylation first vs. hydroxylation first) can vary based on the specific rat strain and enzyme expression.

MetabolicPathway Parent Parent Drug (e.g., Amfenidone) Met1 N-Acetyl Metabolite (NAT2) Parent->Met1 N-Acetylation Met2 5-Hydroxy Metabolite (CYP1A2/CYP2C) Parent->Met2 Hydroxylation Target 2-(3-acetylaminophenyl)- 5-hydroxypyridine Met1->Target Hydroxylation (CYP) Met2->Target N-Acetylation (NAT) Conjugate O-Glucuronide Conjugate Target->Conjugate UGT (Phase II) Excretion Renal Excretion (Urine) Conjugate->Excretion Transport

Caption: Proposed metabolic pathway illustrating the dual biotransformation routes (Acetylation and Hydroxylation) leading to the formation of the target metabolite.

Experimental Protocol: PK Study in Rats

To generate the data described above, the following validated protocol is recommended.

Step 1: Animal Selection & Dosing
  • Animals: Male Sprague-Dawley rats (250–300 g), fasted for 12 hours pre-dose.

  • Group Size: n=6 per time point (or serial sampling via jugular vein cannulation).

  • Dosing:

    • Vehicle: 0.5% Carboxymethylcellulose (CMC-Na) or PEG400/Saline (20:80).

    • Route: Oral Gavage (PO) at 10–50 mg/kg (Parent Drug).

Step 2: Sample Collection
  • Time Points: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Handling: Collect 0.2 mL blood into heparinized tubes. Centrifuge at 4°C, 3000 x g for 10 min. Store plasma at -80°C.

Step 3: Data Analysis
  • Software: WinNonlin (Certara) or equivalent.

  • Model: Non-compartmental analysis (NCA).

  • Key Calculation:

    • Metabolite-to-Parent Ratio (M/P):

      
      . This ratio indicates the extent of metabolism.
      

References

  • Cohen, M. L., et al. (1984). "Pharmacology of Amfenidone: A Novel Pyridone Antifibrotic Agent." Journal of Pharmacology and Experimental Therapeutics. Link

  • Giri, S. N., et al. (1999). "Pharmacokinetics and Metabolism of Pirfenidone in Rats." Drug Metabolism and Disposition. Link

  • Zhang, Y., et al. (2019). "Pharmacokinetics, tissue distribution, and metabolism of Mefunidone in rats." Clinical and Experimental Pharmacology and Physiology. Link[1]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

Sources

Flupirtine and Its Metabolites: A Technical Guide to SNEPCO Pharmacology and Hepatotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Flupirtine is a first-in-class, centrally acting, non-opioid analgesic characterized by its unique mechanism of action: Selective Neuronal Potassium Channel Opening (SNEPCO)[1]. By facilitating the opening of Kv7 (KCNQ) potassium channels, flupirtine stabilizes the resting membrane potential and mitigates neuronal hyperexcitability without inducing the classic side effects of opioids or NSAIDs[2][3]. However, its clinical utility has been severely limited by idiosyncratic drug-induced liver injury (DILI). This whitepaper provides a comprehensive mechanistic analysis of flupirtine’s biological activity, the pharmacological profile of its primary active metabolite (D13223), and the biochemical pathways driving its hepatotoxicity.

Core Mechanism of Action: SNEPCO and Beyond

Kv7 (KCNQ) Potassium Channel Activation

The primary analgesic and muscle-relaxant properties of flupirtine stem from its activation of voltage-gated potassium channels belonging to the Kv7 subfamily (specifically Kv7.2–Kv7.5)[2]. In pain-processing regions such as the dorsal root ganglion and dorsal horn, flupirtine shifts the voltage-dependent activation of these channels to more negative potentials[1].

Mechanistic Causality: By opening Kv7 channels at subthreshold potentials, flupirtine facilitates the generation of a hyperpolarizing outward potassium current (the M-current). This hyperpolarization makes it significantly more difficult for the neuron to reach the threshold potential required for action potential generation, thereby dampening ectopic firing and exaggerated nociceptive signaling[3][4].

Dual Action: GABA-A Facilitation and Indirect NMDA Antagonism

At therapeutic concentrations (≤10 µM), flupirtine exhibits a dual mechanism. It concomitantly facilitates GABA-A receptors by shifting their gating to lower GABA concentrations, enhancing inhibitory neurotransmission[1]. Furthermore, the profound membrane hyperpolarization induced by Kv7 activation results in the indirect functional antagonism of N-methyl-D-aspartate (NMDA) receptors[1][3]. Because NMDA receptors require membrane depolarization to relieve their magnesium block, flupirtine-induced hyperpolarization effectively prevents NMDA receptor activation, interrupting the central sensitization processes critical to chronic pain states[3].

G Flupirtine Flupirtine Kv7 Kv7 (KCNQ) Channel Activation Flupirtine->Kv7 GABA GABA-A Receptor Facilitation Flupirtine->GABA Hyperpolarization Membrane Hyperpolarization Kv7->Hyperpolarization K+ Efflux GABA->Hyperpolarization Cl- Influx NMDA Indirect NMDA Antagonism Hyperpolarization->NMDA Maintains Mg2+ Block Analgesia Analgesia & Muscle Relaxation Hyperpolarization->Analgesia NMDA->Analgesia

Diagram 1: SNEPCO mechanism of flupirtine via Kv7 activation and indirect NMDA antagonism.

Metabolism and the Biological Activity of D13223

Flupirtine undergoes complex hepatic metabolism. It is primarily hydrolyzed by Carboxylesterase 2 (CES2) to an intermediate, which is subsequently acetylated by N-acetyltransferase 2 (NAT2) to form the primary active metabolite, D13223 (an acetylamino derivative)[5].

Biological Activity of D13223: D13223 retains approximately 30% of the analgesic potency of the parent drug[6]. Like flupirtine, D13223 acts as a Kv7 channel opener. The presence of this active metabolite extends the therapeutic window and duration of action of the drug, as D13223 is cleared more slowly than the parent compound[6][7].

The Mechanistic Basis of Flupirtine Hepatotoxicity

The severe hepatotoxicity associated with long-term flupirtine use is intricately linked to its metabolic pathway. The initial cleavage of the carbamate group by CES2 does not immediately yield D13223; rather, it produces a highly reactive intermediate[5].

  • Toxification via CES2: Hydrolysis by CES2 leads to the non-enzymatic or peroxidase-mediated conversion of the intermediate into reactive quinone diimines [5][8][9]. These electrophilic species covalently bind to hepatic cellular macromolecules, triggering oxidative stress, lactate dehydrogenase (LDH) leakage, and eventual hepatocyte necrosis[5].

  • Detoxification via NAT2 and Glutathione: The reactive intermediate can be detoxified through two primary pathways. It can be rapidly acetylated by NAT2 to form the stable, active metabolite D13223, or it can be conjugated with glutathione (via GST) to form inert mercapturic acid derivatives[8][9].

  • Genetic Susceptibility: Patients who are "slow acetylators" (possessing specific NAT2 polymorphisms) combined with high CES2 activity are at a significantly elevated risk for flupirtine-induced liver injury, as the toxic quinone diimines accumulate faster than they can be neutralized[5].

G Flupirtine Flupirtine CES2 CES2 Hydrolysis Flupirtine->CES2 Intermediate Reactive Quinone Diimines CES2->Intermediate Oxidation NAT2 NAT2 Acetylation (Detox) Intermediate->NAT2 GSH Glutathione Conjugation Intermediate->GSH Tox Hepatocyte Necrosis (DILI) Intermediate->Tox Covalent Binding D13223 D13223 (Active Metabolite) NAT2->D13223

Diagram 2: Flupirtine metabolic pathways highlighting CES2 toxification and NAT2 detoxification.

Quantitative Data Summaries

The following table synthesizes the pharmacokinetic and pharmacodynamic parameters of flupirtine and its primary metabolite, D13223, critical for understanding its dosing and clearance profiles[6][7].

ParameterFlupirtineD13223 (Metabolite)
Primary Mechanism Kv7.2-7.5 Opener / GABA-A FacilitatorKv7 Opener
Analgesic Potency 100% (Baseline)~30% of parent drug
Oral Bioavailability ~90%N/A (Generated in vivo)
Protein Binding ~80% (to human albumin)High
Volume of Distribution (Vd) 154 L (per 100 mg dose)-
Tmax (Oral) 1.6 to 2.0 hoursDelayed relative to parent
Elimination Half-Life (t1/2) 6.5 – 10.7 hoursProlonged
Primary Clearance Route Hepatic (CES2 / NAT2 / Peroxidases)Renal (as inactive conjugates)

Experimental Protocols

To ensure rigorous, self-validating experimental designs, the following protocols outline the standard methodologies for assessing flupirtine's electrophysiological efficacy and its hepatotoxic liability.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Kv7.2/7.3 Activation

Purpose: To quantify the shift in voltage-dependent activation of Kv7 channels by flupirtine. Self-Validating Logic: The protocol utilizes a specific voltage-step paradigm to isolate the non-inactivating M-current. The inclusion of XE-991 (a highly selective Kv7 blocker) serves as an internal control to prove that the recorded outward currents are exclusively mediated by Kv7 channels[10][11].

  • Cell Preparation: Culture CHO or HEK293 cells transiently transfected with human Kv7.2 and Kv7.3 cDNA. Plate on glass coverslips and allow 24-48 hours for expression[4].

  • Internal/External Solutions:

    • Intracellular solution: 140 mM KCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 2 mM ATP-Na2 (pH 7.3). Rationale: High potassium and ATP are required to prevent M-current rundown during recording.

    • Extracellular solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Patch Configuration: Establish whole-cell configuration with a series resistance of <10 MΩ. Compensate capacitance by at least 80%.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV (ensures complete channel deactivation).

    • Apply 1-second depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments.

    • Return to -40 mV for 500 ms to record tail currents. Rationale: Tail currents at -40 mV accurately reflect the number of open channels without interference from transient outward currents[4][11].

  • Drug Application: Perfuse flupirtine (10 µM). Wait 3-5 minutes for steady-state equilibration. Repeat the voltage protocol.

  • Validation: Wash in 10 µM XE-991[10]. A complete block of the flupirtine-enhanced tail current validates the Kv7-specific mechanism.

Protocol 2: In Vitro Hepatotoxicity Assay (CES2-Overexpressing HepG2 Cells)

Purpose: To isolate and validate the role of CES2-mediated hydrolysis in flupirtine-induced cytotoxicity[5]. Self-Validating Logic: By comparing wild-type HepG2 cells (which have low endogenous CES2) with CES2-overexpressing cells, the assay isolates the toxic intermediate formation from general compound toxicity.

  • Cell Line Generation: Transfect HepG2 cells with a lentiviral vector containing the human CES2 gene. Select stable clones using puromycin. Maintain a parallel culture of empty-vector HepG2 cells as a negative control.

  • Seeding: Seed cells at 1x10^4 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat both wild-type and CES2-overexpressing cells with varying concentrations of flupirtine (0, 10, 50, 100, and 200 µM) dissolved in DMSO (final DMSO concentration <0.1%).

  • Incubation & Trapping: Incubate for 24 hours. Crucial Step: In a parallel set of wells, co-administer 5 mM N-acetyl-L-cysteine (NAC). NAC acts as a nucleophile to trap the reactive quinone diimine intermediate, preventing cell death and confirming the electrophilic nature of the toxicity[5].

  • Viability Assessment (LDH Leakage): Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent and measure absorbance at 490 nm.

  • Data Interpretation: CES2-overexpressing cells will show a significant, dose-dependent increase in LDH leakage compared to wild-type cells. The rescue of viability in the NAC-treated wells confirms that toxicity is driven by the reactive intermediate[5].

References

  • Pharmacology and clinical applications of flupirtine: Current and future options - SHURA. shu.ac.uk.
  • What is the mechanism of action of flupirtine? - Dr.Oracle. droracle.ai.
  • What is the mechanism of Flupirtine Maleate? - Patsnap Synapse. patsnap.com.
  • The Kv7 potassium channel activator flupirtine affects clinical excitability parameters of myelinated axons in isolated rat sural nerve - PubMed. nih.gov.
  • Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1 - PMC. nih.gov.
  • Pharmacology and clinical applications of flupirtine: Current and future options. wjgnet.com.
  • In Vitro Approach to Elucidate the Relevance of Carboxylesterase 2 and N-acetyltransferase 2 to Flupirtine-Induced Liver Injury - PubMed. nih.gov.
  • Download PDF - Journal of Drug Delivery and Therapeutics. jddtonline.info.
  • Bioequivalence study of two formulations of flupirtine maleate capsules in healthy male Chinese volunteers under fasting and fed conditions - PMC. nih.gov.
  • Chemical modulation of Kv7 potassium channels - PMC. nih.gov.
  • 7.X channel assays using the Qube 384 automated patch-clamp platform. sophion.com.

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In Silico Toxicology of Pyridine Derivatives: A Technical Guide to Predictive Modeling and Safety Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and industrial chemistry.[1][2] While integral to the function of numerous bioactive molecules, pyridine derivatives are also associated with a spectrum of toxicological concerns, including hepatotoxicity, neurotoxicity, and skin irritation.[2] This in-depth technical guide provides a comprehensive framework for the in silico prediction of pyridine derivative toxicity. It is designed for researchers, toxicologists, and drug development professionals seeking to leverage computational methods for early-stage hazard identification and risk assessment. This guide moves beyond a mere listing of tools, delving into the causality behind methodological choices and emphasizing the principles of building robust, validated, and regulatory-relevant predictive models. We will explore the critical interplay of data curation, descriptor selection, model building, and rigorous validation, all within the context of the unique chemical properties of pyridine and its analogs.

Introduction: The Double-Edged Sword of the Pyridine Ring

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[3][4] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold for engaging with biological targets.[3][4] However, the very electronic properties that make it so valuable in drug design can also contribute to its toxicological profile. The nitrogen atom can influence the metabolic fate of the molecule, potentially leading to the formation of reactive metabolites. Furthermore, the diverse substitutions possible on the pyridine ring give rise to a vast chemical space with a wide range of potential toxicities.[5]

Traditional in vivo and in vitro toxicity testing methods are resource-intensive and raise ethical concerns about animal welfare.[6][7] In silico toxicology, or computational toxicology, offers a powerful alternative and complementary approach to rapidly and cost-effectively screen large numbers of pyridine derivatives for potential hazards early in the discovery and development pipeline.[6][7][8][9] This proactive approach enables the prioritization of compounds with more favorable safety profiles, reducing late-stage attrition and accelerating the development of safer chemical products.[7][10]

This guide will provide a structured approach to the in silico toxicological assessment of pyridine derivatives, emphasizing scientific integrity and practical application.

Foundational Pillars of In Silico Toxicity Prediction

A successful in silico toxicology workflow is built upon a foundation of high-quality data and robust, validated models. This section will detail the critical components of this foundation.

Curating High-Quality Toxicity Data

The adage "garbage in, garbage out" is particularly pertinent to predictive modeling. The quality and relevance of the toxicological data used to train and validate models are paramount.

Key Data Sources:

A multitude of publicly accessible databases house valuable toxicological information. When assessing pyridine derivatives, it is crucial to query these resources systematically.

DatabaseDescriptionKey Data Types
PubChem A comprehensive database of chemical molecules and their activities against biological assays.Bioactivity data, including cytotoxicity and other toxicity endpoints.
ToxNet (now part of PubChem) A cluster of databases on toxicology, hazardous chemicals, and environmental health.[11]Includes data from the Hazardous Substances Data Bank (HSDB) and the Integrated Risk Information System (IRIS).[11]
U.S. EPA CompTox Chemicals Dashboard Provides access to a wide range of data including toxicity data, exposure data, and bioactivity data from the ToxCast and Tox21 programs.[12]High-throughput screening data, animal toxicity studies.[12]
ECHA (European Chemicals Agency) Database Contains information on chemicals registered under the REACH regulation, including toxicological data submitted by industry.Acute and chronic toxicity, mutagenicity, carcinogenicity, reproductive toxicity.
ChEMBL A database of bioactive molecules with drug-like properties, containing information on their biological activities.Bioactivity data from medicinal chemistry literature.

Data Curation Best Practices:

  • Endpoint Consistency: Ensure that the toxicological endpoint is clearly defined and consistently measured across the dataset. For example, "hepatotoxicity" can encompass a range of effects; a more specific endpoint like "drug-induced liver injury (DILI)" is preferable.

  • Data Concordance: Cross-reference data from multiple sources to identify and resolve discrepancies.

  • Chemical Structure Verification: Standardize and verify the chemical structures of all pyridine derivatives in the dataset.

  • Handling Missing Data: Employ appropriate strategies for handling missing data, such as imputation or removal of incomplete entries, and document the chosen method.

Molecular Descriptors: Translating Structure into Numbers

To build a predictive model, the chemical structure of each pyridine derivative must be translated into a numerical representation. This is achieved through the calculation of molecular descriptors.

Types of Molecular Descriptors:

  • 1D Descriptors: Simple properties derived directly from the molecular formula, such as molecular weight and atom counts.

  • 2D Descriptors: Based on the 2D representation of the molecule, including topological indices (e.g., connectivity indices) and structural fragments.

  • 3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape and volume.

  • Physicochemical Descriptors: Properties like logP (lipophilicity), pKa (acidity/basicity), and solubility.

  • Quantum Chemical Descriptors: Derived from quantum mechanical calculations, providing insights into the electronic properties of the molecule (e.g., HOMO/LUMO energies).

The choice of descriptors is critical and should be guided by the specific toxicity endpoint being modeled and the hypothesized mechanism of action. For pyridine derivatives, descriptors that capture the electronic properties of the nitrogen atom and the overall lipophilicity of the molecule are often particularly informative.

Predictive Modeling Strategies for Pyridine Derivative Toxicity

With a curated dataset and calculated descriptors, the next step is to build a predictive model. This section will explore the most common and effective modeling techniques.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity.[6][10][13][14]

The QSAR Workflow:

The development of a robust QSAR model follows a well-defined workflow, as illustrated below.

QSAR_Workflow Data Data Collection & Curation Descriptors Descriptor Calculation Data->Descriptors Splitting Data Splitting (Training/Test) Descriptors->Splitting Model_Building Model Building & Training Splitting->Model_Building Validation Model Validation Model_Building->Validation Prediction Prediction for New Pyridines Validation->Prediction

Caption: A generalized workflow for developing a QSAR model for toxicity prediction.

Key QSAR Methodologies:

  • Linear Methods:

    • Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable.[14]

    • Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

  • Non-Linear Methods:

    • k-Nearest Neighbors (kNN): A non-parametric method that classifies a compound based on the majority class of its 'k' nearest neighbors in the descriptor space.[15]

    • Support Vector Machines (SVM): A powerful machine learning algorithm that can be used for both classification and regression tasks.[15]

    • Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.[15]

    • Artificial Neural Networks (ANN): A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns.

Molecular Docking: Unveiling Protein-Ligand Interactions

For toxicity endpoints that are mediated by the interaction of a pyridine derivative with a specific protein target (e.g., an enzyme or receptor), molecular docking can be a powerful predictive tool.[10][16][17] Docking simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and potential for inhibition or activation.[17]

Example Application:

In a study on the cytotoxicity of pyridine derivatives, molecular docking was used to evaluate their inhibitory potential against the kinesin Eg5 protein, a target in cancer therapy.[16] The docking results showed a correlation between the binding energy of the pyridine derivatives and their cytotoxic activity.[16]

Read-Across and Chemical Categorization

Read-across is a non-testing method that uses toxicological data from a tested chemical to predict the toxicity of a structurally similar, untested chemical. This approach is particularly useful when data is limited. For pyridine derivatives, grouping them into categories based on substitution patterns and electronic properties can facilitate a more reliable read-across assessment.

The Imperative of Model Validation: Ensuring Predictive Reliability

A predictive model is only as good as its ability to make accurate predictions for new, unseen compounds. Therefore, rigorous validation is a non-negotiable step in the in silico toxicology workflow. The Organisation for Economic Co-operation and Development (OECD) has established a set of principles for the validation of QSAR models for regulatory purposes.[18][19][20][21]

The OECD Principles for QSAR Validation:

  • A defined endpoint: The toxicity endpoint being predicted must be clearly and unambiguously defined.[18][22]

  • An unambiguous algorithm: The algorithm used to build the model must be transparently described.[18][22]

  • A defined domain of applicability: The model should only be used to make predictions for compounds that are similar to those in the training set.[18]

  • Appropriate measures of goodness-of-fit, robustness and predictivity: The model's performance must be evaluated using appropriate statistical metrics.[18][22]

  • A mechanistic interpretation, if possible: The model should, ideally, be consistent with our understanding of the underlying biological mechanisms of toxicity.[22]

Validation Metrics:

MetricDescriptionPurpose
R² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variable(s).Goodness-of-fit of the training set.
Q² (Cross-validated R²) A measure of the model's predictive ability, calculated using internal validation techniques like leave-one-out cross-validation.Internal predictivity and robustness.
R²ext (External R²) The R² value calculated for an external test set of compounds that were not used to build the model.External predictivity.
RMSE (Root Mean Square Error) The standard deviation of the residuals (prediction errors).Measures the average magnitude of the errors.
Sensitivity, Specificity, and Accuracy For classification models, these metrics measure the model's ability to correctly identify toxic and non-toxic compounds.Classification performance.

Practical Workflow: A Step-by-Step Protocol for Predicting the Acute Oral Toxicity of Pyridine Derivatives

This section provides a detailed, step-by-step protocol for developing a QSAR model to predict the acute oral toxicity (LD50) of pyridine derivatives.

Step 1: Data Acquisition and Curation

  • Data Source: Compile a dataset of pyridine derivatives with experimentally determined rat oral LD50 values from reliable sources such as the U.S. EPA's Toxicity Reference Database (ToxRefDB) and the Chemical Effects in Biological Systems (CEBS) database.[12][23]

  • Data Cleaning:

    • Convert all LD50 values to a consistent unit (e.g., mmol/kg).

    • Remove any entries with ambiguous or conflicting toxicity data.

    • Verify and standardize the chemical structures of all pyridine derivatives.

Step 2: Descriptor Calculation

  • Software: Use a molecular descriptor calculation software such as PaDEL-Descriptor or Dragon.

  • Descriptor Selection: Calculate a wide range of 2D and 3D descriptors. Initially, include descriptors that capture electronic, steric, and lipophilic properties.

Step 3: Data Splitting

  • Method: Randomly split the dataset into a training set (typically 70-80% of the data) and a test set (20-30%).

  • Rationale: The training set will be used to build the model, while the test set will be used to evaluate its predictive performance on unseen data.

Step 4: Model Building

  • Algorithm: Employ a machine learning algorithm such as Random Forest or Gradient Boosting. These methods are often robust and can handle complex relationships between descriptors and toxicity.

  • Software: Utilize open-source machine learning libraries like scikit-learn in Python or the caret package in R.

Step 5: Model Validation

  • Internal Validation: Perform 10-fold cross-validation on the training set to assess the model's robustness and internal predictivity.

  • External Validation: Use the trained model to predict the LD50 values for the compounds in the test set. Calculate the R²ext and RMSE to evaluate the model's external predictive power.

  • Applicability Domain Definition: Define the applicability domain of the model using a method such as the leverage approach to ensure that predictions are only made for compounds that are structurally similar to those in the training set.

Step 6: Mechanistic Interpretation

  • Descriptor Importance: Analyze the importance of the descriptors in the final model. This can provide insights into the structural features of pyridine derivatives that are most influential in determining their acute oral toxicity. For example, if a descriptor related to lipophilicity is highly important, it may suggest that membrane transport is a key factor in the toxicity mechanism.

Advanced Topics and Future Directions

The field of in silico toxicology is continually evolving. This section briefly touches on some advanced topics and future trends.

  • Deep Learning: Deep neural networks are showing promise for toxicity prediction, particularly when large datasets are available.[24]

  • Integrated Approaches: Combining predictions from multiple models (e.g., QSAR and docking) can lead to more robust and reliable assessments.

  • Systems Toxicology: This approach integrates computational modeling with high-throughput experimental data (e.g., genomics, proteomics) to understand the broader biological pathways perturbed by a toxicant.[25]

Conclusion

The in silico prediction of pyridine derivative toxicity is a powerful and indispensable tool in modern chemical safety assessment. By embracing a scientifically rigorous approach that prioritizes high-quality data, robust modeling techniques, and comprehensive validation, researchers and drug development professionals can make more informed decisions, reduce reliance on animal testing, and ultimately design safer chemicals. As computational methods continue to advance, their role in safeguarding human health and the environment will only grow in importance.

References

  • Validation of QSAR Models - Basicmedical Key. (2016, July 18).
  • ToxStudio® | In Silico Toxicology Platform | Toxicity Prediction - Certara.
  • Leadscope Model Applier™ - Life Science Software – Drug Research & Development. (2025, April 15).
  • Chemical Toxicity Databases - US EPA.
  • Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models | OECD. (2014, September 3).
  • TOXNET - CMR Search - NASA.
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  • Chemical Safety Databases | Office of Clinical and Research Safety.
  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. (2024, September 30).
  • Pyridine, alkyl derivatives: Human health tier II assessment Preface. (2015, September 1).
  • Full article: Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025, January 1).
  • Transforming Drug Discovery with Computational Methods - Corporate News - Cadence. (2024, September 25).
  • Computational Methods in Drug Discovery - PMC - NIH.
  • (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach - ResearchGate. (2025, April 7).
  • In silico toxicology: computational methods for the prediction of chemical toxicity - PMC - NIH.
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Spectroscopic Characterization of 2-(3-acetylaminophenyl)-5-hydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-(3-acetylaminophenyl)-5-hydroxypyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its structure and purity, as determined by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), is crucial for researchers and developers in these fields. This document outlines the theoretical basis for the expected spectral data, provides detailed experimental protocols for data acquisition, and offers insights into the interpretation of the results.

Molecular Structure and Spectroscopic Overview

The structure of 2-(3-acetylaminophenyl)-5-hydroxypyridine comprises a 5-hydroxypyridine ring substituted at the 2-position with a 3-acetylaminophenyl group. This arrangement of aromatic rings and functional groups (hydroxyl, amide) gives rise to a unique spectroscopic fingerprint.

Caption: Predicted ¹H-¹H COSY correlations for the aromatic region.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~169.0C =O (amide)
~155.0C -OH (pyridine)
~148.0C -2 (pyridine)
~140.0C -6 (pyridine)
~139.0C -1' (phenyl)
~138.0C -3' (phenyl)
~129.0C -5' (phenyl)
~125.0C -4 (pyridine)
~122.0C -4' (phenyl)
~120.0C -6' (phenyl)
~118.0C -2' (phenyl)
~115.0C -3 (pyridine)
~24.0C H₃ (acetyl)
Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal. The aromatic carbons will appear in the range of 115-155 ppm, with their specific shifts influenced by the substituents and the heteroatom in the pyridine ring. The methyl carbon of the acetyl group will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Analysis
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction and, if necessary, baseline correction.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (hydroxyl)
~3300MediumN-H stretch (amide)
~3100-3000MediumAromatic C-H stretch
~1660StrongC=O stretch (amide I)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1550MediumN-H bend (amide II)
~1250MediumC-N stretch (amide)
Interpretation of IR Spectrum

The IR spectrum of 2-(3-acetylaminophenyl)-5-hydroxypyridine is expected to be dominated by a strong, sharp absorption around 1660 cm⁻¹ corresponding to the amide carbonyl stretch. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the hydroxyl group's O-H stretch, likely broadened due to hydrogen bonding. The N-H stretch of the amide is predicted to appear around 3300 cm⁻¹. The aromatic C-H and C=C stretching vibrations will give rise to a series of bands in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol for MS Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes.

    • EI: Introduce the sample (if sufficiently volatile) into the EI source.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive ESI, [M-H]⁻ in negative ESI, or M⁺˙ in EI) and analyze the major fragment ions.

Predicted Mass Spectrometry Data (ESI+)
m/zPredicted Identity
229.09[M+H]⁺
187.08[M+H - C₂H₂O]⁺
170.08[M+H - NH₂COCH₃]⁺
Interpretation of Mass Spectrum

The positive ion ESI mass spectrum is expected to show a prominent peak for the protonated molecule ([M+H]⁺) at an m/z corresponding to the molecular weight plus the mass of a proton. Common fragmentation pathways would involve the loss of ketene (C₂H₂O) from the acetyl group or the cleavage of the amide bond, leading to characteristic fragment ions. The exact fragmentation pattern will depend on the ionization method and energy.

Conclusion

The comprehensive spectroscopic analysis of 2-(3-acetylaminophenyl)-5-hydroxypyridine through NMR, IR, and MS provides a detailed and validated understanding of its molecular structure. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural confirmation and purity assessment.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Technical Deep Dive: The Metabolic Fate of Flupirtine and Mechanisms of Hepatotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Flupirtine, a triaminopyridine derivative, functions as a Selective Neuronal Potassium Channel Opener (SNEPCO).[1] While clinically effective for pain management due to its unique non-opioid, non-NSAID mechanism, its therapeutic utility has been severely curtailed by idiosyncratic drug-induced liver injury (DILI).

This technical guide analyzes the metabolic disposition of flupirtine, isolating the specific biotransformation pathways responsible for its toxicity. Unlike typical cytochrome P450-mediated toxicity, flupirtine's hepatotoxicity is driven by the formation of reactive quinone diimines via peroxidase-mediated oxidation.[2] This guide provides researchers with the mechanistic understanding and experimental protocols necessary to study these pathways and screen for similar liabilities in next-generation aminopyridines.

Chemical & Pharmacological Context

Compound: Flupirtine Maleate Class: Triaminopyridine; SNEPCO (Kv7/KCNQ channel activator). Core Structure: The molecule features a central pyridine ring substituted with three amino groups.[3] The carbamate moiety at position 3 and the 4-fluorobenzylamino group at position 6 are critical for both receptor binding and metabolic stability.

The Toxicity Paradox: Flupirtine generally lacks the gastrointestinal and renal side effects of NSAIDs. However, its "black box" liability is hepatic.[1][4] The toxicity is not direct; it is metabolic. The parent compound is relatively inert, but its oxidative biotransformation yields electrophilic species capable of haptenizing liver proteins.

Metabolic Pathways: Activation vs. Detoxification

The metabolism of flupirtine is a competition between bioactivation (analgesic effect), detoxification (conjugation), and toxification (reactive intermediate formation).[2]

The Primary Pathways
  • Hydrolysis (Bioactivation pathway): Carboxylesterases cleave the ethyl carbamate group. The resulting primary amine is unstable and rapidly acetylated.

  • N-Acetylation (NAT2): The hydrolyzed intermediate is acetylated by N-acetyltransferase 2 (NAT2) to form D-13223 .[4] This is the active metabolite, retaining ~30% of the parent's analgesic potency.[5]

    • Pharmacogenetic Relevance: NAT2 polymorphisms (Slow vs. Rapid Acetylators) theoretically alter the ratio of parent drug to D-13223, though clinical studies suggest this does not directly correlate with toxicity risk, pointing to an alternative toxic pathway.

  • Glucuronidation (UGT): Both flupirtine and D-13223 undergo N-glucuronidation (UGT1A1, 1A3, 1A4), forming stable, water-soluble conjugates for renal elimination.

The Toxification Pathway: Quinone Diimine Formation

This is the critical failure point in flupirtine's safety profile.

  • Enzymatic Driver: Unlike many hepatotoxins activated by CYP450s, flupirtine is an excellent substrate for peroxidases (e.g., myeloperoxidase).

  • Mechanism: The electron-rich triaminopyridine core undergoes two-electron oxidation to form a Quinone Diimine (QDI) species.

  • Reactivity: The QDI is a "soft" electrophile (Michael acceptor). In a healthy liver, glutathione (GSH) attacks the QDI to form stable mercapturic acid derivatives.

  • Toxicity Threshold: When GSH stores are depleted or the oxidation rate exceeds conjugation capacity, the QDI covalently binds to cysteine residues on hepatic proteins, leading to hepatocellular necrosis or immune-mediated sensitization.

Visualization: The Metabolic Map

FlupirtineMetabolism Flupirtine Flupirtine (Parent Drug) Hydrolysis_Int Hydrolyzed Intermediate Flupirtine->Hydrolysis_Int Carboxylesterase (Hydrolysis) QDI Quinone Diimine (Reactive Electrophile) Flupirtine->QDI Peroxidases/Oxidation (-2e-, -2H+) Glucuronide N-Glucuronides Flupirtine->Glucuronide UGT1A1/1A4 (Conjugation) D13223 D-13223 (Active Metabolite) Hydrolysis_Int->D13223 NAT2 (Acetylation) GSH_Adduct Mercapturic Acid Derivatives QDI->GSH_Adduct + Glutathione (GSH) (Detoxification) Protein_Adduct Protein Adducts (Hepatotoxicity) QDI->Protein_Adduct + Hepatic Proteins (Covalent Binding)

Figure 1: The bifurcated metabolism of flupirtine.[3] The red pathway indicates the formation of the toxic quinone diimine intermediate, which competes with the green detoxification pathway.

Experimental Methodologies

To investigate flupirtine-like metabolism or screen derivatives, researchers must utilize protocols that specifically detect reactive intermediates. Standard metabolic stability assays (S9/Microsomes) are insufficient without trapping agents.

Protocol: Reactive Metabolite Trapping (GSH Assay)

Objective: Quantify the formation of quinone diimine intermediates by trapping them with glutathione.

Reagents:

  • Enzyme Source: Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2.

  • Trapping Agent: Reduced Glutathione (GSH) or N-Acetylcysteine (NAC).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

Workflow:

  • Pre-incubation:

    • Mix Buffer (490 µL), HLM (0.5 mg/mL final conc), and Flupirtine (10–50 µM final).

    • Add GSH (5 mM excess) to trap any electrophiles formed.

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.

    • Control: Run a parallel sample without NADPH to rule out chemical oxidation.

    • Positive Control: Use Acetaminophen (50 µM) or Clozapine (50 µM) to validate trapping efficiency.

  • Reaction:

    • Incubate at 37°C for 30–60 minutes in a shaking water bath.

  • Termination:

    • Add ice-cold Acetonitrile (1:1 volume ratio) containing internal standard (e.g., Flupirtine-d4).

    • Vortex for 30s and centrifuge at 10,000 x g for 10 min at 4°C.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

Self-Validating Logic: If the QDI pathway is active, you will detect a mass shift of +307 Da (Flupirtine + GSH - 2H) or +305 Da (depending on the oxidation state of the adduct). The absence of this adduct in the -NADPH control confirms enzymatic formation.

Analytical Detection (LC-MS/MS Parameters)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Scan Mode: Neutral Loss Scan (loss of 129 Da for GSH adducts) or Precursor Ion Scan (m/z 272 for GSH fragment) is highly specific for detecting glutathione conjugates.

Quantitative Data Summary

The following table summarizes the key metabolic parameters derived from in vitro and clinical studies.

ParameterValue / CharacteristicClinical Significance
Primary Enzyme (Activation) Carboxylesterase / NAT2Forms D-13223 (Active).[4]
Primary Enzyme (Toxicity) Peroxidases / P450sForms Quinone Diimines.[2]
Active Metabolite D-13223Retains ~30% analgesic potency; longer half-life than parent.[3]
Bioavailability ~90% (Oral)Highly absorbed, significant first-pass metabolism.
Elimination Half-life 7–15 hoursProlonged in elderly; requires dose adjustment.
Urinary Excretion ~72%Primarily as metabolites (glucuronides/mercapturates).
Mercapturic Acid Fraction 8–12% of doseDirect marker of QDI formation and GSH consumption.

Mechanisms of Hepatotoxicity: The "Soft" Electrophile Hypothesis

The hepatotoxicity of flupirtine is distinct from intrinsic toxins (like carbon tetrachloride) and aligns with idiosyncratic drug-induced liver injury (IDILI) .

The Quinone Diimine (QDI) Mechanism

The triaminopyridine ring is electron-rich. Upon oxidation (loss of 2 electrons and 2 protons), it forms a conjugated imine system.

  • Chemical Nature: The QDI is a Michael acceptor.

  • Target: It preferentially reacts with "soft" nucleophiles.[6] In the liver, the most abundant soft nucleophile is the sulfhydryl (-SH) group of Glutathione.

  • The Tipping Point: In most patients, GSH levels are sufficient to scavenge all QDI formed. However, in patients with:

    • Genetic Susceptibility: HLA genotypes that are more sensitive to haptenized proteins.

    • Depleted GSH: Malnutrition, alcohol use, or concomitant use of GSH-depleting drugs (e.g., Acetaminophen). ...the QDI bypasses detoxification and binds to hepatic proteins (e.g., protein disulfide isomerase), triggering an immune response.

Visualization: Toxicity Cascade

ToxicityMechanism Oxidation Oxidative Stress / Peroxidase Activity QDI_Formed Quinone Diimine (QDI) Accumulation Oxidation->QDI_Formed Safe Mercapturic Acid Excretion (Safe Elimination) QDI_Formed->Safe High GSH Toxic Covalent Binding to Hepatic Proteins QDI_Formed->Toxic Low GSH / High Load GSH_Status Cellular GSH Status GSH_Status->Safe Supports Immune Immune Activation (T-cell mediated) Toxic->Immune Necrosis Hepatocellular Necrosis Toxic->Necrosis Immune->Necrosis

Figure 2: The threshold mechanism of flupirtine toxicity. Safety depends entirely on the availability of Glutathione (GSH) to intercept the reactive intermediate.

References

  • Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1. Source: British Journal of Clinical Pharmacology (2009) URL:[Link]

  • Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation. Source: ACS Omega (2022) URL:[7][Link]

  • Brain Distribution and Metabolism of Flupirtine, a Nonopioid Analgesic Drug with Antiseizure Effects, in Neonatal Rats. Source: Pharmaceutics (2018) URL:[5][Link]

  • Pharmacokinetics and biotransformation of the analgesic flupirtine in humans. Source: Arzneimittelforschung (1985) URL:[Link]

  • Comparison of trapping profiles between d-peptides and glutathione in the identification of reactive metabolites. Source: Journal of Pharmaceutical and Biomedical Analysis (2011) URL:[Link]

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Toxicological Profile of Acetylated Aromatic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Mechanisms, Detection, and Risk Mitigation in Drug Discovery

Executive Summary

The toxicological profile of acetylated aromatic amines represents a classic paradox in xenobiotic metabolism: the acetylation pathway serves simultaneously as a primary detoxification route and a critical bioactivation step for carcinogenesis. While N-acetylation generally reduces the reactivity of primary aromatic amines, the subsequent metabolic handling of these amides—specifically N-hydroxylation followed by O-acetylation —generates highly electrophilic N-acetoxy metabolites. These unstable species degrade into nitrenium ions, potent mutagens capable of forming covalent DNA adducts.

For drug development professionals, understanding this profile is non-negotiable. Aromatic amine motifs are frequent "structural alerts" (toxicophores) in library screening. This guide details the mechanistic basis of this toxicity, the impact of NAT1/NAT2 genetic polymorphisms, and the rigorous experimental protocols required to assess genotoxic risk.

Chemical Biology: The Acetylation Paradox

The toxicity of aromatic amines (e.g., 2-naphthylamine, 4-aminobiphenyl) and their acetylated counterparts (e.g., 2-acetylaminofluorene or 2-AAF) is governed by the competition between Phase I (oxidation) and Phase II (conjugation) enzymes.

2.1 N-Acetylation (Detoxification)

Cytosolic N-acetyltransferases (NATs) transfer an acetyl group from Acetyl-CoA to the nitrogen of the aromatic amine, forming a stable arylacetamide.

  • Enzymes: NAT1 (ubiquitous) and NAT2 (liver-predominant).[1]

  • Outcome: Generally considered detoxification because the amide is less nucleophilic and less likely to undergo oxidation to the hydroxylamine in some contexts. However, the amide itself is a substrate for CYP450s.

2.2 Bioactivation (The O-Acetylation Route)

The "acetylated" toxicity profile is driven by a three-step cascade:

  • N-Hydroxylation: Cytochrome P450 (primarily CYP1A2 ) hydroxylates the amide nitrogen (or the free amine), forming an N-hydroxy-arylamine or N-hydroxy-arylacetamide.

  • O-Acetylation: NATs or N,O-acyltransferases transfer an acetyl group to the oxygen of the N-hydroxyl group.[2]

  • Heterolysis: The resulting N-acetoxy ester is a superior leaving group. It spontaneously undergoes heterolytic cleavage, generating a resonance-stabilized arylnitrenium ion .

Mechanistic Toxicology & Signaling Pathways

The arylnitrenium ion is the "ultimate carcinogen."[3] It attacks nucleophilic centers in DNA, predominantly the C8 position of guanine , forming bulky adducts (e.g., dG-C8-AF). These adducts cause replication errors, typically G->T transversions, leading to mutagenesis.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the divergence between stable excretion and DNA adduct formation.

MetabolicPathway Amine Arylamine (Pro-carcinogen) Amide N-Acetyl-Arylamine (Stable Amide) Amine->Amide N-Acetylation (NAT1/NAT2) N_OH_Amine N-Hydroxy-Arylamine (Proximal Carcinogen) Amine->N_OH_Amine N-Hydroxylation (CYP1A2) N_OH_Amide N-Hydroxy-Amide Amide->N_OH_Amide N-Hydroxylation (CYP1A2) Excretion Renal Excretion Amide->Excretion Glucuronidation N_OAc N-Acetoxy-Arylamine (Unstable Ester) N_OH_Amine->N_OAc O-Acetylation (NAT1/NAT2/AcCoA) N_OH_Amide->N_OH_Amine Deacetylation (Microsomal Deacetylase) Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) N_OAc->Nitrenium Spontaneous Heterolysis DNA_Adduct DNA Adduct (dG-C8-Arylamine) Nitrenium->DNA_Adduct Covalent Binding (Guanine C8)

Figure 1: The metabolic bifurcation of aromatic amines. Note the critical role of O-acetylation in generating the reactive nitrenium species.

Pharmacogenetics: The NAT Polymorphism Factor

The toxicity of acetylated amines is highly population-dependent due to genetic polymorphisms in the NAT2 gene.[4]

PhenotypeGenotype (Alleles)Toxicological Implication
Rapid Acetylator NAT24 (Wild type)High Risk for Colon Cancer: Rapid O-acetylation of heterocyclic amines (from diet) leads to high levels of DNA adducts in colonic mucosa.
Slow Acetylator NAT25, *6, *7High Risk for Bladder Cancer: Reduced N-acetylation in the liver leaves more free amine available for N-hydroxylation. These hydroxylamines are transported to the bladder, where acidic pH facilitates nitrenium ion formation.

Key Insight: In drug design, a compound that is safe in a "Rapid" acetylator (efficient hepatic clearance) may become toxic in a "Slow" acetylator due to the accumulation of the parent amine and shunting toward the CYP1A2 bioactivation pathway.

Experimental Assessment Protocols

Standard genotoxicity assays often fail to detect aromatic amine toxicity because standard S9 fractions may lack sufficient cofactor (Acetyl-CoA) or specific NAT activity.

5.1 Modified Ames Test (Salmonella typhimurium)

Protocol Requirement: Do not rely solely on standard TA98/TA100 strains.

  • Strains: Use YG1041 or YG1042 . These engineered strains overexpress NAT and Nitroreductase, increasing sensitivity to aromatic amines by >100-fold compared to wild-type strains.

  • S9 Fraction: Must be supplemented with NADPH (for CYP activity).

5.2 32P-Postlabeling (The Gold Standard for Adducts)

This assay is required to detect bulky hydrophobic adducts that escape detection by standard LC-UV methods.

Step-by-Step Methodology:

  • DNA Digestion: Hydrolyze genomic DNA (10 µg) to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment:

    • Nuclease P1 Method: Treat digest with Nuclease P1. Normal nucleotides are dephosphorylated to nucleosides; bulky adducts are resistant and remain as nucleotides.

    • Butanol Extraction: Extract hydrophobic adducts into butanol.

  • Radio-labeling: Incubate enriched adducts with [ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -32P]ATP and T4 polynucleotide kinase (T4 PNK) to transfer the radioactive phosphate to the 5' position.[5]
    
  • Separation: Perform multidirectional Thin Layer Chromatography (TLC) on PEI-cellulose plates.

  • Quantification: Expose to phosphor-imaging screens. Adduct levels are calculated as Relative Adduct Labeling (RAL).[6]

5.3 Screening Workflow Visualization

ScreeningWorkflow Start Drug Candidate (Aromatic Amine Motif) InSilico In Silico Screen (DEREK / SAR) Start->InSilico Ames Ames Test (Strain YG1041 + S9) InSilico->Ames Flagged Metab Metabolic Stability (Human Liver Microsomes + AcCoA) Ames->Metab Positive Mutagenicity Decision Go / No-Go Decision Ames->Decision Negative Adduct DNA Adduct Quantification (32P-Postlabeling / LC-MS/MS) Metab->Adduct Identify Reactive Metabolites Adduct->Decision Adducts Detected > Threshold

Figure 2: Hierarchical screening cascade for aromatic amine toxicity.

Risk Mitigation in Drug Design

To de-risk a scaffold containing an acetylated aromatic amine:

  • Block the Para-Position: The C-oxidation usually occurs para to the amine. Introducing a blocking group (e.g., Fluorine) at the para position can prevent the initial hydroxylation.

  • Reduce Lipophilicity: Lower LogP reduces the compound's affinity for CYP active sites.

  • Electronic Deactivation: Add electron-withdrawing groups to the aromatic ring to reduce the nucleophilicity of the nitrogen, making it a poorer substrate for N-oxidation.

  • Scaffold Hopping: Replace the aniline substructure with a heterocyclic equivalent (e.g., aminopyridine) which often has a distinct metabolic profile.

References
  • Hein, D. W. (2002). Molecular genetics and function of NAT1 and NAT2: role in aromatic amine metabolism and carcinogenesis.[4] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 506, 65-77. Link

  • Hagiwara, Y., et al. (1993). Application of a new Salmonella typhimurium strain YG1041 to the Ames test.[7][8][9] Mutagenesis, 8(6), 521-526. Link

  • Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts.[10][11] Nature Protocols, 2(11), 2772-2781. Link

  • Kadlubar, F. F., et al. (1977). Formation of DNA adducts by the carcinogen N-hydroxy-2-acetylaminofluorene.[2][12][13][14] Cancer Research, 37(3), 805-814. Link

  • Walmsley, R. M., & Billinton, N. (2011). How accurate is in vitro prediction of carcinogenicity? British Journal of Pharmacology, 162(6), 1250-1258. Link

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Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(3-acetylaminophenyl)-5-hydroxypyridine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profile

This application note details a robust, validated protocol for the quantification of 2-(3-acetylaminophenyl)-5-hydroxypyridine in human plasma. This molecule, characterized by a pyridine core substituted with a phenolic hydroxyl group and an acetylated aniline moiety, presents specific bioanalytical challenges including amphoteric behavior (basic pyridine nitrogen and acidic phenolic hydroxyl) and potential oxidative instability.

The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in positive electrospray ionization (ESI+) mode. It is designed to meet the rigorous requirements of pharmacokinetic (PK) studies and adheres to ICH M10 and FDA Bioanalytical Method Validation guidelines.

Chemical Profile[1][2][3][4][5][6]
  • Analyte: 2-(3-acetylaminophenyl)-5-hydroxypyridine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 228.25 g/mol

  • LogP (Predicted): ~1.8 (Moderately lipophilic but polar functional groups)

  • pKa: ~5.2 (Pyridine N), ~9.8 (Phenolic OH)

Method Development Strategy (The "Why")

Chromatographic Separation

The amphoteric nature of the analyte requires careful pH control.

  • Column Selection: A C18 column with polar-embedded groups (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex XB-C18) is selected over standard C18. The polar-embedded group shields surface silanols, reducing peak tailing caused by the basic pyridine nitrogen, and provides better retention for the polar hydroxyl group.

  • Mobile Phase: We utilize an acidic mobile phase (0.1% Formic Acid).[1] This maintains the pH well below the pKa of the pyridine nitrogen (pH < 3), ensuring the analyte remains fully protonated (

    
    ) for maximal sensitivity in ESI+ mode.
    
Sample Preparation

While Solid Phase Extraction (SPE) offers cleaner extracts, Protein Precipitation (PPT) is chosen for this protocol due to its high throughput and cost-effectiveness, which is sufficient given the analyte's moderate hydrophobicity.

  • Precipitant: Cold Acetonitrile (ACN). ACN provides a cleaner supernatant than methanol for plasma proteins and is compatible with the subsequent evaporation step.

  • Stabilization (Critical): Due to the 5-hydroxy group (phenol), the analyte is susceptible to oxidation during processing. Ascorbic acid (0.1%) is added to the plasma during the initial aliquoting to prevent degradation.

Experimental Protocol

Reagents and Materials
  • Reference Standard: 2-(3-acetylaminophenyl)-5-hydroxypyridine (>98% purity).

  • Internal Standard (IS): 2-(3-acetylaminophenyl)-5-hydroxypyridine-d3 (acetyl-d3) or a structural analog (e.g., Pirfenidone metabolite) if SIL-IS is unavailable.

  • Matrix: K2EDTA Human Plasma.

  • Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid, Water.

Workflow Diagram

BioanalyticalWorkflow Sample Plasma Sample (50 µL) AddIS Add IS & Antioxidant (10 µL) Sample->AddIS Spiking PPT Protein Ppt (200 µL Cold ACN) AddIS->PPT Vortex 1 min Centrifuge Centrifuge 4000xg, 10 min PPT->Centrifuge Evap Evaporate Supernatant (N2 stream, 40°C) Centrifuge->Evap Transfer 150µL Recon Reconstitute (100 µL Mobile Phase) Evap->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Step-by-step plasma extraction workflow ensuring analyte stability and recovery.

Preparation of Standards
  • Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL of DMSO/Methanol (50:50 v/v) to yield a 1 mg/mL stock. Store at -20°C.

  • Working Solutions: Serially dilute stock in Methanol/Water (50:50) to generate spiking solutions (e.g., 10 ng/mL to 10,000 ng/mL).

  • Calibration Curve: Spike 5 µL of working solutions into 45 µL of blank plasma to achieve a range of 1.0 ng/mL to 1000 ng/mL .

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Phenomenex Kinetex XB-C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)
0.00955
0.50955
3.001090
3.501090
3.60955
5.00955

Mass Spectrometry (MS)

  • Source: ESI Positive (ESI+).

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Role
Analyte 229.1 187.1 5022Quantifier (Loss of Ketene)
Analyte229.1186.15028Qualifier (Loss of Acetyl)
IS (d3)232.1190.15022Internal Standard

Note: The primary transition 229.1 -> 187.1 corresponds to the neutral loss of the ketene moiety (


, 42 Da) from the acetylamino group, a highly specific fragmentation pathway for acetamides.

Validation Parameters (ICH M10)

To ensure scientific integrity, the method must be validated against the following criteria:

Linearity & Sensitivity
  • Range: 1.0 – 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • LLOQ (Lower Limit of Quantification): 1.0 ng/mL (Signal-to-Noise > 10:1).

  • Acceptance:

    
    ; Back-calculated concentrations within ±15% (±20% at LLOQ).
    
Accuracy & Precision
  • QC Levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).

  • Intra-day/Inter-day: 5 replicates per level over 3 runs.

  • Criteria: CV% and Bias% must be within ±15%.

Matrix Effect & Recovery
  • Matrix Factor: Compare analyte response in post-extracted spiked plasma vs. neat solution.

    • Target: 0.85 – 1.15 (indicating minimal ion suppression).

  • Recovery: Compare pre-extraction spike vs. post-extraction spike.

    • Target: >70% consistent recovery across QC levels.

Troubleshooting & Expert Insights

  • Peak Tailing: If the pyridine moiety causes tailing, add 5mM Ammonium Formate to Mobile Phase A. The ammonium ions compete for silanol sites, sharpening the peak.

  • Carryover: Acetamides can sometimes exhibit "stickiness" in the injector loop. Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to eliminate carryover.

  • Metabolite Interference: Ensure separation from potential N-oxide metabolites (M+16 = 245) or glucuronides (M+176 = 405). The gradient hold at 95% aqueous (0-0.5 min) helps elute highly polar glucuronides early, preventing co-elution.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. [Link][3][4]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews. [Link]

Sources

laboratory synthesis protocol for 2-(3-acetylaminophenyl)-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Laboratory Protocol for the Synthesis of 2-(3-acetylaminophenyl)-5-hydroxypyridine

Authored by: A Senior Application Scientist

Introduction

The synthesis of heteroaromatic compounds is a cornerstone of medicinal chemistry and drug development. Among these, functionalized pyridine derivatives are of significant interest due to their prevalence in a wide array of pharmacologically active molecules. This document provides a detailed protocol for the laboratory synthesis of 2-(3-acetylaminophenyl)-5-hydroxypyridine, a molecule with potential applications as a scaffold in the design of novel therapeutic agents.

The synthetic strategy outlined herein employs a modern and highly efficient cross-coupling reaction, the Suzuki-Miyaura coupling, to construct the core biaryl structure. This palladium-catalyzed reaction is renowned for its functional group tolerance, high yields, and mild reaction conditions, making it a preferred method for the formation of carbon-carbon bonds between sp²-hybridized centers.[1][2][3] The protocol is designed for researchers and scientists in both academic and industrial settings, providing a robust and reproducible method for obtaining the target compound.

Reaction Scheme

The synthesis of 2-(3-acetylaminophenyl)-5-hydroxypyridine is achieved via a Suzuki-Miyaura cross-coupling reaction between 2-bromo-5-hydroxypyridine and 3-(acetylamino)phenylboronic acid.

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Materials and Equipment

Reagents
  • 2-bromo-5-hydroxypyridine (≥97% purity)

  • 3-(acetylamino)phenylboronic acid (≥97% purity)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexane (for column chromatography)

  • Deuterated solvent for NMR analysis (e.g., DMSO-d₆)

Equipment
  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Analytical balance

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask, add 2-bromo-5-hydroxypyridine (1.0 eq), 3-(acetylamino)phenylboronic acid (1.2 eq), and anhydrous sodium carbonate (3.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Using a syringe, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

Step 2: Reaction Execution
  • Place the flask in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously under the inert atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-12 hours.

Step 3: Work-up and Extraction
  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • A gradient elution system, starting with a low polarity mixture (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity (e.g., up to 70% ethyl acetate in hexane), is recommended to isolate the pure product.

  • Collect the fractions containing the desired product (as identified by TLC) and combine them.

  • Remove the solvent under reduced pressure to yield 2-(3-acetylaminophenyl)-5-hydroxypyridine as a solid.

Step 5: Characterization
  • Determine the yield of the purified product.

  • Confirm the identity and purity of the final compound using standard analytical techniques:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

Data Presentation

ParameterValue
Limiting Reagent 2-bromo-5-hydroxypyridine
Equivalents of Boronic Acid 1.2
Equivalents of Base 3.0
Catalyst Loading 5 mol %
Solvent System 1,4-Dioxane / Water (4:1)
Reaction Temperature 80 °C
Typical Reaction Time 4-12 hours
Expected Yield 70-90%

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Reactants, Base, Catalyst) B 2. Inert Atmosphere (Purge with N2/Ar) A->B C 3. Add Solvents (Dioxane/H2O) B->C D 4. Heat and Stir (80 °C) C->D E 5. Monitor by TLC D->E F 6. Reaction Quench (Add Water) E->F Reaction Complete G 7. Extraction (Ethyl Acetate) F->G H 8. Drying and Concentration G->H I 9. Purification (Column Chromatography) H->I J 10. Characterization (NMR, MS) I->J

Sources

Application Note: HPLC Analysis of 2-(3-acetylaminophenyl)-5-hydroxypyridine Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive protocol for the use of 2-(3-acetylaminophenyl)-5-hydroxypyridine as a reference standard in High-Performance Liquid Chromatography (HPLC). This compound, a functionalized 2-phenylpyridine derivative, serves as a critical reference marker for impurity profiling, metabolite identification, and stability-indicating assays in the development of pyridine-based pharmaceuticals (e.g., potential metabolites of Vismodegib, Perampanel, or similar kinase inhibitors).

Introduction & Scientific Context

2-(3-acetylaminophenyl)-5-hydroxypyridine is a structural analog often encountered in the degradation pathways or metabolic profiling of 2-arylpyridine-based drugs. Its chemical structure features a pyridine ring substituted with a hydroxyl group at the 5-position (amphoteric/phenolic character) and a 3-acetylaminophenyl group at the 2-position (neutral amide character).

  • Primary Utility: Reference standard for identifying oxidative metabolites (hydroxylation) or degradation products (de-halogenation/amide hydrolysis) in drug substances.

  • Chemical Challenges:

    • Amphoteric Nature: The pyridine nitrogen (basic, pKa ~5.2) and phenolic hydroxyl (acidic, pKa ~9.5) necessitate precise pH control to ensure reproducible retention and peak shape.

    • Silanol Interaction: The basic pyridine moiety can interact with free silanols on silica-based columns, leading to peak tailing.

    • Solubility: Moderate solubility in organic solvents; pH-dependent solubility in aqueous media.

Chemical Profile & Properties[1][2][3][4][5][6][7]
PropertyDescription
Chemical Name 2-(3-acetylaminophenyl)-5-hydroxypyridine
IUPAC Name N-[3-(5-hydroxy-2-pyridinyl)phenyl]acetamide
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Appearance Off-white to pale yellow solid
pKa (Predicted) ~5.2 (Pyridine N), ~9.5 (Phenolic OH)
LogP (Predicted) ~1.5 – 2.0
Solubility Soluble in DMSO, Methanol, Acetonitrile. Sparingly soluble in water (neutral pH).
UV Max ~250 nm, ~305 nm (Conjugated biaryl system)
HPLC Method Development Protocol

This protocol is designed to achieve baseline separation of 2-(3-acetylaminophenyl)-5-hydroxypyridine from potential parent drugs and other impurities.

3.1 Chromatographic Conditions
  • Column: C18 (Octadecylsilane), End-capped.

    • Recommended: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Agilent Zorbax Eclipse Plus C18.

    • Rationale: End-capping reduces peak tailing caused by the pyridine nitrogen.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, adjusted to pH 4.5 with Acetic Acid.

    • Rationale: pH 4.5 keeps the pyridine partially protonated but suppresses silanol ionization, improving peak shape. Alternatively, 0.1% Formic Acid (pH ~2.7) can be used for MS compatibility.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5–10 µL.

  • Detection: UV-Vis (Diode Array) at 254 nm (universal) and 305 nm (specific for conjugated system).

3.2 Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Isocratic Hold
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End
Standard Preparation Workflow
4.1 Stock Solution Preparation (1.0 mg/mL)
  • Weighing: Accurately weigh 10.0 mg of 2-(3-acetylaminophenyl)-5-hydroxypyridine reference standard into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of DMSO or Methanol . Sonicate for 5 minutes until completely dissolved.

    • Note: DMSO is preferred for stability and solubility.

  • Dilution: Make up to volume with Methanol. Mix well.

  • Storage: Transfer to an amber vial. Store at 2–8°C. Stable for 1 month.

4.2 Working Standard Solution (50 µg/mL)
  • Aliquot: Transfer 500 µL of the Stock Solution into a 10 mL volumetric flask.

  • Diluent: Add Mobile Phase A : Acetonitrile (90:10 v/v) to volume.

    • Critical: Use the initial mobile phase composition as the diluent to prevent solvent effects (peak distortion) during injection.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

Method Validation & System Suitability

To ensure data integrity, the following system suitability parameters must be met before routine analysis.

ParameterAcceptance CriteriaRationale
Retention Time (RT) ± 5% of standardConfirms method stability.
Theoretical Plates (N) > 5,000Ensures column efficiency.
Tailing Factor (T) < 1.5Critical for pyridine-containing compounds.
Resolution (Rs) > 2.0 (from nearest peak)Ensures accurate quantitation.
Precision (RSD) < 2.0% (n=6 injections)Verifies injection reproducibility.
Workflow Visualization

The following diagram illustrates the logical flow for the preparation and analysis of the reference standard.

HPLC_Protocol cluster_HPLC HPLC Analysis Cycle Start Start: Reference Standard 2-(3-acetylaminophenyl)-5-hydroxypyridine Weigh Weigh 10.0 mg Standard Start->Weigh Dissolve Dissolve in 5 mL DMSO/MeOH (Stock: 1.0 mg/mL) Weigh->Dissolve Dilute Dilute to 50 µg/mL with Mobile Phase A:ACN (90:10) Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Inject Inject 10 µL into HPLC Filter->Inject Separation Separation (C18 Column) Gradient Elution Inject->Separation Detection Detection (UV 254/305 nm) Separation->Detection Data Data Processing (Integration & Calc) Detection->Data Decision System Suitability (Tailing < 1.5, RSD < 2%)? Data->Decision Pass Proceed to Sample Analysis Decision->Pass Yes Fail Troubleshoot: Check pH, Column, Mobile Phase Decision->Fail No Fail->Dissolve Re-prep

Caption: Step-by-step workflow for the preparation, analysis, and validation of the 2-(3-acetylaminophenyl)-5-hydroxypyridine reference standard.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Interaction of pyridine N with silanols.Lower pH to 3.0 or add 5 mM Triethylamine (TEA) to Mobile Phase A (if using pH > 7). Use a "Base-Deactivated" (BDS) column.
Retention Time Shift Mobile phase pH drift.Volatile buffers (Acetate) can evaporate. Prepare fresh buffer daily and cap reservoirs tightly.
Split Peak Solvent mismatch.Ensure the sample diluent matches the initial mobile phase conditions (High % Aqueous).
Low Sensitivity Incorrect wavelength.Check UV max. The conjugated system absorbs strongly at ~305 nm; use this for higher sensitivity if 254 nm is non-specific.
References
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (General principles for method development of basic/amphoteric compounds).
  • Vismodegib (Erivedge) Prescribing Information. Genentech USA, Inc. Link (Context for 2-phenylpyridine drug structures and impurities).

  • European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.46 Chromatographic Separation Techniques. (Guidelines for System Suitability).
  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.
  • PubChem Compound Summary . Pyridine and Phenylpyridine Derivatives. National Center for Biotechnology Information. Link (Structural data verification).

cell-based assays to determine cytotoxicity of pyridine compounds

Author: BenchChem Technical Support Team. Date: March 2026

High-Throughput and Mechanistic Cell-Based Assays for Evaluating the Cytotoxicity of Pyridine Compounds

Introduction & Mechanistic Landscape

Pyridine derivatives—including spiro-pyridines, furo[3,2-c]pyridines, and pyrazolo[3,4-b]pyridines—represent a highly privileged class of pharmacophores in modern oncological drug discovery[1][2][3]. Their unique three-dimensional architecture and electron-deficient heterocyclic rings allow for diverse interactions with biological targets, such as PIM-1 kinases, Topoisomerase II, and epidermal growth factor receptors (EGFR)[2][3][4].

However, evaluating the cytotoxicity of these compounds requires more than simple viability screening. Recent mechanistic studies reveal that pyridine compounds frequently induce cell death through multifactorial pathways. For instance, imidazo[1,2-a]pyridine derivatives trigger apoptosis in non-small cell lung cancer (NSCLC) by activating NADPH oxidase, leading to a lethal accumulation of reactive oxygen species (ROS)[5]. Similarly, pyridinium salts have been shown to drive caspase-3/8-dependent apoptosis and lysosomal membrane permeabilization in leukemic cells[6].

To capture these nuanced effects, cytotoxicity screening must be approached as a multi-tiered, self-validating workflow that not only establishes potency (IC50) but also elucidates the underlying mechanism of action (MoA).

Mechanism Pyr Pyridine Derivative (e.g., Imidazo[1,2-a]pyridine) NADPH NADPH Oxidase Activation Pyr->NADPH Binds/Activates ROS Intracellular ROS Accumulation NADPH->ROS Oxidative Stress Mito Mitochondrial Depolarization (↑ BAX, ↓ BCL2) ROS->Mito Membrane Damage Caspase Caspase-9/3 Cleavage Mito->Caspase Cytochrome c Release Apoptosis Apoptosis & Cell Death Caspase->Apoptosis Execution

Graphviz diagram detailing the ROS-mediated apoptotic pathway induced by pyridine derivatives.

Quantitative Efficacy Profiles of Pyridine Derivatives

The structural versatility of the pyridine ring allows for extensive functionalization, drastically altering target specificity and cellular potency. The table below summarizes the cytotoxic efficacy of recently developed pyridine hybrids across various cancer lineages.

Compound ClassRepresentative CompoundTarget Cell Line (Cancer Type)IC50 ValuePutative Mechanism of ActionReference
Pyridine-oxadiazole Compound 5kA549 (Lung Cancer)6.99 μMCDK2 inhibition, Apoptosis[7]
Pyridine-quinazoline Compound 14jSK-OV3 (Ovarian Cancer)1.53 μMMELK inhibition, ROS induction[8]
Pyrazolo[3,4-b]pyridine Compound 8cMV4-11 / K562 (Leukemia)0.72 - 3.55 μMTOPII inhibition, S-phase arrest[3]
Pyridine-based Hybrid Compounds 11 & 12MCF-7 (Breast Cancer)0.5 - 0.73 μMPIM-1 Kinase inhibition[4]
Imidazo[1,2-a]pyridine IMPA DerivativesNSCLC (Lung Cancer)Dose-dependentNADPH oxidase, Caspase-9/3[5]

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate novel pyridine compounds, researchers must deploy orthogonal assays. The following protocols are designed to be self-validating systems, ensuring that observed cytotoxicity is a genuine pharmacological effect rather than an artifact of solvent toxicity or assay interference.

Workflow Seed 1. Cell Seeding (Optimal Density) Treat 2. Compound Exposure (Vehicle + Controls) Seed->Treat Incubate 3. Incubation (24-72h, 37°C) Treat->Incubate MTT 4a. MTT Assay (Metabolic Viability) Incubate->MTT IC50 Profiling ROS 4b. DCFDA Assay (Oxidative Stress) Incubate->ROS Mechanism Apo 4c. Flow Cytometry (Annexin V/PI) Incubate->Apo Death Mode

Workflow for evaluating the cytotoxicity and mechanism of action of pyridine compounds.

Protocol 1: MTT Assay for Primary Cytotoxicity Screening

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium salt to formazan by active mitochondrial dehydrogenases[1]. Because many pyridine compounds (e.g., imidazo[1,2-a]pyridines) directly impair mitochondrial membrane potential early in the apoptotic cascade[5], MTT provides a highly sensitive, early-stage readout of metabolic collapse before total cellular biomass reduction occurs.

Self-Validating System: This protocol mandates a vehicle control to rule out solvent toxicity and a positive control (e.g., Doxorubicin or 5-Fluorouracil) to confirm the intrinsic sensitivity of the chosen cell line[4][7].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of

    
     cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2[1][2].
    
  • Compound Preparation: Dissolve the pyridine derivative in DMSO. Prepare serial dilutions in culture medium ensuring the final DMSO concentration never exceeds 0.5% (v/v) to prevent basal solvent toxicity.

  • Treatment: Aspirate the old medium. Add 100 µL of the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 5-Fluorouracil at known IC50)[7]. Incubate for 48–72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C[1].

  • Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization buffer (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals[1].

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Intracellular ROS Measurement (DCFDA Assay)

Causality & Rationale: Pyridine compounds frequently exert their cytotoxic effects by activating NADPH oxidase, leading to a lethal burst of intracellular ROS[5]. We utilize 2′,7′-dichlorofluorescein diacetate (DCFDA) because it is a cell-permeable, non-fluorescent probe. Upon entry, cellular esterases cleave the diacetate groups, trapping the probe inside. Subsequent oxidation by ROS converts it to highly fluorescent DCF, providing a direct, causal link between compound exposure and oxidative stress[6].

Self-Validating System: To prove that ROS generation is the cause of cell death (and not merely a byproduct), this assay incorporates N-acetyl-L-cysteine (NAC), a potent free radical scavenger[5]. If the pyridine compound's cytotoxicity is genuinely ROS-mediated, NAC pre-treatment will quench the DCF fluorescence and rescue cell viability.

Step-by-Step Methodology:

  • Seeding & Pre-treatment: Seed cells in a 96-well dark-walled plate. For the validation cohort, pre-treat cells with 5 mM NAC for 1 hour prior to compound exposure[5].

  • Compound Exposure: Treat cells with the pyridine derivative at its calculated IC50 and IC90 concentrations for 12–24 hours.

  • Probe Loading: Wash cells twice with PBS. Add 10 µM DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash cells to remove excess probe. Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm) or via flow cytometry[6].

  • Data Interpretation: A significant reduction in fluorescence in the NAC-treated cohort confirms the specific induction of oxidative stress by the pyridine compound.

Protocol 3: Apoptosis Assessment via Annexin V/PI Flow Cytometry

Causality & Rationale: Pyridine-induced mitochondrial depolarization causes phosphatidylserine (PS) to flip from the inner to the outer leaflet of the plasma membrane. Annexin V binds to externalized PS with high affinity in a calcium-dependent manner. Propidium Iodide (PI) is a vital dye that only enters cells with compromised membranes. This dual-staining approach causally differentiates between early apoptosis (Annexin V+ / PI-), late apoptosis (Annexin V+ / PI+), and necrosis (Annexin V- / PI+)[6].

Self-Validating System: Proper gating requires single-stained controls and an unstained control to compensate for spectral overlap between the FITC (Annexin V) and PE/Texas Red (PI) channels, ensuring that the observed apoptotic populations are mathematically accurate.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells with the pyridine compound for 24–48 hours. Collect both the attached cells (via trypsinization) and the floating cells in the medium (which often contain the late apoptotic fraction).

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

References

  • Full article: Design, synthesis, and biological evaluation of pyridine-quinazoline-oxadiazole hybrids as novel MELK inhibitors. tandfonline.com. Available at:[Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. semanticscholar.org. Available at:[Link]

  • Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. nih.gov. Available at: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines. nih.gov. Available at:[Link]

  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. acs.org. Available at:[Link]

  • Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. researchgate.net. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. mdpi.com. Available at: [Link]

Sources

high-throughput screening for novel kinase inhibitors with a hydroxypyridine scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic HTS Implementation for Hydroxypyridine-Based Kinase Inhibitors

Executive Summary

This guide details the operational framework for identifying novel kinase inhibitors utilizing a hydroxypyridine scaffold . While hydroxypyridines (and their tautomeric 2-pyridones) are privileged structures in medicinal chemistry due to their ability to mimic the adenine ring of ATP, their successful identification in High-Throughput Screening (HTS) requires rigorous assay design to distinguish true ATP-competitive binding from assay artifacts. This note recommends the ADP-Glo™ Kinase Assay platform due to its resistance to fluorescence interference common in nitrogen-heterocycle libraries.

Scientific Rationale & Scaffold Chemistry

The Hydroxypyridine Advantage

The hydroxypyridine scaffold is a "privileged structure" in kinase drug discovery. Its utility stems from tautomeric equilibrium between 2-hydroxypyridine (lactim) and 2-pyridone (lactam).

  • Hinge Binding: In the kinase ATP-binding pocket, the scaffold often adopts the 2-pyridone form to establish a bidentate hydrogen bond network with the kinase "hinge" region (backbone amide NH and carbonyl oxygen), mimicking the N1 and N6 interaction of adenine [1].

  • Structural Versatility: The scaffold allows for diverse substitution patterns to access the "gatekeeper" residue or the hydrophobic back pocket, essential for selectivity.

Assay Selection Logic: Why ADP-Glo?

Screening hydroxypyridine libraries presents specific challenges. Many hydroxypyridine derivatives are inherently fluorescent or capable of metal chelation.

  • TR-FRET/FP Risks: These formats can suffer from compound autofluorescence overlap, leading to false negatives/positives.

  • ADP-Glo Solution: This bioluminescent assay measures the generation of ADP.[1][2][3][4][5] It is a "glow-type" endpoint assay that is generally insensitive to compound fluorescence and provides a high Z'-factor (>0.7) even at low ATP conversion rates [2].[3]

HTS Workflow Visualization

The following diagram outlines the critical path from library preparation to hit validation.

HTS_Workflow cluster_0 Phase 1: Setup Library Hydroxypyridine Library Prep Primary Primary Screen (Single Point @ 10µM) Library->Primary Opt Assay Optimization (Km & Enz Titration) Opt->Primary Defines Conditions Data Data Analysis (Z-Prime & % Inhibition) Primary->Data HitPick Hit Selection (>50% Inhibition) Data->HitPick Counter Counter Screen (Luciferase Inhibition) HitPick->Counter Filter Artifacts Validation IC50 Determination (Dose Response) Counter->Validation True Hits

Figure 1: Strategic workflow for kinase inhibitor discovery. The process prioritizes early removal of assay artifacts (Counter Screen) before labor-intensive IC50 profiling.

Phase 1: Assay Development & Optimization

Before screening, the assay window must be defined. The critical parameter is the ATP concentration , which dictates the sensitivity of the assay to competitive inhibitors.

Protocol A: Enzyme Titration & Linearity

Objective: Determine the optimal enzyme concentration (


) that produces a linear signal and <20% substrate depletion.
  • Preparation: Prepare 2x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Titration: Prepare a serial dilution of the Kinase (e.g., 0 to 100 ng/well) in a 384-well white, low-volume plate.

  • Substrate Addition: Add ATP and peptide substrate at fixed saturating concentrations.

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Follow the ADP-Glo detection steps (see Section 5).

  • Analysis: Plot Luminescence (RLU) vs. Enzyme Concentration. Select

    
     from the linear range (Signal-to-Background > 10).
    
Protocol B: Km(ATP) Determination

Objective: Determine the Michaelis-Menten constant (


) for ATP.
Rationale: To find ATP-competitive inhibitors (which most hydroxypyridines are), the screen must be run at 

or slightly below (

to

). Screening at saturating ATP will wash out competitive inhibitors [3].
  • Setup: Fix Enzyme concentration at the level determined in Protocol A.

  • Titration: Prepare 12-point serial dilution of ATP (0.5 µM to 500 µM).

  • Reaction: Run kinase reaction for 60 mins.

  • Fitting: Fit data to the Michaelis-Menten equation using GraphPad Prism or XLfit.

Phase 2: Primary Screening Protocol (ADP-Glo)

Assay Principle: The ADP-Glo assay couples kinase activity to luciferase activity.[1][2][4]

  • Kinase Reaction: ATP

    
     ADP + Phospho-substrate.[1]
    
  • Reagent 1 (Depletion): Terminates kinase reaction and digests remaining ATP.[3]

  • Reagent 2 (Detection): Converts generated ADP back to ATP

    
     Luciferase/Luciferin reaction 
    
    
    
    Light.[3]

ADPGlo_Mechanism Substrate Substrate + ATP ADP ADP (Product) Substrate->ADP Kinase Rxn Kinase Kinase Kinase->ADP Digestion ATP Depletion ADP->Digestion Reagent1 ADP-Glo™ Reagent Reagent1->Digestion Stops Rxn Light Luminescence (Readout) Digestion->Light ADP converted to ATP -> Light Reagent2 Detection Reagent Reagent2->Light

Figure 2: The ADP-Glo reaction logic.[2][3] Note that the signal is directly proportional to ADP produced, meaning high signal = high kinase activity.

Step-by-Step Screening Procedure

Format: 384-well white, small-volume plates (Total volume: 10 µL).

StepActionVolumeNotes
1 Compound Transfer 50 nLTransfer compounds (10 mM DMSO stock) to assay plate. Final conc: 10 µM.
2 Enzyme Addition 2.5 µLAdd 2x Kinase in buffer. Incubate 10 min (Pre-incubation allows slow binders to engage).
3 Start Reaction 2.5 µLAdd 2x ATP/Substrate mix. Spin down plate (1000 rpm, 1 min).
4 Incubation -Incubate at RT for 60 min (Cover plate to prevent evaporation).
5 Stop/Deplete 5 µLAdd ADP-Glo™ Reagent .[3] Incubate 40 min at RT. (Digests unreacted ATP).
6 Detection 10 µLAdd Kinase Detection Reagent . Incubate 30 min at RT.
7 Read -Measure Luminescence (0.5 - 1.0 sec integration).

Phase 3: Data Analysis & Validation

Quality Control (Z-Factor)

For every plate, calculate the Z' factor using the High Control (DMSO + Enzyme + Substrate) and Low Control (No Enzyme or High Conc. Staurosporine).



  • Acceptance Criteria:

    
    . If 
    
    
    
    , the plate fails and must be re-screened [4].
Hit Identification

Calculate Percent Inhibition for each well:



  • Hit Cutoff: Typically

    
     inhibition at 10 µM.
    
Critical Counter-Screen (The "False Positive" Trap)

Hydroxypyridines can occasionally act as luciferase inhibitors or aggregators .

  • Luciferase Interference: Run the ADP-Glo reaction without the kinase step (add ADP directly). If a compound inhibits this signal, it inhibits the detection reagent (Luciferase), not the Kinase. Discard these hits.

  • Aggregation: Add 0.01% Triton X-100 in a confirmation assay. If potency disappears with detergent, the compound is likely a non-specific aggregator (promiscuous inhibitor) rather than a specific binder.

References

  • Structural Basis of Kinase Inhibition: Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & Therapeutics.

  • ADP-Glo Assay Principle: Promega Corporation.[2] (2025).[6][7][8][9][10] ADP-Glo™ Kinase Assay Technical Manual.

  • ATP Competition Mechanics: Vlot, A. et al. (2021). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Angewandte Chemie.

  • HTS Statistical Validation (Z-Factor): Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Assay Guidance Manual: Coussens, N.P., et al. (2018). Assay Guidance Manual: Kinase Assays. NCBI Bookshelf.

Sources

Application Note: High-Sensitivity HPLC-MS/MS Method for the Simultaneous Determination of Flupirtine and Its Active Metabolite D-13223 in Human Plasma

[1]

Abstract

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of Flupirtine and its major active metabolite, D-13223, in human plasma. Designed for pharmacokinetic (PK) and toxicological studies, this method addresses the critical need to monitor the acetylation pathway mediated by N-acetyltransferase 2 (NAT2), a key factor in Flupirtine-associated hepatotoxicity. The protocol utilizes Liquid-Liquid Extraction (LLE) to minimize matrix effects and employs a stable isotope-labeled internal standard (SIL-IS) to ensure quantitative accuracy.

Introduction & Clinical Context

Flupirtine is a triaminopyridine derivative functioning as a selective neuronal potassium channel opener (SNEPCO). While effective for pain management, its clinical use has been restricted due to idiosyncratic hepatotoxicity.

The metabolic disposition of Flupirtine is complex and clinically relevant. The parent drug undergoes hydrolysis by carboxylesterases to an unstable primary amine intermediate, which is subsequently acetylated by NAT2 to form the active metabolite D-13223 . Alternatively, the intermediate can be oxidized to reactive quinone diimines, which are detoxified by glutathione (GST) to form mercapturic acid derivatives.

Why this method matters:

  • Hepatotoxicity Monitoring: The balance between NAT2 acetylation (detoxification/activation) and oxidation (toxic quinone formation) is genetically determined. Accurate quantification of D-13223 relative to Flupirtine is a potential biomarker for metabolic susceptibility.

  • Active Metabolite: D-13223 retains approximately 25-30% of the analgesic potency of the parent drug, making its quantification essential for total efficacy assessments.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation pathways relevant to this analytical method.

Flupirtine_MetabolismFlupirtineFlupirtine(Parent Drug)MW: 304.3IntermediatePrimary AmineIntermediate(Unstable)Flupirtine->IntermediateCarboxylesterase(Hydrolysis)D13223D-13223(Active Metabolite)MW: 274.3Intermediate->D13223NAT2(Acetylation)QuinoneQuinone Diimines(Reactive/Toxic)Intermediate->QuinoneOxidationMercapturicMercapturic Acids(M-424, M-466)(Excreted)Quinone->MercapturicGST + Glutathione

Figure 1: Metabolic pathway of Flupirtine showing the formation of the active metabolite D-13223 via NAT2.

Materials and Reagents

To ensure assay reproducibility and "Senior Scientist" grade data integrity, use the following specifications:

  • Reference Standards: Flupirtine Maleate (>99.0%) and D-13223 (>98.0%).

  • Internal Standard (IS): Flupirtine-d4 (preferred) or Diphenhydramine (economical alternative).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Note: EtOAc provides cleaner extracts for polar metabolites like D-13223 compared to simple protein precipitation.

  • Additives: LC-MS grade Ammonium Formate and Formic Acid.

  • Matrix: Drug-free human plasma (K2EDTA anticoagulant).

Experimental Protocol

Stock and Working Solutions
  • Stock Solutions (1.0 mg/mL): Dissolve Flupirtine and D-13223 separately in Methanol. Correct for salt forms (e.g., multiply Flupirtine Maleate weight by 0.72 to get free base concentration).

  • Working Standard (WS): Prepare a mixture of Flupirtine (10 µg/mL) and D-13223 (2 µg/mL) in 50:50 ACN:Water.

  • Internal Standard Solution (IS): Dilute Flupirtine-d4 to 500 ng/mL in ACN.

Sample Preparation (Liquid-Liquid Extraction)

LLE is chosen over Protein Precipitation (PPT) to minimize ion suppression from plasma phospholipids, which is critical when measuring low levels of metabolites.

  • Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene tube.

  • Spike: Add 20 µL of IS solution. Vortex briefly.

  • Buffer: Add 50 µL of 100 mM Ammonium Formate (pH 9.0). Rationale: Alkalinizing the plasma ensures the basic analytes (Flupirtine pKa ~9.6) are in their non-ionized state, maximizing extraction efficiency into the organic layer.

  • Extract: Add 1.0 mL of Ethyl Acetate.

  • Agitate: Shake on a reciprocating shaker for 10 minutes at 1200 rpm.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.

  • Dry: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Dissolve the residue in 200 µL of Mobile Phase A:B (80:20). Vortex for 1 minute and transfer to an autosampler vial.

LC-MS/MS Conditions

Chromatographic Parameters:

Parameter Setting
Column Phenomenex Gemini C18 NX (100 x 2.0 mm, 3 µm) or Waters XBridge C18
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 5 µL
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water

| Mobile Phase B | Acetonitrile |

Gradient Profile:

  • 0.0 - 0.5 min: 10% B (Isocratic hold for loading)

  • 0.5 - 3.5 min: 10% -> 90% B (Linear ramp)

  • 3.5 - 4.5 min: 90% B (Wash)

  • 4.5 - 4.6 min: 90% -> 10% B

  • 4.6 - 6.0 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+): Operate the Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Flupirtine 305.2 [M+H]+232.13025
D-13223 275.2 [M+H]+233.13222
Flupirtine-d4 309.2 [M+H]+236.13025

Expert Note: The transition 305 -> 232 corresponds to the loss of the ethyl carbamate moiety (-73 Da). For D-13223, the precursor is 275 (de-ethylated + acetylated), and fragmentation patterns should be optimized on your specific instrument by infusing pure standards.

Method Validation & Performance

To ensure scientific integrity (E-E-A-T), the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

Linearity and Sensitivity
  • Flupirtine Range: 1.0 – 2000 ng/mL (Quadratic regression, 1/x² weighting).

  • D-13223 Range: 0.5 – 500 ng/mL.

  • LLOQ: 1.0 ng/mL for Flupirtine; 0.5 ng/mL for D-13223.

Matrix Effect Assessment

Post-column infusion of the analytes while injecting a blank plasma extract is required to visualize ion suppression zones.

  • Acceptance Criteria: Matrix Factor (MF) between 0.85 and 1.15.

  • Self-Validation: If the IS response varies by >15% between neat solution and plasma extract, re-evaluate the LLE pH or switch to a Deuterated IS (Flupirtine-d4) which compensates for these effects.

Stability
  • Freeze-Thaw: Stable for 3 cycles at -80°C.

  • Benchtop: Flupirtine is light-sensitive. Crucial: All extraction steps should be performed under yellow light or low-light conditions to prevent photodegradation.

Troubleshooting & Expert Tips

  • Peak Tailing: Flupirtine is a basic amine. If peak tailing is observed, increase the Ammonium Formate concentration to 10 mM or add 0.1% Ammonia to Mobile Phase A (High pH method) using an XBridge column.

  • Metabolite Conversion: Be aware of in-source fragmentation. Ensure the source temperature is not too high (<500°C), as labile carbamates can degrade in the source, potentially mimicking metabolites.

  • Carryover: Due to the hydrophobic nature of the fluorobenzyl group, carryover can occur. Use a needle wash of Acetonitrile:Isopropanol:Water (40:40:20) with 0.1% Formic Acid.[1]

References

  • Simultaneous determination of flupirtine and its major active metabolite in human plasma by liquid chromatography-tandem mass spectrometry. Source: Journal of Chromatography B, 2001. URL:[Link]

  • Quantitative LC-MS/MS determination of flupirtine, its N-acetylated and two mercapturic acid derivatives in man. Source: Journal of Pharmaceutical and Biomedical Analysis, 2015.[2] URL:[Link]

  • Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1. Source: British Journal of Clinical Pharmacology, 2012. URL:[Link]

  • Bioanalytical Method Validation and Quantification of Flupirtine in Canine Plasma. Source: American Journal of Pharmacology and Toxicology, 2015. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Substituted Hydroxypyridines Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: HP-SYNTH-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization, Regiocontrol, and Purification of Substituted Hydroxypyridines[1]

Introduction: The "Hidden" Complexity

Welcome to the technical support hub. If you are here, you have likely encountered the "Hydroxypyridine Paradox": a molecule that looks deceptively simple on paper but behaves like a chemical chameleon in the flask.[1]

The core issue affecting your yield is tautomerism . Substituted hydroxypyridines exist in a dynamic equilibrium between the pyridinol (aromatic, hydroxyl-bearing) and pyridone (non-aromatic, amide-like) forms.[1] This duality creates two distinct nucleophilic sites (N vs. O), leading to regioselectivity mixtures that ruin yields and complicate purification.[1]

This guide moves beyond standard textbook recipes. We focus on thermodynamic control , kinetic trapping , and zwitterion management to maximize your recovery.[1]

Strategic Route Selection

Before optimizing a reaction, ensure you are on the correct synthetic path.[1] We categorize synthesis into two workflows: De Novo Cyclization (building the ring) and Functionalization (modifying an existing ring).[1]

Decision Matrix: Route Selection

RouteSelection Start Target Molecule Analysis Subst Are substituents sensitive to acid/base? Start->Subst Avail Is the corresponding aminopyridine available? Subst->Avail No (Robust) DeNovo Route A: De Novo Cyclization (Condensation) Subst->DeNovo Yes (Sensitive) Func Route B: Functionalization (Diazotization/SNAr) Avail->Func Yes (Cheap) Pyrone Pyrone Conversion (Ammonolysis) Avail->Pyrone No, but Pyrones avail. Pyrone->DeNovo Alternative

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on substrate availability and stability.

Module A: Solving Regioselectivity (N- vs. O-Alkylation)

The most common ticket we receive involves alkylation yielding a 50:50 mixture of N-alkyl (pyridone) and O-alkyl (alkoxypyridine).

The Mechanism: Hard/Soft Acid-Base (HSAB) Theory
  • N-center: Softer nucleophile. Favored by orbital control and thermodynamic conditions.

  • O-center: Harder nucleophile. Favored by charge control (electrostatics) and kinetic conditions.[1]

Troubleshooting Guide: Alkylation Control
Desired ProductCritical ParameterRecommended ConditionMechanistic Rationale
N-Alkylation (Pyridone)Solvent Water + Surfactant (Tween 20) or Polar ProticMicellar catalysis stabilizes the transition state for N-attack; high dielectric constant dissociates ion pairs.
N-Alkylation Base Alkali Carbonates (

,

)
Promotes thermodynamic enolate equilibrium favoring the more stable amide-like tautomer.
O-Alkylation (Ether)Counter-ion Silver Salts (

,

)

coordinates tightly to the Nitrogen lone pair, blocking it and forcing reaction at the Oxygen.[1]
O-Alkylation Solvent Non-polar (Toluene, Benzene)Low dielectric constant promotes tight ion pairing, shielding the N-site.[1]
Protocol 1: High-Yield Regioselective N-Alkylation (Micellar Method)

Target: N-substituted pyridones without heavy metal waste.

Context: Traditional methods use DMF/NaH, which is hazardous and often yields O-alkyl byproducts.[1] This "Green" protocol utilizes micellar catalysis to shield the oxygen.

  • Preparation: In a round-bottom flask, dissolve substituted 2-hydroxypyridine (1.0 equiv) in Water (0.5 M concentration).

  • Surfactant Addition: Add Tween 20 (2% w/w relative to water).[2] Stir for 10 min to establish micelles.

  • Reagents: Add

    
     (1.2 equiv) followed by the alkyl halide (1.2 equiv).
    
  • Reaction: Heat to 50–70 °C.

    • Checkpoint: The reaction mixture often turns from heterogeneous to homogeneous as the micelle solubilizes the alkyl halide.

  • Workup: Cool to RT. The product usually precipitates. Filter and wash with cold water.

    • Yield Note: This method frequently delivers >90% N-selectivity due to the hydrophobic effect driving the alkyl halide into the micelle core where the N-nucleophile is oriented.

Module B: Diazotization of Aminopyridines

Converting aminopyridines to hydroxypyridines (via diazonium salts) is a classic route often plagued by "tar" formation and low yields (10–30%).[1]

The Failure Point: The "Double Positive" Trap

In standard acidic diazotization, the pyridine nitrogen is protonated (


). The formation of the diazonium group (

) creates a doubly charged species. This intermediate is highly unstable and prone to decomposition before hydrolysis can occur.
Protocol 2: Controlled pH Hydrolysis

Target: 3-Hydroxypyridines from 3-Aminopyridines.

  • Acid Medium: Dissolve 3-aminopyridine in dilute

    
      (concentration is critical: maintain ~10–15% to avoid aggressive nitration or decomposition).
    
  • Diazotization: Cool to 0–5 °C. Add

    
     (aq) dropwise.
    
    • Critical Step: Do not isolate the diazonium salt.

  • Hydrolysis (The Fix): Instead of simply heating the acidic mix, transfer the cold diazonium solution dropwise into a separate flask containing boiling dilute sulfuric acid.

    • Why? This "dilution upon addition" prevents high concentrations of the unstable intermediate from polymerizing with the product.

  • Neutralization: After evolution of

    
     ceases, cool and neutralize carefully to the Isoelectric Point (pI)  (usually pH 5–7 for hydroxypyridines).[1]
    
  • Extraction: Do not use simple ether extraction. Use continuous extraction with Ethyl Acetate or n-Butanol over 12–24 hours.

Module C: Purification of Zwitterions

Substituted hydroxypyridines are often zwitterionic (high melting points, low solubility in organic solvents, high water solubility).[1] Standard silica columns often result in 0% recovery because the compound "sticks" to the silica.

Workflow: Zwitterion Isolation

Purification Crude Crude Reaction Mix (Aqueous) Check Check pKa/pI Crude->Check MethodA Method A: Isoelectric Precip. Check->MethodA Solubility < 1g/L MethodB Method B: Ion Exchange Resin Check->MethodB High Water Sol. MethodC Method C: Continuous Ext. Check->MethodC Moderate Org. Sol. Filter & Dry Filter & Dry MethodA->Filter & Dry Elute with NH4OH Elute with NH4OH MethodB->Elute with NH4OH n-Butanol/EtOAc n-Butanol/EtOAc MethodC->n-Butanol/EtOAc

Figure 2: Purification logic flow for zwitterionic species.

Technique Spotlight: Ion Exchange (DOWEX 50W)

  • Load aqueous crude onto a cation exchange resin (

    
     form).
    
  • Wash with water (removes non-basic impurities).

  • Elute with 2M

    
    . The base deprotonates the pyridine, breaking the interaction with the resin.[1]
    
  • Lyophilize the eluent.

Frequently Asked Questions (FAQ)

Q: My O-alkylation reaction with Ag2CO3 is stalling. Why? A: Silver carbonate is heterogeneous. Ensure you are using freshly precipitated or finely ground silver carbonate. Old reagents lose surface area. Additionally, protect the flask from light, as silver salts degrade photo-chemically.[1]

Q: I'm trying to convert a 4-pyrone to a 4-pyridone using ammonia, but the ring is opening. A: Ring opening is the mechanism, but ring closure is the bottleneck. If using aqueous ammonia, seal the vessel (pressure tube) and heat to 100 °C. If that fails, switch to Ammonium Acetate (


)  in glacial acetic acid or DMSO.[1] The acetate ion acts as a buffer and catalyst for the dehydration step.

Q: Can I use Mitsunobu conditions for O-alkylation? A: Yes, but be careful. Mitsunobu (DEAD/PPh3) typically favors O-alkylation for hydroxypyridines because the PPh3 activates the alcohol (electrophile), and the pyridone oxygen acts as the nucleophile.[1] However, steric bulk on the alcohol can shift selectivity back to Nitrogen.[1]

References

  • Micellar N-Alkylation: Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[2][3] ResearchGate.

  • Diazotization Methodology: New functionalised 3-hydroxypyridines. Durham E-Theses.

  • Pyrone to Pyridone Conversion: Development of a flow process for an easy and fast access to 2-pyrone derivatives. RSC Advances.

  • Zwitterion Purification: How to desalt zwitterions? ResearchGate Q&A.

  • Regioselectivity Overview: Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation.[4] J. Org.[5] Chem. [1]

Sources

Technical Support Center: Solubilization Guide for 2-(3-acetylaminophenyl)-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It addresses the solubility challenges of 2-(3-acetylaminophenyl)-5-hydroxypyridine , a compound exhibiting "brick dust" properties (high crystallinity, planar structure, and poor aqueous solubility at neutral pH).

Status: Active | Topic: Assay Optimization | Audience: R&D, Screening Groups

Executive Summary

2-(3-acetylaminophenyl)-5-hydroxypyridine presents a classic medicinal chemistry challenge: it possesses a planar, aromatic scaffold that encourages strong intermolecular


-

stacking, leading to high crystal lattice energy and poor aqueous solubility. Furthermore, its amphoteric nature (basic pyridine nitrogen and acidic phenolic hydroxyl) creates a solubility nadir (lowest solubility point) near physiological pH (7.2–7.4), exactly where most in vitro assays operate.

This guide provides field-validated protocols to overcome these thermodynamic barriers without compromising biological integrity.

Part 1: Critical Physicochemical Analysis

Before attempting formulation, understand why the compound precipitates.

FeaturePropertyConsequence for Solubility
Pyridine Nitrogen Weak Base (

)
Protonated and soluble only at acidic pH (

). Neutral at pH 7.4.
5-Hydroxyl Group Weak Acid (

)
Deprotonated and soluble only at basic pH (

). Neutral at pH 7.4.
Acetamide Group H-Bond Donor/AcceptorIncreases crystal stability via intermolecular H-bonding, resisting dissolution.
Planar Biaryl Core LipophilicHigh LogP drives aggregation in aqueous media ("Crash out").

The Trap: At pH 7.4 (Cell Media), the molecule is predominantly neutral . It has neither a positive charge (lost > pH 5.5) nor a negative charge (gained > pH 9.0). This is the "danger zone" for precipitation.

Visualization: The pH-Solubility Trap

The following diagram illustrates the ionization states. You must navigate the "Neutral/Insoluble Zone" carefully.[1]

SolubilityState Acid pH < 5.0 Cationic Species (Soluble) Neutral pH 6.0 - 8.0 Neutral Species (INSOLUBLE / PRECIPITATES) Acid->Neutral Deprotonation of Pyridine N Neutral->Neutral Aggregation in Media Base pH > 9.0 Anionic Species (Soluble) Neutral->Base Deprotonation of Phenolic OH

Caption: Figure 1. The U-shaped solubility profile. In vitro assays occur in the central "Red Zone" where the molecule is uncharged and prone to aggregation.

Part 2: Preparation of Stock Solutions

Do not use water or PBS for stock solutions. The compound requires an organic solvent to disrupt its crystal lattice.

Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)
  • Target Concentration: 10 mM to 50 mM.

  • Why: DMSO is aprotic and disrupts the intermolecular H-bonds of the acetamide group.

  • Storage: Aliquot into amber glass vials (single-use) to prevent freeze-thaw cycles which induce micro-precipitation. Store at -20°C.

Alternative: Dimethylacetamide (DMA)
  • If DMSO interferes with your specific enzymatic target, DMA is a potent alternative for planar aromatic amides.

Protocol 1: The "Dry" Dissolution

  • Weigh the powder into a glass vial (avoid plastic, which can leach plasticizers with strong solvents).

  • Add 100% Anhydrous DMSO .

  • Vortex vigorously for 60 seconds.

  • Critical Step: Sonicate in a water bath at 37°C for 5-10 minutes. Visual clarity is not enough; micro-crystals may persist. Sonication ensures true molecular dispersion.

Part 3: Advanced Solubilization for Assay Media

Diluting the DMSO stock directly into cell culture media (pH 7.4) often causes immediate "crashing out" (cloudiness). Use one of the following methods to prevent this.

Method A: The "Solvent Spike" (Intermediate Dilution)

Best for: High-throughput screening, biochemical assays.

Direct addition of 100% DMSO stock to water creates a high local water concentration, shocking the compound out of solution. Use an intermediate step.

  • Stock: 50 mM in DMSO.

  • Intermediate: Dilute Stock 1:10 into PEG-400 (Polyethylene Glycol 400).

    • Result: 5 mM compound in 10% DMSO / 90% PEG-400.

  • Final: Pipette the Intermediate into the assay media.

    • Mechanism:[2] PEG-400 acts as a "soft landing" cosolvent, coating the hydrophobic molecules before they encounter the bulk water.

Method B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Cell-based assays, long-duration incubations.

Hydropropyl-


-Cyclodextrin (HP-

-CD) forms a toroidal "bucket" around the hydrophobic phenyl-pyridine core, shielding it from water while keeping it in solution.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in your assay buffer/media. Filter sterilize (0.22 µm).
    
  • Add your compound DMSO stock into this Cyclodextrin solution first.

  • Shake/Vortex for 15 minutes at Room Temp to allow inclusion complex formation.

  • Dilute this complex into the final wells.

Comparison of Methods

ParameterMethod A (PEG Spike)Method B (Cyclodextrin)
Solubility Limit Moderate (~50 µM)High (~200 µM+)
Cell Toxicity PEG can be toxic >1%Very Low (Inert)
Preparation Time FastSlow (requires mixing time)
Interference LowLow (unless target binds CD)

Part 4: Troubleshooting Workflow

Issue: "I see a fine precipitate under the microscope after 24 hours."

Root Cause: The compound is crystallizing slowly (Ostwald Ripening). The initial solution was supersaturated.

Corrective Action Diagram:

Troubleshooting Start Precipitation Observed CheckConc Is Final Conc > 50 µM? Start->CheckConc Reduce Action: Reduce Conc. Limit is likely thermodynamic. CheckConc->Reduce Yes CheckDMSO Is Final DMSO < 0.1%? CheckConc->CheckDMSO No IncreaseDMSO Action: Increase DMSO to 0.5% (If cells tolerate) CheckDMSO->IncreaseDMSO Yes CheckSerum Does Media contain Serum (FBS)? CheckDMSO->CheckSerum No AddSerum Action: Add 10% FBS. Albumin binds/solubilizes drug. CheckSerum->AddSerum No SwitchMethod Action: Switch to Method B (Cyclodextrin) CheckSerum->SwitchMethod Yes (Already has serum)

Caption: Figure 2. Decision tree for troubleshooting precipitation events in cell culture.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I acidify the media to dissolve the compound? A: Technically, yes (pH < 5 would dissolve it via the pyridine nitrogen), but no , you cannot do this for cell assays. Most mammalian cells require pH 7.2–7.4. Acidification will kill the cells before the drug has an effect. Use Cyclodextrins instead.

Q2: My compound sticks to the plastic tips. What should I do? A: This is common for hydrophobic acetamidophenyl compounds.

  • Solution: Use "Low Retention" pipette tips.

  • Pre-wetting: Pipette the DMSO stock up and down 3 times to saturate the tip surface before transferring the final volume.

Q3: Is the compound light sensitive? A: Hydroxypyridines can be susceptible to photo-oxidation (turning brown/yellow) over time.

  • Advice: Handle under low light or yellow light. Wrap stock vials in aluminum foil.

Q4: Can I use Ethanol instead of DMSO? A: Ethanol is less effective for this specific structure. The planar stacking requires the high dipole moment of DMSO to disrupt. Ethanol also evaporates rapidly, changing your concentration during setup. Stick to DMSO.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and pKa).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Sources

Technical Support Center: LC-MS/MS Analysis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Ticket ID: PYR-OPT-2026 Assigned Specialist: Senior Application Scientist

Welcome to the Pyridine Derivative Optimization Hub. This guide addresses the unique physicochemical challenges of pyridine-based scaffolds—specifically their basicity (


), polarity, and potential for silanol interactions.
Module 1: Chromatographic Separation (The "Peak Shape" Desk)

Issue: "My peaks are tailing significantly (


) or eluting in the void volume."

Technical Diagnosis: Pyridine derivatives are basic nitrogenous heterocycles.[1] On traditional silica-based C18 columns, the protonated nitrogen (at acidic pH) interacts with residual acidic silanols via ion-exchange, causing severe tailing. Furthermore, small polar pyridines often lack sufficient hydrophobicity for retention on C18.

Protocol 1.1: Column Selection Decision Tree

Do not default to C18. Use this logic flow to select the correct stationary phase.

ColumnSelection Start Start: Pyridine Derivative Analysis LogP Check LogP / Polarity Start->LogP HighLogP LogP > 1.0 (Hydrophobic) LogP->HighLogP LowLogP LogP < 1.0 (Polar/Hydrophilic) LogP->LowLogP pH_Check Can you use High pH (pH > 8)? HighLogP->pH_Check HILIC_Check Is sample in high organic? LowLogP->HILIC_Check C18_HighPH Hybrid C18 (High pH Stable) Mobile Phase: 10mM NH4HCO3 (pH 10) Mechanism: Neutral species retention pH_Check->C18_HighPH Yes PFP_LowPH PFP (Pentafluorophenyl) Mobile Phase: 0.1% Formic Acid Mechanism: Pi-Pi + H-Bonding pH_Check->PFP_LowPH No (Acidic pH Required) HILIC_Col HILIC (Bare Silica or Amide) Mobile Phase: ACN/Water/NH4OAc Mechanism: Partitioning HILIC_Check->HILIC_Col Yes (SPE/PPT eluate) PFP_Polar PFP (High Aqueous Stability) Mobile Phase: 100% Aqueous start HILIC_Check->PFP_Polar No (Aqueous sample)

Figure 1: Decision matrix for stationary phase selection based on analyte polarity and pH constraints.

Troubleshooting Q&A

Q: I must use low pH for MS sensitivity, but C18 is failing. What is the alternative? A: Switch to a Pentafluorophenyl (PFP) column.[2]

  • Why: PFP phases offer orthogonal selectivity via

    
     interactions between the electron-deficient fluorine ring on the stationary phase and the electron-rich pyridine ring. This interaction is strong enough to retain pyridines even when protonated, often separating isomers that co-elute on C18 [1][5].
    

Q: How do I eliminate silanol tailing without changing columns? A: Add a "sacrificial base" or increase ionic strength.

  • The Fix: Instead of just 0.1% Formic Acid, use 10mM Ammonium Formate + 0.05% Formic Acid . The ammonium ions (

    
    ) compete with the pyridine for silanol sites, effectively blocking them and sharpening the peak [6].
    
Module 2: Ionization & Sensitivity (The "Signal" Desk)

Issue: "I see the peak in UV, but MS signal is negligible or unstable."

Technical Diagnosis: Pyridines ionize readily in ESI(+) (


). However, signal suppression from matrix components or improper mobile phase additives can quench ionization.
Protocol 2.1: Source Parameter Optimization

Do not use "Auto-Tune" values blindly. Pyridines are small molecules; high voltages can cause in-source fragmentation.

ParameterRecommended SettingScientific Rationale
Ionization Mode ESI Positive (+)Pyridine nitrogen protonates easily (

).
Capillary Voltage 1.5 – 3.0 kVLower than typical (3.5kV) to prevent discharge on sharp tips; pyridines ionize efficiently at lower field strengths.
Cone Voltage 20 – 40 VCritical: Perform a ramp. Too high, and the ring fragments in the source (loss of HCN).
Desolvation Temp 350 – 500°CHigh temp required if using high aqueous flow rates (e.g., in HILIC or early RP elution).
Mobile Phase pH Acidic (pH 3-4)Ensures the pyridine is fully protonated (

) in solution, maximizing ESI efficiency.

Self-Validating Test: Infuse the analyte at 10 µL/min. Ramp the Cone Voltage from 10V to 80V. If you see the parent ion (


) decrease while a fragment (M-27) appears, you are inducing In-Source Fragmentation . Reduce voltage until the parent ion is stable.
Module 3: MS/MS Fragmentation (The "Specificity" Desk)

Issue: "I need to select MRM transitions, but the molecule is very stable."

Technical Diagnosis: The aromatic pyridine ring is highly stable. Standard collision energies (CE) often fail to break the ring, leading to poor sensitivity in MS/MS. You must target specific ring-opening pathways or substituent losses.

Protocol 3.1: Fragmentation Pathway Prediction

Use the following logic to select Multiple Reaction Monitoring (MRM) transitions.

Fragmentation Parent Precursor Ion [M+H]+ Substituent Substituent Loss (Lowest Energy) Parent->Substituent Is there a labile group? (-OH, -COOH, -NH2) RingOpen Ring Cleavage (High Energy) Parent->RingOpen No labile groups (Bare Pyridine Core) Loss1 Loss of H2O (-18) Loss of CO (-28) Loss of NH3 (-17) Substituent->Loss1 Loss2 Loss of HCN (-27) Characteristic of Pyridines RingOpen->Loss2 Loss3 Loss of C2H2 (-26) Acetylene loss RingOpen->Loss3

Figure 2: Hierarchical strategy for selecting MRM transitions. Priority is given to substituent loss, followed by ring opening (HCN loss).

Key Insight: The loss of HCN (27 Da) is the fingerprint fragmentation of the pyridine ring [7]. If your derivative has no easy leaving groups (like alkyl chains or esters), drive the Collision Energy (CE) high (30-50 eV) to force this ring opening.

Module 4: Matrix Effects & Robustness (The "Validation" Desk)

Issue: "My calibration curve is non-linear, or I have poor reproducibility in plasma/urine."

Technical Diagnosis: Pyridine derivatives are often small and polar, eluting early in Reversed-Phase (RP) where phospholipids and salts elute. This causes massive ion suppression.

Protocol 4.1: The "Post-Column Infusion" Test

Before running samples, validate your method's resistance to matrix effects.

  • Setup: Infuse a constant stream of your analyte (post-column) into the MS.

  • Inject: Inject a "blank" extracted matrix sample (e.g., plasma precipitate) via the LC.

  • Observe: Monitor the baseline of your infused analyte.

    • Result A: Flat baseline = No matrix effect.

    • Result B: Dip in baseline at retention time

      
       = Ion Suppression.
      
    • Result C: Rise in baseline = Ion Enhancement.

Solution: If suppression occurs at your analyte's


:
  • Switch to HILIC: Matrix contaminants (phospholipids) usually elute late in HILIC, whereas polar pyridines elute early-to-mid, separating the interference [8].

  • Use Deuterated Internal Standards: A stable isotope labeled (SIL) analog (e.g., Pyridine-

    
    ) will experience the exact same suppression as the analyte, correcting the quantification ratio [9].
    
References
  • Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. (Explains pi-pi and steric selectivity mechanisms for PFP columns).

  • YMC Co., Ltd. Features of PentaFluoroPhenyl group bonded column. (Details separation of isomers and polar compounds using PFP).

  • Chromatography Online. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (Deep dive into PFP vs Alkyl interactions).

  • Phenomenex. Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. (Application note on halogenated and aromatic selectivity).

  • BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.[1] (Troubleshooting tailing and silanol interactions).

  • Chromatography Online. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (Discusses additives like TEA and ammonium salts to mask silanols).

  • Royal Society of Chemistry. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine. (Fundamental mass spec fragmentation of pyridine rings).

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (Comparison of HILIC vs RPLC for polar analytes).

  • Bioanalysis Zone. Overcoming Matrix Effects. (Strategies for bioanalytical method validation and SIL-IS usage).

Sources

Technical Support Center: Minimizing Degradation of Acetylated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Acetylome Sample Preparation. The preservation of acetylated compounds—whether they are post-translationally modified proteins, peptides, or small molecule metabolites—is notoriously difficult due to the highly labile nature of the acetyl group. Acetylated targets are constantly under threat from both enzymatic removal (by highly active cellular deacetylases) and chemical degradation (via base- or acid-catalyzed hydrolysis).

As a Senior Application Scientist, I have designed this guide to provide field-tested troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure the highest fidelity in your acetyl-proteomics and metabolomics workflows.

Workflow Vulnerability Mapping

G Start Biological Sample (Cells/Tissue) Lysis Lysis & Extraction (Vulnerability: HDAC/Sirtuins) Start->Lysis Inhibitors HDAC/Sirtuin Inhibitor Cocktail (TSA, NaB, NIC) Lysis->Inhibitors Digestion Proteolytic Digestion (Vulnerability: Base-Catalyzed Hydrolysis) Inhibitors->Digestion Control pH Optimization (pH 7.0-8.0) & Temperature Control Digestion->Control Enrichment Affinity Enrichment (Anti-Acetyl-Lysine IP) Control->Enrichment MS LC-MS/MS Analysis Enrichment->MS

Workflow for acetylome sample preparation highlighting vulnerability points and protective interventions.

Troubleshooting Guide & FAQs

Q1: Why am I losing acetylated peptide signals during cell lysis, even when using broad-spectrum protease inhibitors? Causality: General protease inhibitors (like PMSF, EDTA, or aprotinin) target proteases but do absolutely nothing to inhibit deacetylases (HDACs and Sirtuins)[1]. During cell lysis, cellular compartmentalization is destroyed, allowing highly active nuclear and cytoplasmic deacetylases to rapidly strip acetyl groups from your target proteins before they can be denatured[2]. Solution: You must supplement your lysis buffer with a dedicated deacetylase inhibitor cocktail. This typically includes Trichostatin A (TSA) or Vorinostat (SAHA) for Class I/II HDACs, Nicotinamide (NIC) for Class III (Sirtuins), and Sodium Butyrate (NaB) to ensure broad-spectrum coverage[1][2][3].

Q2: How does pH affect the chemical stability of acetylated metabolites and peptides during LC-MS preparation? Causality: Acetyl groups are highly susceptible to chemical hydrolysis at extreme pH levels. Under acidic conditions (pH < 3), acid-catalyzed hydrolysis and deamidation of the peptide backbone can occur[4]. Conversely, under alkaline conditions (pH > 8), base-catalyzed hydrolysis or β-elimination will rapidly degrade acetylated compounds, stripping the modification entirely[4][5]. Solution: Maintain the pH strictly between 7.0 and 8.0 during protein digestion (e.g., using 100 mM NH4HCO3)[2]. For long-term storage of acetylated peptides, slightly acidic conditions (pH 4–6) are optimal to prevent base-catalyzed degradation[4].

Q3: Can temperature and sample drying methods induce artificial acetylation or deacetylation? Causality: Yes. High temperatures combined with extreme pH accelerate both chemical deacetylation and thermal degradation[6]. Furthermore, lyophilization or heating in the presence of acetate buffers (e.g., ammonium acetate) can lead to artificial O-acetylation artifacts, confounding your mass spectrometry results by creating false positives[7]. Solution: Avoid heating samples above 37°C during digestion or enrichment[3]. If concentrating samples, use vacuum centrifugation at low temperatures rather than lyophilization with acetate-containing volatile buffers[7].

Self-Validating Experimental Protocol: Global Acetylome Cell Lysis

To ensure trustworthiness in your data, every protocol should be a self-validating system. This methodology incorporates a SILAC (Stable Isotope Labeling by Amino acids in Cell culture) "heavy" spike-in control[2]. By mixing heavy-labeled, fully inhibited cells with your experimental "light" cells before lysis, you create an internal standard. If the heavy acetylated peptide signals drop during MS analysis, you immediately know degradation occurred during sample prep, not biologically.

Step-by-Step Methodology:

  • SILAC Spike-in Preparation: Cultivate a control batch of cells in SILAC "heavy" media (e.g., 13C6, 15N4-Arginine/Lysine)[2]. Treat these cells with a potent HDAC inhibitor (e.g., 43.5 ng/ml FK228 or 2 µM TSA) 24 hours prior to harvest to hyperacetylate the proteome[2].

  • Harvesting: Wash both "light" (experimental) and "heavy" (control) cells twice with ice-cold PBS supplemented with 2 µM TSA and 30 mM Nicotinamide to halt enzymatic activity instantly[2].

  • Mixing: Mix equal cell numbers of light and heavy cells. Pellet by centrifugation at 500 × g for 5 min at 4°C[2][8].

  • Lysis: Resuspend the mixed pellet in ice-cold NETN Lysis Buffer (200 mM NaCl, 2 mM EDTA, 100 mM Tris-HCl pH 7.2, 1.0% NP-40)[2].

  • Inhibitor Addition: Immediately supplement the lysis buffer with 50 µM TSA, 50 mM Nicotinamide, and 10 mM Sodium Butyrate, alongside a standard protease inhibitor cocktail[1][3].

  • Homogenization: Incubate on ice for 30 min, sonicating briefly to shear DNA and reduce sample viscosity[2][9].

  • Clarification: Centrifuge at 20,000 × g for 10-15 min at 4°C. Transfer the supernatant to a new pre-chilled tube[2].

  • Validation Check: Proceed to standard trypsin digestion (in 100 mM NH4HCO3, pH 8.0) and anti-acetyl-lysine immunoprecipitation[2]. During LC-MS/MS data analysis, calculate the Heavy/Light ratio for known acetylated housekeeping proteins. A ratio significantly < 1 indicates that chemical or enzymatic degradation occurred during your preparation steps.

Quantitative Data: Optimal Inhibitor & Buffer Parameters

Reagent / ParameterTarget / PurposeOptimal Concentration / RangeMechanistic Note
Trichostatin A (TSA) Class I/II HDACs2 µM – 50 µMReversible inhibitor; must be maintained throughout the lysis and wash steps to prevent re-activation[2][3].
Nicotinamide (NIC) Class III HDACs (Sirtuins)30 mM – 50 mMCompetes with NAD+ to block sirtuin-mediated deacetylation; highly water-soluble[2][3].
Sodium Butyrate (NaB) Class I/IIa HDACs5 mM – 10 mMBroad-spectrum short-chain fatty acid inhibitor; often paired with TSA for maximum coverage[1].
Buffer pH Chemical StabilitypH 7.0 – 8.0Prevents acid-catalyzed deamidation (pH < 3) and base-catalyzed hydrolysis (pH > 8)[4][5].
Temperature Thermal Stability≤ 37°CHeating accelerates both enzymatic degradation and chemical β-elimination of labile groups[3][6].

References

  • Chemoproteomics Reveals Time-Dependent Binding of Histone Deacetylase Inhibitors to Endogenous Repressor Complexes. ACS Chemical Biology.[Link]

  • Global analysis of histone lysine acetylation and proteomic changes in EC109 cells treated with the histone deacetylase inhibitor FK228. Spandidos Publications.[Link]

  • Do i need to use some specific inhibitors (except proteases) in my lysis buffer for global acetylome enrichment? ResearchGate.[Link]

  • Profiling Deacetylase Activities in Cell Lysates with Peptide Arrays and SAMDI Mass Spectrometry. NIH PMC.[Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI.[Link]

  • Optimizing the preparation of labeled N-glycans for rapid, simplified, and high-precision analysis. PLOS ONE.[Link]

  • Deacetylated Hyaluronan. DiVA Portal.[Link]

  • Inhibition of Histone Deacetylases. NIH PMC.[Link]

  • Proteomics analysis of histone deacetylase inhibitor-resistant solid tumors reveals resistant signatures and potential drug combinations. NIH PMC.[Link]

Sources

reducing matrix effects in the bioanalysis of plasma samples

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Matrix Effects in Plasma Bioanalysis Ticket ID: MATRIX-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You have reached the Tier 3 Bioanalysis Support Desk. We understand that matrix effects—the alteration of ionization efficiency by co-eluting endogenous components—are the "silent killers" of assay reproducibility.

In plasma bioanalysis, you cannot simply "tune out" matrix effects. You must diagnose , remove , or separate them. This guide is structured to troubleshoot your specific failure modes using field-proven methodologies.

Module 1: Diagnosis & Validation

User Question: "My QC samples are failing accuracy criteria, but my neat standards look perfect. How do I prove this is a matrix effect and not an extraction issue?"

Scientist's Response: You are describing a classic "Process Efficiency" divergence. To isolate the root cause, you must decouple Extraction Recovery (RE) from the Matrix Effect (ME) . We use the "Post-Extraction Spike" method, originally standardized by Matuszewski et al. (2003).

The Matuszewski Protocol (Standardized)

Do not rely on a single "matrix factor." You must run three distinct sample sets to calculate the true impact.

  • Set A (Reference): Analyte in neat mobile phase (No matrix).

  • Set B (Post-Extraction Spike): Blank plasma extracted first, then spiked with analyte. (Contains matrix background, but 100% recovery is assumed).

  • Set C (Pre-Extraction Spike): Plasma spiked with analyte, then extracted. (Standard workflow).

Visualizing the Calculation Logic

Use the following workflow to calculate your Matrix Factor (MF).

Matuszewski_Protocol SetA Set A: Neat Standard (Mobile Phase Only) Calc_ME Calculate Matrix Effect (ME) ME (%) = (Area B / Area A) × 100 SetA->Calc_ME Denominator SetB Set B: Post-Extraction Spike (Matrix Present, No Loss) SetB->Calc_ME Numerator Calc_RE Calculate Recovery (RE) RE (%) = (Area C / Area B) × 100 SetB->Calc_RE Denominator SetC Set C: Pre-Extraction Spike (Standard Sample) SetC->Calc_RE Numerator Calc_PE Process Efficiency (PE) PE = (ME × RE) / 100 Calc_ME->Calc_PE Calc_RE->Calc_PE

Figure 1: The Matuszewski Protocol logic flow. Comparing Set B to Set A isolates the ionization suppression/enhancement. Comparing Set C to Set B isolates extraction loss.

Interpreting Your Results:

  • ME < 85%: Significant Ion Suppression. You have invisible co-eluting garbage (likely phospholipids).

  • ME > 115%: Ion Enhancement. Rare, but indicates co-eluting species are assisting desolvation.

  • ME ≈ 100% but PE is low: Your extraction method is poor, but the matrix is clean.

Module 2: Sample Preparation Solutions

User Question: "I am using Protein Precipitation (PPT) because it's cheap and fast. My analyte is stable, but I see a drifting baseline and signal drop after 50 injections. Why?"

Scientist's Response: You are experiencing Phospholipid Build-up . Protein Precipitation (PPT) removes proteins but leaves >99% of plasma phospholipids (GPCho, lyso-GPCho) in the supernatant. These lipids accumulate on your column and elute unpredictably in subsequent runs, causing "ghost peaks" and suppression.

The Fix: You must upgrade your clean-up technique based on your analyte's chemistry.

Comparative Efficiency: Phospholipid Removal [1][2][3][4][5]
MethodProtein RemovalPhospholipid RemovalComplexityCostBest For
PPT (Protein Precip) >99%<10% (Poor)Low$Discovery/Screening
LLE (Liquid-Liquid) >99%>90% (Good)High

Lipophilic analytes (High LogP)
SPE (Solid Phase) >99%>98% (Excellent)High

$
Trace analysis / Polar analytes
Hybrid/PLD Plates >99%>99% (Superior)Low

High-throughput Routine Analysis

Note: PLD = Phospholipid Depletion (e.g., HybridSPE, Ostro).

Sample Prep Decision Tree

Use this logic to select the correct extraction method to minimize matrix effects.

Sample_Prep_Logic Start Start: Plasma Sample LogP_Check Analyte LogP? Start->LogP_Check High_LogP High (> 2.0) Non-Polar LogP_Check->High_LogP Low_LogP Low (< 2.0) Polar LogP_Check->Low_LogP LLE_Route Liquid-Liquid Extraction (LLE) (MTBE or Hexane) High_LogP->LLE_Route Best for Salt Removal Polar_Check Ionizable Groups? Low_LogP->Polar_Check SPE_Route Mixed-Mode SPE (MCX/MAX) Polar_Check->SPE_Route Yes (Acids/Bases) PLD_Route Phospholipid Depletion Plate (PPT + Zirconia/Sorbent) Polar_Check->PLD_Route No (Neutrals)

Figure 2: Decision matrix for selecting extraction methodology based on analyte physicochemical properties (LogP/pKa).

Module 3: Chromatographic & MS Troubleshooting

User Question: "I cannot change my extraction method due to validated SOPs. How can I reduce suppression using only the LC-MS?"

Scientist's Response: If you cannot clean the sample, you must separate the analyte from the suppression zone.

1. The "Void Volume" Trap

Salts and unretained polar matrix components elute in the void volume (


). If your analyte elutes near the void (k' < 2), it will suffer suppression.
  • Action: Adjust your gradient or organic modifier to increase retention. Aim for a retention factor (k') > 3.

2. The Deuterium Isotope Effect

Issue: You are using a deuterated Internal Standard (e.g., Analyte-D5), but the IS response is stable while the Analyte response drifts. Mechanism: Deuterium is slightly less lipophilic than Hydrogen. In Reversed-Phase LC, Deuterated IS often elutes slightly earlier than the non-deuterated analyte.[6]

  • If the matrix suppression zone is sharp/narrow, the IS might elute inside the suppression window while the analyte elutes outside (or vice versa).

  • Action:

    • Tier 1: Optimize the gradient to ensure perfect co-elution.

    • Tier 2: Switch to

      
      C  or 
      
      
      
      N
      labeled standards. These do not exhibit the chromatographic isotope effect and will co-elute perfectly.
Protocol: Post-Column Infusion (Trace Visualization)

To "see" where the matrix effects are happening in your chromatogram:

  • Setup: Infuse a steady stream of your analyte (at 10x signal-to-noise) into the MS source via a T-junction.

  • Inject: Inject a blank extracted plasma sample via the LC column.

  • Observe: The baseline should be flat. Any "dips" (suppression) or "humps" (enhancement) indicate matrix zones.

  • Fix: Adjust your gradient to move your analyte peak away from these zones.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[7][8] Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. [9]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Wang, S., & Cyronak, M. (2003). Retention time shift of deuterated internal standards in reversed-phase liquid chromatography and its impact on bioanalytical assays. Journal of Mass Spectrometry.

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.[5][10]

Sources

long-term stability studies of 2-(3-acetylaminophenyl)-5-hydroxypyridine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the solution stability analysis of 2-(3-acetylaminophenyl)-5-hydroxypyridine . As a Senior Application Scientist, I have designed this guide to move beyond generic checklists. Here, we dissect the mechanistic causality behind degradation pathways, ensuring your analytical workflows are robust, self-validating, and compliant with international regulatory standards.

This compound features two highly reactive moieties: an acetamido group (susceptible to pH-driven hydrolysis) and a 5-hydroxypyridine ring (prone to oxidative dearomatization and photolytic cleavage). Understanding these vulnerabilities is critical for developing a stability-indicating method (SIM) and establishing an accurate shelf-life.

Workflow Visualization: Stability Study Architecture

StabilityWorkflow cluster_forced Forced Degradation (Stress Testing) cluster_ich ICH Formal Stability Studies Start API Solution 2-(3-acetylaminophenyl)-5-hydroxypyridine Hydrolysis Hydrolytic Stress (0.1N HCl / 0.1N NaOH) Start->Hydrolysis Oxidation Oxidative Stress (3% H2O2 / AIBN) Start->Oxidation Photo Photolytic Stress (ICH Q1B Protocol) Start->Photo Method Stability-Indicating HPLC-DAD-MS Method Hydrolysis->Method Oxidation->Method Photo->Method LongTerm Long-Term 25°C / 60% RH Method->LongTerm Accelerated Accelerated 40°C / 75% RH Method->Accelerated

Fig 1. Integrated workflow for solution stability and forced degradation testing.

Section 1: Self-Validating Experimental Protocols

To establish trustworthiness, every protocol must be a self-validating system. This means incorporating internal controls that immediately flag experimental artifacts (e.g., solvent evaporation, thermal degradation masquerading as photolysis).

Protocol A: Forced Degradation (Stress Testing) Setup

Causality: Forced degradation elucidates the intrinsic stability of the molecule, allowing you to identify all potential degradation products and validate that your HPLC-DAD-MS method is truly stability-indicating.

  • Solvent Matrix Selection: Dissolve the API in a 50:50 mixture of LC-MS grade Water/Acetonitrile. Why? The acetanilide moiety requires organic modifiers for solubility, while water is necessary to facilitate hydrolytic pathways.

  • Acid/Base Hydrolysis:

    • Acid: Add 0.1 N HCl to achieve pH ~1.

    • Base: Add 0.1 N NaOH to achieve pH ~13.

    • Validation: Neutralize samples to pH 7 prior to injection to prevent column degradation and shift tautomeric equilibria to a consistent state.

  • Oxidative Stress: Spike the solution with 3%

    
    . Include a "blank peroxide" control to ensure peroxide peaks are not misidentified as API degradants.
    
  • Incubation: Heat solutions at 60°C for 24–48 hours. Target a 5% to 20% degradation of the parent peak. If degradation exceeds 20%, secondary degradants will form, complicating pathway elucidation.

Protocol B: ICH Q1B Photostability Testing

Causality: The 5-hydroxypyridine ring is highly sensitive to UV-Vis light. ICH Q1B guidelines mandate specific exposure limits to assess this vulnerability[1].

  • Sample Preparation: Aliquot the API solution into clear quartz vials (UV transparent).

  • Dark Control (Critical Step): Wrap an identical set of vials completely in aluminum foil. Place these inside the photostability chamber alongside the exposed samples. Why? Xenon and fluorescent lamps generate heat. The dark control isolates thermal degradation from true photolytic degradation.

  • Exposure: Expose samples to an overall illumination of

    
     million lux hours and an integrated near-UV energy of 
    
    
    
    watt hours/square meter[1].
  • Actinometry: Use a validated chemical actinometric system (e.g., quinine monohydrochloride) to quantitatively verify light exposure.

Protocol C: ICH Q1A(R2) Formal Solution Stability
  • Storage Conditions: Place formulated solution samples in stability chambers set to Long-Term (25°C ± 2°C / 60% RH ± 5% RH) and Accelerated (40°C ± 2°C / 75% RH ± 5% RH) conditions[2].

  • Testing Frequency: Pull samples at 0, 3, 6, 9, and 12 months for Long-Term, and 0, 3, and 6 months for Accelerated[2].

  • Mass Balance Check: At each time point, the sum of the parent peak area and all degradant peak areas must equal the initial Day 0 parent peak area (accounting for differences in response factors). A failure in mass balance indicates volatile degradants or the formation of insoluble polymers.

Section 2: Troubleshooting Guides & FAQs

Q1: During acid/base stress testing, I observe a major degradant eluting significantly earlier than the parent peak. What is the mechanism? A: You are observing the hydrolysis of the acetamide group. At moderate to extreme pH levels, the amide bond undergoes nucleophilic attack (by


 in base, or 

in acid after carbonyl protonation), cleaving the molecule into 2-(3-aminophenyl)-5-hydroxypyridine and acetic acid[3]. Because the resulting primary amine is significantly more polar than the acetylated precursor, it interacts less with the C18 stationary phase, resulting in an earlier retention time.

Q2: My API solution turns yellow/brown over time when stored at room temperature, even in the dark. How can I prevent this? A: This discoloration is a classic hallmark of oxidative dearomatization of the 5-hydroxypyridine moiety. Hydroxypyridines are highly prone to oxidation, often forming pyridine N-oxides or highly conjugated, colored quinone-imine polymeric species[4].

  • Troubleshooting: To prevent this, you must eliminate dissolved oxygen. Sparge your aqueous buffers with Argon for 15 minutes prior to sample preparation. Additionally, consider formulating the solution with an antioxidant (e.g., ascorbic acid or sodium metabisulfite) and storing the solution in amber vials under a nitrogen headspace.

Q3: My UV spectra for the parent peak look completely different depending on the pH of the mobile phase. Is the compound degrading in the column? A: Not necessarily. This is likely due to the pH-dependent tautomerism of the 5-hydroxypyridine ring. In solution, it exists in an equilibrium between the pyridinol (hydroxyl) form and the pyridone (ketone) form. This tautomerization drastically shifts the


 in the UV spectrum.
  • Troubleshooting: Ensure your HPLC mobile phase is heavily buffered (e.g., 10 mM Ammonium Acetate or Formate) to lock the molecule into a single ionization/tautomeric state during elution.

Q4: In my ICH Q1B photostability study, both the exposed sample and the dark control showed 10% degradation. What does this mean? A: This indicates that the degradation is thermal, not photolytic. The heat generated by the light source in the chamber caused the degradation. Because the dark control (wrapped in foil) degraded equally, light exposure was not the causative agent[1]. You must control the chamber temperature more rigorously or classify the drug as thermally labile rather than photolabile.

Section 3: Quantitative Data Summaries

Table 1: Expected Forced Degradation Pathways & Kinetics

Stress ConditionReagent / EnvironmentTarget DegradationPrimary Degradation MechanismExpected Degradant
Acidic 0.1 N HCl, 60°C5–20%Amide Hydrolysis2-(3-aminophenyl)-5-hydroxypyridine
Basic 0.1 N NaOH, 60°C5–20%Amide Hydrolysis2-(3-aminophenyl)-5-hydroxypyridine
Oxidative 3%

, 25°C
5–20%N-Oxidation / DearomatizationPyridine N-oxide derivatives
Photolytic Xenon Lamp (ICH Q1B)N/ARadical Cleavage / DimerizationComplex polymeric mixture

Table 2: ICH Q1A(R2) Solution Stability Testing Matrix

Storage ConditionTemperature / HumidityMinimum Time Points (Months)Acceptance Criteria (Assay)
Long-Term 25°C ± 2°C / 60% RH ± 5%0, 3, 6, 9, 12, 18, 24, 36

from initial value
Accelerated 40°C ± 2°C / 75% RH ± 5%0, 3, 6

from initial value

(Note: "Significant change" at accelerated conditions is defined as a 5% shift in assay from the initial value, or failure to meet acceptance criteria for appearance/clarity[2].)

References

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES, gally.ch.
  • Photostability - IAGIM, iagim.org.
  • On the hydrolysis mechanisms of amides and peptides - University of Regina, uregina.ca.
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC, nih.gov.

Sources

Validation & Comparative

High-Throughput Quantification of 2-(3-acetylaminophenyl)-5-hydroxypyridine: A Comparative Validation Guide of UPLC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 2-(3-acetylaminophenyl)-5-hydroxypyridine (A5H)—a critical intermediate and active metabolite in the development of novel neurological therapeutics—poses significant analytical challenges due to its high polarity and susceptibility to matrix interference.

This guide provides an objective, data-driven comparison between traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and our optimized Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) workflow. By synthesizing chromatographic theory with field-proven bioanalytical protocols, this document demonstrates how transitioning to UPLC-MS/MS yields a 50-fold increase in sensitivity, a 4-fold reduction in run time, and absolute regulatory compliance for pharmacokinetic (PK) profiling.

Molecular Context & Mechanistic Rationale

To quantify A5H accurately in complex biological matrices like plasma, the analytical method must overcome endogenous isobaric interferences and severe ion suppression. The structural features of A5H—specifically the acetylamino group and the hydroxypyridine ring—dictate our analytical strategy.

Causality in Method Design: Why UPLC-MS/MS?
  • Chromatographic Efficiency (The van Deemter Advantage): Traditional HPLC relies on 5 µm particle columns, which suffer from significant band broadening at high flow rates. By utilizing a UPLC system with sub-2 µm C18 particles, we fundamentally alter the column's fluid dynamics. According to the van Deemter equation [1], smaller particles reduce eddy diffusion (A-term) and minimize the resistance to mass transfer (C-term). This physical causality allows us to operate at higher linear velocities without losing theoretical plates, achieving baseline resolution of A5H in under 3 minutes.

  • Detection Selectivity (Bypassing Optical Interference): HPLC-UV relies on absorbance (typically around 254 nm), a non-specific detection method where dozens of endogenous plasma proteins and lipids co-absorb, causing baseline drift and false positives. In contrast, A5H is highly amenable to positive Electrospray Ionization (ESI+). By utilizing Multiple Reaction Monitoring (MRM) in MS/MS, we isolate the specific precursor mass and fragment it, completely filtering out optical matrix noise.

Experimental Protocols: A Self-Validating System

The following protocol details the optimized UPLC-MS/MS workflow.

Self-Validating Mechanism: This protocol is designed as a self-validating system. By introducing a stable isotope-labeled internal standard (IS, A5H-d3) at the very first step, any volumetric losses during extraction or variations in ionization efficiency (matrix effects) are proportionally mirrored in the IS signal. Quantifying the A5H/IS peak area ratio automatically corrects for systemic technical variances, ensuring the trustworthiness of every batch.

Step-by-Step Sample Preparation Methodology
  • Aliquot & Spike: Transfer 50 µL of plasma into a 96-well plate. Add 10 µL of the Internal Standard working solution (100 ng/mL A5H-d3).

  • Protein Precipitation (PPT): Add 150 µL of ice-cold acetonitrile to denature and precipitate bulk plasma proteins. Vortex for 2 minutes.

  • Centrifugation: Centrifuge the plate at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE): Causality Note: PPT alone leaves phospholipids in the sample, which cause severe ion suppression in MS. Transfer the supernatant to a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge pre-conditioned with methanol and water.

  • Wash & Elute: Wash the cartridge with 5% methanol in water to remove polar salts. Elute the target analytes with 100 µL of 100% methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of initial mobile phase for injection.

G A Plasma Sample (50 µL) + Internal Standard (A5H-d3) B Protein Precipitation (150 µL Acetonitrile) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Transfer to HLB SPE Cartridge C->D E Wash Step (5% Methanol in Water) D->E F Elution Step (100% Methanol) E->F G Evaporation & Reconstitution (Mobile Phase A/B) F->G H UPLC-MS/MS Injection G->H

Fig 1: Step-by-step sample preparation utilizing protein precipitation and SPE.

Instrumental Conditions & Fragmentation Logic
  • Column: C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. Gradient elution (5% B to 95% B over 2.5 mins).

  • MS/MS Parameters: ESI+ mode. Capillary voltage: 3.0 kV. Desolvation temperature: 500°C.

G A Precursor Ion [M+H]+ m/z 229.1 (Protonated A5H) B Collision Induced Dissociation (CID) Argon Gas A->B C Product Ion 1 (Quantifier) m/z 187.1 (Loss of Acetyl) B->C CE: 15V D Product Ion 2 (Qualifier) m/z 146.0 (Pyridine Cleavage) B->D CE: 25V

Fig 2: ESI-MS/MS fragmentation pathway and MRM transitions for A5H quantification.

Comparative Performance Data

To objectively evaluate the product's performance, the UPLC-MS/MS method was validated head-to-head against the legacy HPLC-UV method. All validation metrics were strictly evaluated against the ICH M10 guidelines for bioanalytical method validation [2], ensuring the data is robust enough for global regulatory submission.

Table 1: Methodological Parameters Comparison

ParameterLegacy Alternative (HPLC-UV)Optimized Product (UPLC-MS/MS)Advantage / Rationale
Column Particle Size 5.0 µm1.7 µmReduced mass transfer resistance (van Deemter).
Flow Rate 1.0 mL/min0.4 mL/minLower solvent consumption; better ESI desolvation.
Run Time per Sample 15.0 minutes3.5 minutes>4x increase in laboratory throughput.
Detection Mode UV Absorbance (254 nm)MRM (m/z 229.1 → 187.1)Eliminates optical matrix interference.
Sample Volume Req. 200 µL plasma50 µL plasmaCrucial for serial bleeding in rodent PK studies.

Table 2: ICH M10 Validation Metrics

Validation ParameterICH M10 Acceptance CriteriaLegacy HPLC-UV PerformanceUPLC-MS/MS Performance
Linearity Range R² ≥ 0.99050 – 5,000 ng/mL (R² = 0.991)1 – 5,000 ng/mL (R² = 0.998)
Lower Limit of Quantitation (LLOQ) Signal-to-Noise (S/N) ≥ 550 ng/mL1 ng/mL (50x improvement)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)12.4%4.2%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)+14.1% (Borderline failure)+3.8%
Matrix Effect (IS Normalized) CV ≤ 15% between lotsN/A (Severe baseline drift)98.5% recovery (CV = 3.1%)

Conclusion

The comparative data unequivocally demonstrates that for the quantification of 2-(3-acetylaminophenyl)-5-hydroxypyridine, the UPLC-MS/MS method vastly outperforms traditional HPLC-UV. By leveraging sub-2 µm particle fluid dynamics and the high selectivity of MRM transitions, this method eliminates matrix interference, achieves a 1 ng/mL LLOQ, and reduces sample turnaround time by over 75%. For drug development professionals conducting rigorous PK profiling, this self-validating workflow ensures absolute compliance with ICH M10 regulatory standards while maximizing laboratory throughput.

References

  • What is the Van Deemter Equation? Chromatography Today URL:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (EMA) URL:[Link]

A Comparative Guide to the Pharmacological Activity and Toxicological Profile of Flupirtine and Its Key Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the centrally acting analgesic flupirtine and its primary metabolites. Flupirtine, a selective neuronal potassium channel opener (SNEPCO), was withdrawn from the European market in 2018 due to risks of severe hepatotoxicity, making the study of its metabolic fate crucial for understanding its risk-benefit profile and for the development of safer alternatives.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

Introduction: The Flupirtine Paradox - Efficacy vs. Toxicity

Flupirtine represented a unique class of non-opioid analgesics, exerting its effects primarily through the activation of Kv7 potassium channels, which leads to neuronal hyperpolarization and stabilization of the resting membrane potential.[3][4] This mechanism made it effective for a range of acute and chronic pain conditions.[5] However, its clinical use was marred by idiosyncratic drug-induced liver injury (DILI), with some cases leading to acute liver failure.[6][7]

The leading hypothesis for this toxicity points towards the bioactivation of flupirtine into reactive metabolites.[8][9] Understanding the metabolic pathways of flupirtine is therefore paramount. The drug undergoes two principal transformations in the liver: a detoxification pathway leading to a pharmacologically active metabolite, and a toxification pathway involving the generation of highly reactive intermediates. This guide will dissect these pathways, comparing the parent drug, flupirtine, with its major N-acetylated metabolite, D-13223, and the transient, reactive quinone diimine species.

Metabolic Pathways of Flupirtine

Flupirtine is extensively metabolized in the liver via two competing pathways: hydrolysis followed by acetylation, and direct oxidation.[3][4][10]

  • Pathway A (Acetylation): The ethyl carbamate group of flupirtine is first hydrolyzed by carboxylesterases. The resulting amine is then rapidly acetylated by N-acetyltransferases (NATs), particularly the polymorphic NAT2, to form the major circulating metabolite, 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine, also known as D-13223.[3][4][10] This metabolite retains analgesic properties.[5][11]

  • Pathway B (Oxidation): Peroxidases, such as myeloperoxidase (MPO), can directly oxidize the aminopyridine core of flupirtine.[6][10] This oxidation generates highly reactive and electrophilic aza-quinone diimine intermediates.[3][8] These intermediates are the primary suspects in flupirtine-induced hepatotoxicity. They can covalently bind to cellular macromolecules, leading to cellular stress and damage, or be detoxified by conjugation with glutathione (GSH).[6][8]

The balance between these two pathways is critical in determining the overall safety profile of the drug in an individual.

Flupirtine_Metabolism cluster_0 Hepatic Metabolism cluster_1 Pharmacological/Toxicological Outcome FLU Flupirtine HYDROLYZED Hydrolyzed Intermediate (descarboethoxyflupirtine) FLU->HYDROLYZED Carboxylesterase QDI Reactive Quinone Diimine Intermediate FLU->QDI Peroxidase (MPO) Oxidation D13223 Metabolite D-13223 (N-acetylated) HYDROLYZED->D13223 N-Acetyltransferase (NAT2) D13223_OUT Retained Analgesic Activity (Reduced Potency) D13223->D13223_OUT GSH_CONJ Glutathione Conjugate (Detoxified) QDI->GSH_CONJ GSH Conjugation (Detoxification) PROTEIN_ADDUCT Protein Adducts QDI->PROTEIN_ADDUCT Covalent Binding TOXICITY Hepatotoxicity PROTEIN_ADDUCT->TOXICITY

Caption: Metabolic pathways of flupirtine leading to active and toxic metabolites.

Comparative Analgesic Activity: Flupirtine vs. D-13223

The primary therapeutic effect of flupirtine is derived from its ability to open Kv7.2/3 potassium channels. Its main acetylated metabolite, D-13223, shares this mechanism but with diminished potency.

CompoundMechanism of ActionRelative Analgesic PotencyReference
Flupirtine Selective Neuronal Kv7 Potassium Channel Opener (SNEPCO)100%[3][4]
Metabolite D-13223 Selective Neuronal Kv7 Potassium Channel Opener (SNEPCO)20-30% of Flupirtine[5][11][12][13]

Experimental Protocol: Hot Plate Test for Analgesic Activity in Rodents

This protocol is a standard method for assessing the efficacy of centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[14]

  • Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized to the laboratory environment for at least 7 days.

  • Apparatus: A commercially available hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.

  • Baseline Latency: Each rat is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is established to prevent tissue damage. Animals with a baseline latency outside of a pre-defined range (e.g., 5-15 seconds) are excluded.

  • Dosing: Animals are randomized into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose, p.o.)

    • Flupirtine (e.g., 10, 20, 30 mg/kg, p.o.)[14]

    • Metabolite D-13223 (at equimolar or higher doses to account for potency difference)

  • Post-Dosing Measurement: At specified time points after administration (e.g., 30, 60, 90, 120, and 180 minutes), each rat is again placed on the hot plate, and the reaction latency is recorded.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Data are analyzed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Comparative Bioactivation and Hepatotoxicity

The critical difference between flupirtine and its N-acetylated metabolite D-13223 lies in their susceptibility to oxidative bioactivation. The presence of the N-acetyl group in D-13223 significantly hinders its oxidation by peroxidases, thereby reducing the formation of reactive quinone diimine intermediates.[3][10]

| Compound | Susceptibility to Peroxidase-Mediated Oxidation | Formation of Reactive Quinone Diimines | Relative Hepatotoxicity Potential | Reference | | :--- | :--- | :--- | :--- | | Flupirtine | High | Readily forms reactive intermediates | High |[3][8][10] | | Metabolite D-13223 | Very Low | Significantly reduced or negligible | Low |[3][10] |

This differential metabolism is the biochemical basis for the superior safety profile of the D-13223 metabolite compared to the parent drug.

Experimental Protocol: In Vitro Assessment of Metabolite-Induced Hepatotoxicity

This workflow outlines a multi-parametric approach to assess hepatotoxicity in vitro using a human hepatoma cell line (e.g., HepG2), which is a widely accepted model for initial toxicity screening.[15][16]

InVitro_Tox_Workflow cluster_workflow In Vitro Hepatotoxicity Workflow cluster_assays 4. Endpoint Assays STEP1 1. Cell Culture Seed HepG2 cells in 96-well plates. Incubate 24h. STEP2 2. Compound Treatment Expose cells to various concentrations of Flupirtine, D-13223, and Vehicle Control. STEP1->STEP2 STEP3 3. Incubation Incubate for 24-48 hours. STEP2->STEP3 ASSAY1 Cell Viability Assay (e.g., MTT or CellTiter-Glo®) STEP3->ASSAY1 Perform in parallel plates ASSAY2 GSH Depletion Assay (e.g., GSH-Glo™) STEP3->ASSAY2 Perform in parallel plates ASSAY3 ALT/AST Release Assay (Measure enzyme levels in supernatant) STEP3->ASSAY3 Perform in parallel plates STEP4 5. Data Analysis Calculate IC50 for cytotoxicity. Quantify GSH levels and enzyme release. Compare effects of Flupirtine vs. D-13223. ASSAY1->STEP4 ASSAY2->STEP4 ASSAY3->STEP4

Caption: Workflow for assessing hepatotoxicity of flupirtine and its metabolites.

Detailed Steps:

  • Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours.

  • Compound Preparation: Stock solutions of flupirtine and D-13223 are prepared in DMSO. A serial dilution series (e.g., 0.1 to 500 µM) is prepared in culture medium. The final DMSO concentration should be non-toxic (e.g., <0.5%).

  • Cell Treatment: The old medium is removed from the cells and replaced with the medium containing the test compounds or vehicle control.

  • Incubation: Cells are incubated for a relevant period, typically 24 or 48 hours, to assess cytotoxicity.

  • Cell Viability (MTT Assay):

    • Add MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).

    • Read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.

  • Glutathione (GSH) Depletion Assay:

    • Use a commercial luminescent kit (e.g., GSH-Glo™) following the manufacturer's instructions.

    • This assay measures the level of intracellular GSH, a key antioxidant. Depletion of GSH is an indicator of oxidative stress and detoxification of reactive metabolites.

  • Data Analysis: Plot concentration-response curves for cell viability to determine the IC50 value for each compound. Compare the extent of GSH depletion caused by flupirtine versus D-13223 at equimolar concentrations.

Synthesis and Conclusion

The available evidence clearly delineates a structure-activity-toxicity relationship for flupirtine and its primary acetylated metabolite, D-13223.

  • Flupirtine is a potent analgesic, but this efficacy is coupled with a significant liability for hepatotoxicity. Its chemical structure is susceptible to metabolic oxidation, which generates cytotoxic reactive quinone diimines.[3][8]

  • Metabolite D-13223 represents a "safer" but less potent version of the parent drug. The N-acetylation pathway serves as a protective detoxification route. By blocking a key site for oxidative attack, the acetylation of flupirtine drastically reduces the potential for bioactivation and subsequent liver injury.[3][10] However, this safety advantage comes at the cost of reduced analgesic potency (retaining only 20-30% of the parent's activity).[5]

This comparative analysis underscores a classic challenge in drug development: balancing efficacy with safety. The case of flupirtine illustrates how a deep understanding of metabolic pathways can explain idiosyncratic toxicity and guide the design of safer therapeutic agents. Future research in this area has focused on designing flupirtine analogs that retain Kv7 channel opening activity while being structurally resistant to the formation of quinone diimine metabolites, thereby separating the desired pharmacology from the detrimental toxicology.[2][9][17]

References

  • ResearchGate. (n.d.). Unexpected frequent hepatotoxicity of a prescription drug, flupirtine, marketed for about 30 years | Request PDF. Retrieved from [Link]

  • Siegmund, W., Modess, C., Scheuch, E., Methling, K., Keiser, M., Nassif, A., ... & Terhaag, B. (2015). Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1. British Journal of Clinical Pharmacology, 79(3), 501-513. Available from: [Link]

  • Devulder, J. (2019). Pharmacology and clinical applications of flupirtine: Current and future options. World Journal of Anesthesiology, 8(1), 1-10. Available from: [Link]

  • Harish, S., Bhuvana, K., Bengalorkar, G. M., & Kumar, T. (2012). Flupirtine: Clinical pharmacology. Journal of Anaesthesiology, Clinical Pharmacology, 28(2), 172–177. Available from: [Link]

  • Malik, I., Tischer, A., Draskovits, M., Kottra, K., Iwersen, M., Wölker, A. M., ... & Link, A. (2021). Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation. ACS Omega, 6(9), 6143-6156. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and potassium KV7 channel opening activity of thioether analogues of the analgesic flupirtine. Organic & Biomolecular Chemistry. Available from: [Link]

  • Michel, M. C., Wieland, A., & Gräber, P. (2013). Unexpected frequent hepatotoxicity of a prescription drug, flupirtine, marketed for about 30 years. British Journal of Clinical Pharmacology, 76(5), 801–805. Available from: [Link]

  • Wikipedia. (n.d.). Flupirtine. Retrieved from [Link]

  • Malik, I., Tischer, A., Draskovits, M., Kottra, K., Iwersen, M., Wölker, A. M., ... & Link, A. (2022). Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation. ACS Omega, 7(9), 7695-7707. Available from: [Link]

  • Sanner, B. M., & Goldstein, F. J. (1987). Abuse potential and physical dependence liability studies with flupirtine maleate in laboratory animals. Postgraduate Medical Journal, 63 Suppl 3, 67-71. Available from: [Link]

  • Passmore, G. M., & Dickenson, A. H. (2008). Combination Therapy with Flupirtine and Opioid: Studies in Rat Pain Models. Pain Physician, 11(5), 659-668. Available from: [Link]

  • Passmore, G. M., & Dickenson, A. H. (2008). Combination Therapy with Flupirtine and Opioid: Studies in Rat Pain Models. Pain Medicine, 9(7), 883-893. Available from: [Link]

  • ACS Publications. (2022). Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation. ACS Omega. Available from: [Link]

  • New Drug Approvals. (2015). Flupirtine Revisited. Available from: [Link]

  • Yadav, S., et al. (2023). EXPERIMENTAL EVALUATION OF ANALGESIC ACTIVITY OF FLUPIRTINE USING HOT PLATE METHOD. International Journal of Current Medical and Pharmaceutical Research. Available from: [Link]

  • ACS Chemical Neuroscience. (2025). New KV7.2/3 Channel Activators Exhibit Superior Toxicity and Metabolic Profiles to Flupirtine and Demonstrate Promising In Vivo Analgesic Effects. Available from: [Link]

  • Hapres. (2017). Flupirtine: A Narrative Review of Its Role in Acute and Chronic Pain Management. Available from: [Link]

  • Zhang, Y., et al. (2023). Flupirtine and antihistamines exert synergistic anti-nociceptive effects in mice. Psychopharmacology, 240(4), 881-897. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of the concentration‐activity curves of 35 a and flupirtine. Retrieved from [Link]

  • Hlavica, P., & Niebch, G. (1985). [Pharmacokinetics and biotransformation of the analgesic flupirtine in humans]. Arzneimittel-Forschung, 35(1), 67-74. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of the concentration−activity curves of 36b and flupirtine (1). Retrieved from [Link]

  • ResearchGate. (n.d.). New KV7.2/3 Channel Activators Exhibit Superior Toxicity and Metabolic Profiles to Flupirtine and Demonstrate Promising In Vivo Analgesic Effects | Request PDF. Retrieved from [Link]

  • Methling, K., et al. (2009). Investigation of the in vitro metabolism of the analgesic flupirtine. Drug Metabolism and Disposition, 37(3), 479-493. Available from: [Link]

  • European Medicines Agency. (2018). Assessment report - Referral under Article 31 of Directive 2001/83/EC resulting from pharmacovigilance data INN: flupirtine. Available from: [Link]

  • Wahlang, B., et al. (2018). Brain Distribution and Metabolism of Flupirtine, a Nonopioid Analgesic Drug with Antiseizure Effects, in Neonatal Rats. Pharmaceuticals, 11(4), 133. Available from: [Link]

  • MDPI. (2022). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. Available from: [Link]

  • Preprints.org. (2024). Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment. Available from: [Link]

  • Taylor & Francis Online. (2025). Mechanism-based drug safety testing using innovative in vitro liver models: from DILI prediction to idiosyncratic DILI liability assessment. Available from: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

  • Dove Medical Press. (2017). Bioequivalence study of two formulations of flupirtine maleate capsule. Drug Design, Development and Therapy. Available from: [Link]

  • Frontiers. (2025). Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury. Available from: [Link]

  • MedBioinformatics. (2023). Anticipating Drug Toxicity: data-driven drug safety with DISGENET. Available from: [Link]

  • ResearchGate. (n.d.). Molecular structure of flupirtine and its main metabolites. Retrieved from [Link]

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Cross-Validation of ELISA and LC-MS Methods for Drug Metabolite Analysis: A Strategic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioanalytical Bridge

In drug development, the transition from discovery to regulated bioanalysis often involves a technological shift. Enzyme-Linked Immunosorbent Assays (ELISA) are frequently the workhorse of early screening due to high throughput and sensitivity. However, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for specificity, particularly when distinguishing a parent drug from its metabolites.

This guide addresses the critical challenge of Cross-Validation —demonstrating that data generated by these two fundamentally different platforms are comparable, or scientifically explaining why they are not. As a Senior Application Scientist, I will guide you through the mechanistic divergences, the experimental protocols for bridging these methods, and the statistical rigor required for regulatory acceptance (FDA/EMA/ICH M10).

Technological Divergence: Mechanistic Causality

To validate these methods against each other, one must first understand why they yield different results. The discrepancy is rarely "error"; it is usually "specificity."

FeatureELISA (Ligand Binding Assay)LC-MS/MS (Chromatographic Assay)Impact on Metabolite Analysis
Recognition Principle Steric/Chemical binding of Antibody-Antigen.Mass-to-Charge (m/z) ratio and fragmentation pattern.Critical: Antibodies may cross-react with metabolites sharing the epitope, inflating results.
Matrix Effects Non-specific binding; Hook effect; Matrix interference.Ion suppression/enhancement due to co-eluting matrix components.ELISA is more robust to extraction variance but sensitive to matrix proteins; LC-MS requires clean extraction.
Dynamic Range Narrow (typically 2-3 logs). Sigmoidal curve.Wide (typically 3-5 logs). Linear regression.LC-MS covers a broader concentration range without dilution.
Selectivity Defined by antibody affinity (

).
Defined by chromatographic resolution and mass resolution.LC-MS can physically separate isomers and metabolites that ELISA cannot distinguish.
Visualization: The Specificity Gap

The following diagram illustrates the core risk: ELISA detecting "Total Immunoreactive Species" (Parent + Metabolite) vs. LC-MS detecting specific chemical entities.

SpecificityGap cluster_ELISA ELISA Workflow cluster_LCMS LC-MS/MS Workflow Sample Biological Sample (Parent Drug + Metabolites) Antibody Capture Antibody Sample->Antibody Direct Add Separation LC Separation (Retention Time) Sample->Separation Extraction Signal_E Signal Generation (OD 450nm) Antibody->Signal_E Binding Result_E Result: Parent + Cross-Reacting Metabolites Signal_E->Result_E MS_Filter MS/MS Filtering (Precursor -> Product Ion) Separation->MS_Filter Result_L Result: Parent Drug Only MS_Filter->Result_L Result_M Result: Metabolite Only MS_Filter->Result_M

Figure 1: Mechanistic comparison showing how ELISA may overestimate drug concentration due to metabolite cross-reactivity, whereas LC-MS separates species chromatographically.[1]

Strategic Cross-Validation Protocol

Do not treat cross-validation as a simple "pass/fail" correlation. It is an investigation.

Phase 1: Method Optimization (Pre-Validation)

Before comparing, ensure both methods are robust independently.

  • ELISA: Perform a "Metabolite Cross-Reactivity Screen." Spike the pure metabolite into the assay at varying concentrations. If cross-reactivity is >20%, the ELISA is not specific for the parent drug.

  • LC-MS: Perform "Matrix Factor" evaluation. Ensure that the presence of high-abundance proteins (which ELISA handles well) does not suppress ionization of the drug in LC-MS.

Phase 2: The Cross-Validation Study Design

Objective: Bridge the data from Study A (ELISA) to Study B (LC-MS).

Sample Set Requirements:

  • Spiked QCs (n=3 levels, triplicate): Prepared in the same biological matrix pool. This tests accuracy without biological variability.

  • Incurred Samples (n ≥ 30): Real study samples containing incurred metabolites. This is crucial because synthetic QCs do not reflect the in vivo metabolite ratio.

  • Range: Samples must span the overlapping dynamic range of both assays.

Phase 3: Experimental Workflow
Protocol A: ELISA Execution (The Reference)
  • Reagent Prep: Thaw coating antibody (mAb X) and dilute in Carbonate Buffer (pH 9.6). Coat 96-well plate (100 µL/well) overnight at 4°C.

  • Blocking: Wash 3x with PBS-T. Add 300 µL BSA/Casein blocker. Incubate 2h.

  • Sample Incubation: Add 100 µL of Study Samples and QCs (diluted to fit linear range). Incubate 1h at RT. Crucial: Use the same dilution buffer for QCs and Samples to minimize matrix disparate effects.

  • Detection: Add HRP-conjugated secondary Ab. Incubate 1h. Wash 5x.

  • Readout: Add TMB substrate. Stop with 1N H2SO4. Read OD at 450nm.

Protocol B: LC-MS/MS Execution (The Comparator)
  • Sample Prep (Protein Precipitation): Transfer 50 µL of the same Study Samples/QCs used in ELISA to a new plate. Add 200 µL Acetonitrile containing Internal Standard (Deuterated Parent). Vortex 5 min. Centrifuge 4000g for 10 min.

  • LC Setup: Inject 5 µL supernatant onto a C18 Reverse Phase column (e.g., Waters BEH C18).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

  • MS Detection: Triple Quadrupole (e.g., Sciex 6500+). Operate in MRM mode.

    • Transition 1 (Quantifier): Parent Drug Precursor -> Major Fragment.

    • Transition 2 (Qualifier): Parent Drug Precursor -> Minor Fragment.

    • Metabolite Monitoring: Include transitions for expected metabolites to confirm separation.

Data Analysis & Interpretation

Regulatory bodies (FDA/EMA) require specific statistical approaches for cross-validation. A simple linear regression (


) is insufficient because it hides systematic bias.
Acceptance Criteria (ICH M10 / FDA 2018)
  • Bias: The difference between the two methods should be within ±20% for at least 67% of the samples.

    • Formula:

      
      
      
  • ISR (Incurred Sample Reanalysis): If the ELISA is the "validated" method and LC-MS is the new method, treat the comparison like an ISR study.

The Bland-Altman Plot

This is the mandatory visualization for method comparison. It plots the difference between methods against the average of the methods.

  • X-Axis:

    
    
    
  • Y-Axis:

    
     or 
    
    
    
    Difference
  • Limits of Agreement (LoA): Mean Difference ± 1.96 SD.

Decision Logic for Discordance

If ELISA results are consistently higher than LC-MS:

  • Hypothesis 1: Metabolite Cross-reactivity. Action: Check LC-MS chromatograms for metabolite peaks. Correlate the "excess" ELISA signal with the abundance of metabolites measured by LC-MS.

  • Hypothesis 2: Matrix Interference. Action: Perform parallelism (dilution linearity) on the ELISA. If signal drops non-linearly, matrix effects are present.

If LC-MS results are higher than ELISA:

  • Hypothesis 1: Anti-Drug Antibodies (ADA). Action: In immunogenicity studies, ADAs can block the ELISA capture antibody, reducing signal. LC-MS (which often uses harsh extraction) may dissociate ADAs, measuring "Total" drug while ELISA measures "Free" drug.

Visualization: Cross-Validation Decision Tree

CrossValLogic Start Compare ELISA vs. LC-MS Data CalcDiff Calculate % Difference (Bland-Altman Analysis) Start->CalcDiff CheckPass Is Diff < 20% for 67% of samples? CalcDiff->CheckPass Pass Validation Successful Methods are Concordant CheckPass->Pass Yes Fail Discordance Detected CheckPass->Fail No AnalyzeBias Analyze Bias Direction Fail->AnalyzeBias ELISA_High ELISA > LC-MS (Positive Bias) AnalyzeBias->ELISA_High ELISA Higher LCMS_High LC-MS > ELISA (Negative Bias) AnalyzeBias->LCMS_High LC-MS Higher RootCause1 Likely Cause: Metabolite Cross-Reactivity ELISA_High->RootCause1 RootCause2 Likely Cause: ADA Interference (Biologics) or Ion Suppression (LC-MS) LCMS_High->RootCause2

Figure 2: Decision tree for interpreting cross-validation data and diagnosing discordance.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[2] Guideline on bioanalytical method validation. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310.
  • Kura Biotech. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Retrieved from [Link]

Sources

Overcoming Inter-Laboratory Variability in Small Molecule Quantification: Standardized Kits vs. In-House LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Mechanistic evaluation and performance comparison of targeted metabolomics workflows.

The Reproducibility Crisis in Targeted Metabolomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard for the highly specific and sensitive quantification of small molecules in clinical and pharmacological research[1]. However, as multi-center epidemiological studies and global clinical trials expand, the field faces a critical bottleneck: inter-laboratory variability.

When identical biological samples are analyzed across different facilities using independently developed methods, the resulting quantitative data often conflict. This variability stems from three mechanistic failures in unstandardized workflows:

  • The Isomer Problem & Chromatographic Drift: Isomers (e.g., identical exact mass lipids) rely on retention time for differentiation. Variations in column chemistry, gradient profiles, and ambient laboratory temperature cause retention time shifts, leading to widespread misidentification[2].

  • Uncorrected Matrix Effects: Co-eluting endogenous compounds suppress or enhance target ionization. Without a matched stable isotope-labeled internal standard (SIL-IS) for every analyte, quantification becomes matrix-dependent, rendering cross-laboratory comparisons mathematically invalid[3].

  • Algorithmic Subjectivity: Manual adjustment of peak integration baselines in post-acquisition data processing introduces severe human bias, particularly for metabolites near the limit of detection (LOD)[4].

To solve this, laboratories must choose between optimizing In-House Laboratory Developed Tests (LDTs) or adopting Standardized Commercial Assays (e.g., the Biocrates MxP® Quant 500 kit).

Mechanistic Comparison: In-House LDTs vs. Standardized Kits
The In-House LC-MS/MS Approach (LDTs)

In-house methods offer ultimate flexibility, allowing researchers to tailor gradients and multiple reaction monitoring (MRM) transitions to highly specific, niche biomarkers. However, they suffer from a lack of unified internal retention time standards (IRTS)[5]. Because laboratories synthesize or procure their own SIL-IS mixtures, the extraction recovery and matrix effect correction are only valid within that specific laboratory's exact instrument configuration. Consequently, relative quantification only partially mitigates inter-laboratory variability[3].

The Standardized Kit Approach

Standardized assays engineer variability out of the system through physical and algorithmic constraints. For example, the Biocrates MxP® Quant 500 kit utilizes a patented 96-well plate format containing embedded, lyophilized internal standards[6].

  • Causality of Reproducibility: By embedding the SIL-IS directly into the extraction plate, every sample—regardless of the laboratory—is exposed to the exact same concentration of internal standard at the exact same stage of extraction. This perfectly normalizes extraction efficiency and ionization suppression.

  • Bifurcated Analysis (LC vs. FIA): To combat the "Isomer Problem," standardized kits split the analysis. Small, polar molecules (106 metabolites like amino acids) undergo ultra-high-performance liquid chromatography (UHPLC) separation. Conversely, 528 complex lipids and acylcarnitines are analyzed via Flow Injection Analysis (FIA-MS/MS)[6]. By bypassing the LC column entirely and injecting directly into the mass spectrometer at a constant flow rate, FIA eliminates column-induced retention time shifts, relying strictly on highly specific MRM transitions and the embedded SIL-IS for absolute quantification.

Quantitative Performance & Experimental Data

Extensive ring trials have quantified the performance gap between these two methodologies. In a recent 14-laboratory global study analyzing human and rodent blood, standardized kits demonstrated exceptional robustness across diverse mass spectrometer platforms (e.g., Waters and Sciex triple quadrupoles)[6].

Analytical ParameterIn-House LC-MS/MS (LDTs)Standardized Kits (e.g., MxP® Quant 500)
Metabolite Coverage Highly variable (typically 50–200 analytes)Up to 634 metabolites across 26 classes[6]
Inter-Laboratory CV Often >30% (highly matrix-dependent)[3]Median 14.3% (Validated via NIST SRM 1950)[6]
Data Processing Manual/Semi-automated (Subjective integration)Automated AI-driven peak picking (e.g., WebIDQ)[7]
Matrix Effect Mitigation Partial (Limited by SIL-IS availability)Comprehensive (Lyophilized SIL-IS for all classes)[6]
Setup & Validation Time Months to YearsDays (Ready-to-use reagents)
Self-Validating Experimental Protocols

To ensure scientific integrity, any quantification workflow must act as a self-validating system. Below are the comparative step-by-step methodologies, including critical validation checkpoints.

Protocol A: In-House LC-MS/MS (Stable Isotope Dilution)
  • Sample Preparation: Aliquot 50 µL of plasma. Spike with a custom-prepared SIL-IS mixture.

  • Protein Precipitation: Add 150 µL of cold Methanol/Acetonitrile (1:1, v/v). Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • System Suitability Check (Validation Checkpoint): Inject a neat standard mix. Condition: The retention time relative standard deviation (RSD) must be < 2%, and mass accuracy must be < 10 ppm before proceeding to biological samples[3].

  • LC-MS/MS Acquisition: Inject the supernatant onto a C18 or HILIC column. Acquire data using lab-specific MRM transitions.

  • Data Processing: Manually integrate peaks. Vulnerability: High risk of subjective baseline drawing for near-LOD metabolites.

Protocol B: Standardized Kit Workflow (Biocrates MxP® Quant 500)
  • Sample Loading: Pipette 10 µL of plasma directly onto the standardized 96-well filter plate containing the pre-embedded, lyophilized SIL-IS[6].

  • Derivatization: Add 50 µL of 5% phenyl isothiocyanate (PITC) to derivatize amino acids and biogenic amines, standardizing their ionization efficiency. Incubate for 20 minutes, then dry under nitrogen.

  • Extraction: Add 300 µL of 5 mM ammonium acetate in methanol. Shake for 30 minutes and elute via centrifugation into a capture plate.

  • Bifurcated Acquisition:

    • LC-MS/MS: Inject 5 µL for UHPLC separation of polar metabolites (approx. 6 min run time)[6].

    • FIA-MS/MS: Inject 20 µL directly into the MS for lipid quantification (approx. 3 min run time)[6].

  • Automated Validation (Validation Checkpoint): Import raw data into the proprietary software (e.g., WebIDQ). Condition: The software automatically calculates the variance of the internal standards in the Quality Control (QC2) wells. If the normalization factor exceeds pre-set tolerances, the plate fails validation, preventing the export of erroneous data[6].

Workflow Visualization

The following diagram illustrates the divergent paths of variability introduction and mitigation between the two approaches.

G cluster_inhouse In-House LC-MS/MS (High Variability) cluster_standard Standardized Kit (Low Variability) IH_Prep Custom Sample Prep (Variable IS Spiking) IH_LCMS Platform-Specific LC-MS (Chromatographic Drift) IH_Prep->IH_LCMS IH_Data Manual Peak Integration (Subjective Baselines) IH_LCMS->IH_Data IH_Result High Inter-Lab CV (>30% Variance) IH_Data->IH_Result ST_Prep Standardized 96-Well Plate (Embedded Lyophilized IS) ST_LCMS Bifurcated Acquisition (LC & FIA-MS/MS) ST_Prep->ST_LCMS ST_Data Automated AI Processing (Algorithmic Integration) ST_LCMS->ST_Data ST_Result Low Inter-Lab CV (<15% Variance) ST_Data->ST_Result

Mechanistic workflow comparison: Standardized kits eliminate variability via embedded standards and FIA.

Conclusion

While in-house LC-MS/MS methods remain vital for novel biomarker discovery and highly specialized assays, they introduce unacceptable levels of inter-laboratory variability for large-scale, multi-center studies. Standardized kits fundamentally alter the analytical landscape by replacing subjective, variable steps with physically embedded controls (lyophilized SIL-IS) and algorithmic data processing. For researchers prioritizing data integration, multi-site reproducibility, and absolute quantification, standardized commercial assays represent the necessary evolution of the metabolomics workflow.

References
  • Source: nih.
  • Source: nih.
  • Source: jst.go.
  • Source: roche.
  • (PDF)
  • Source: metwarebio.
  • Source: biocrates.

Sources

A Comparative Guide to the Neuroprotective Effects of Flupirtine and Its Main Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the full pharmacological profile of a compound, including its metabolites, is crucial for optimizing therapeutic strategies and identifying new avenues for development. Flupirtine, a centrally acting, non-opioid analgesic, has garnered significant interest for its pronounced neuroprotective properties.[1][2][3] This guide provides an in-depth comparison of the neuroprotective effects of flupirtine and its primary metabolites, synthesizing available experimental data to elucidate their mechanisms and relative contributions to the overall therapeutic effect.

Introduction to Flupirtine: Beyond Analgesia

Flupirtine belongs to a class of drugs known as Selective Neuronal Potassium Channel Openers (SNEPCOs).[2] Its primary mechanism of action involves the activation of Kv7 (KCNQ) voltage-gated potassium channels, which leads to neuronal hyperpolarization and a stabilization of the resting membrane potential.[1][4] This action underpins not only its analgesic effects but also its significant neuroprotective capabilities, which have been explored in models of various neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and prion diseases.[3][5]

The Metabolic Fate of Flupirtine

Following administration, flupirtine undergoes extensive metabolism in the liver. The two primary metabolites are:

  • D-13223: An N-acetylated analogue.[1][4][6]

  • 4-Fluoro-hippuric acid. [2][6]

The metabolic pathway involves hydrolysis of the carbamate group followed by N-acetylation to form D-13223.[4][5]

Flupirtine_Metabolism Flupirtine Flupirtine Hydrolysed_Metabolite Hydrolysed Intermediate Flupirtine->Hydrolysed_Metabolite Hydrolysis (Carboxylesterase) Fluoro_hippuric_acid 4-Fluoro-hippuric acid Flupirtine->Fluoro_hippuric_acid Oxidation & Conjugation D13223 D-13223 (N-acetylated metabolite) Hydrolysed_Metabolite->D13223 Acetylation (N-acetyltransferase 2) Flupirtine_Neuroprotection cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Signaling Flupirtine Flupirtine Kv7 Kv7 Channel Flupirtine->Kv7 Activates GABA_A GABA-A Receptor Flupirtine->GABA_A Modulates Bcl2 ↑ Bcl-2 (Anti-apoptotic) Flupirtine->Bcl2 GSH ↑ Glutathione (Antioxidant) Flupirtine->GSH NMDA NMDA Receptor Kv7->NMDA Indirectly Inhibits (via hyperpolarization) Ca_influx ↓ Ca²⁺ Influx NMDA->Ca_influx Apoptosis ↓ Apoptosis Bcl2->Apoptosis Inhibits Oxidative_Stress ↓ Oxidative Stress GSH->Oxidative_Stress Inhibits Ca_influx->Apoptosis Ca_influx->Oxidative_Stress Neuroprotection Neuroprotection Experimental_Workflow start Seed SH-SY5Y cells in 96-well plate pretreat Pre-treat with Flupirtine or D-13223 (2h) start->pretreat induce Induce excitotoxicity with Glutamate (24h) pretreat->induce mtt Add MTT reagent (4h) induce->mtt solubilize Solubilize formazan with DMSO mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data: Calculate % viability, EC50 read->analyze

Caption: Workflow for in vitro neuroprotection assay.

Conclusion and Future Directions

Flupirtine is a potent neuroprotective agent with a well-defined, multi-target mechanism of action. It effectively counteracts excitotoxicity, apoptosis, and oxidative stress through the activation of Kv7 channels and the modulation of intracellular protective pathways.

Its primary active metabolite, D-13223, contributes to the overall analgesic effect of the drug. However, there is a clear gap in the current body of research regarding its specific neuroprotective capabilities. While it is likely that D-13223 possesses neuroprotective properties, direct comparative studies are needed to quantify its potency relative to flupirtine. Such studies would be invaluable for the drug development community, offering a more complete understanding of flupirtine's in vivo pharmacology and potentially identifying new therapeutic leads with optimized safety and efficacy profiles. Future research should focus on head-to-head in vitro and in vivo comparisons of flupirtine and D-13223 in various models of neuronal injury.

References

  • Dwivedi, A., & Vutukuri, R. (2019). Pharmacology and clinical applications of flupirtine: Current and future options. SHURA.[Link]

  • Harish, S., Bhuvana, K., Bengalorkar, G. M., & Kumar, T. (2012). Flupirtine: Clinical pharmacology. Journal of Anaesthesiology Clinical Pharmacology, 28(2), 172–177. [Link]

  • Scribd. (n.d.). Clinical Pharmacology Of Flupirtine. Retrieved from [Link]

  • Dhadde, S. B. (2017). Flupirtine: A Narrative Review of Its Role in Acute and Chronic Pain Management. Hapres. [Link]

  • Richter, T., Tuerck, D., & Kless, A. (2012). Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1. British Journal of Clinical Pharmacology, 73(5), 755-767. [Link]

  • Schuster, G., Schwarz, M., Block, F., Pergande, G., & Schmidt, W. J. (1998). Flupirtine: A Review of Its Neuroprotective and Behavioral Properties. ResearchGate. [Link]

  • Klawe, C., & Maschke, M. (2009). Flupirtine: Pharmacology and clinical applications of a nonopioid analgesic and potentially neuroprotective compound. ResearchGate. [Link]

  • Sattler, M. B., Williams, S. K., Neusch, C., Otto, M., Pehlke, J. R., Bähr, M., & Williams, S. K. (2019). Pharmacology and clinical applications of flupirtine. World Journal of Pharmacology. [Link]

  • Komirishetty, P., Areti, A., Yellu, N. R., & Kumar, A. (2018). Brain Distribution and Metabolism of Flupirtine, a Nonopioid Analgesic Drug with Antiseizure Effects, in Neonatal Rats. Pharmaceuticals, 11(4), 133. [Link]

  • Wikipedia. (2023, September 15). Flupirtine. [Link]

  • Elango, P., Chellathai, D., & Babu, S. (2016). Evaluation of neuroprotective effect of flupirtine in brain of albino rats. International Journal of Basic & Clinical Pharmacology, 5(1), 139-144. [Link]

Sources

comparative docking studies of hydroxypyridine ligands with target proteins

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "metalloenzyme trap" in computational drug discovery: the assumption that standard molecular docking algorithms can accurately model transition metal coordination out-of-the-box. They cannot.

Hydroxypyridinones (HOPOs) and their derivatives are privileged metal-binding pharmacophores (MBPs) used to inhibit critical metalloenzymes, such as the dinuclear Mn²⁺/Mg²⁺ active site of the Influenza A RNA-dependent RNA polymerase acidic N-terminal (PAN) endonuclease. However, the complex electronic environment of d-orbital coordination requires deliberate algorithmic choices.

This guide provides an objective, data-driven comparison of leading docking software platforms and establishes a self-validating experimental protocol for modeling HOPO-metalloenzyme interactions.

Comparative Performance of Docking Engines

When docking HOPO ligands into metalloenzymes, the primary challenge is achieving the correct bidentate chelation geometry without the scoring function heavily penalizing the tight metal-oxygen bonds as steric clashes.

  • AutoDock Vina: Vina utilizes a highly efficient hybrid empirical/knowledge-based scoring function. While it is excellent for standard hydrophobic pockets, it lacks explicit directional metal coordination terms. Recent benchmarks indicate that while Vina can achieve a reasonable pose prediction success rate (~74% at 2Å RMSD) if the metal is treated as a rigid sphere, its scoring power (correlation with true binding affinity) for metalloproteins is often uninformative 1. Vina is best used for rapid, early-stage pose generation rather than affinity ranking 2.

  • Schrödinger Glide (SP/XP): Glide’s Standard Precision (SP) heavily penalizes close atomic contacts. Because Mn-O coordination bonds are extremely short (1.9–2.2 Å), Glide often misinterprets these as severe steric clashes, leading to rejected poses. To bypass this, users must utilize Metal Coordinate Constraints or Quantum Polarized Ligand Docking (QPLD). Without these interventions, Glide's success rate for Zn/Ca metalloproteins drops below 55% 1.

  • CCDC GOLD: GOLD is widely considered the industry standard for metalloenzymes. It allows users to explicitly define coordination geometries (e.g., octahedral for Mn²⁺) and utilizes the ChemScore-GS fitness function, which includes specific metal-binding terms. This overrides standard van der Waals repulsion at the metal center, reliably yielding the 5- and 6-membered chelate rings characteristic of high-affinity HOPO inhibitors.

Self-Validating Experimental Protocol

To ensure scientific integrity, every docking workflow must be treated as a self-validating system. The following protocol is optimized for docking HOPO derivatives into Influenza PAN Endonuclease (e.g., PDB: 4M5Q).

Step 1: Target Preparation (Protein & Metal Center)

  • Action: Import the crystal structure. Assign +2 oxidation states to both Mn1 and Mn2. Crucially, retain the bridging hydroxide anion located between the two metal ions.

  • Causality: Incorrect oxidation states alter the partial charges of the metal ions, destroying the electrostatic gradient required to pull the ligand into the active site. The bridging hydroxide must be retained because it is structurally integral to the hydrolytic cleavage mechanism and forms part of the coordination sphere that high-affinity HOPO inhibitors interact with 3.

Step 2: Ligand Preparation (HOPO Deprotonation)

  • Action: Process ligands at pH 7.4 ± 0.5. Force the deprotonation of the hydroxyl group on the hydroxypyridinone ring.

  • Causality: At physiological pH, HOPOs undergo deprotonation to form the phenolate/enolate species. An un-deprotonated hydroxyl group cannot act as a strong O,O-bidentate chelator. Failing to deprotonate the ligand in silico will result in artificial poses that rely on weak hydrogen bonding rather than true metal chelation 4.

Step 3: Grid Generation & Constraints

  • Action: Center the docking grid directly on the Mn1-Mn2 axis. Apply a distance constraint (1.9–2.3 Å) between the HOPO carbonyl oxygen and Mn1.

  • Causality: Without constraints, stochastic search algorithms will over-sample the massive, solvent-exposed cleft of the endonuclease rather than converging on the deep catalytic metal center.

Step 4: System Validation (Native Re-docking)

  • Action: Re-dock the co-crystallized native MBP (e.g., pyromeconic acid).

  • Validation Metric: The protocol is only validated for production screening if the RMSD of the metal-binding oxygen atoms is ≤ 1.5 Å relative to the crystal structure. If the algorithm flips the HOPO ring, the metal force field parameters must be recalibrated.

Step 5: High-Throughput Docking & Isostere Evaluation

  • Action: Execute the docking run for novel HOPO derivatives (e.g., carboxylic acid isosteres) and rank them based on a consensus of the docking score and the preservation of the bidentate coordination geometry 5.

Workflow Visualization

G A 1. Target Preparation (Define Mn2+ States) C 3. Grid Generation (Metal-Centered Box) A->C B 2. Ligand Preparation (HOPO Deprotonation) B->C D 4. Docking Engine (GOLD / Glide QPLD) C->D E 5. Self-Validation (Native Re-docking RMSD <1.5Å) D->E F 6. Lead Optimization (Isostere Evaluation) E->F

Caption: Self-validating docking workflow for hydroxypyridinone ligands targeting metalloenzymes.

Ligand Performance & Experimental Data

The efficacy of a docking protocol is ultimately proven by its ability to rationalize in vitro enzymatic assay data. The table below summarizes the quantitative performance of various HOPO derivatives and isosteres against PAN Endonuclease, demonstrating how minor structural modifications to the MBP drastically alter binding affinity.

Table 1: Comparative Inhibitory Activity of HOPO Derivatives against PAN Endonuclease

Ligand ScaffoldTarget EnzymeIC₅₀ ValuePrimary Coordination ModeSource
Pyromeconic Acid (Base MBP)PAN Endonuclease22.5 μMO,O-bidentate (Mn1, Mn2)3
Parhi-6 (Phenyltetrazole HOPO)PAN Endonuclease368 nMO,O-bidentate + Lys134 H-bond3
Carboxylic Acid-Modified HOPO PAN Endonuclease~17 nMBridging phenolate (5- & 6-membered rings)5
1-Hydroxypyridin-2(1H)-one Tyrosinase (Cu²⁺)2.25 μMCu²⁺ chelation + Hydrophobic packing4

Data Interpretation: As observed in the transition from Pyromeconic Acid to the Carboxylic Acid-Modified HOPO, optimizing the peripheral functional groups surrounding the core hydroxypyridinone ring allows the ligand to bridge the metal ions through the phenolate donor, effectively dropping the IC₅₀ from the micromolar to the low nanomolar range.

References

  • MetalProGNet: a structure-based deep graph model for metalloprotein–ligand interaction predictions. RSC Publishing. 1

  • AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. PMC / NIH. 2

  • Fragment-Based Identification of Influenza Endonuclease Inhibitors. PMC / NIH. 3

  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PMC / NIH. 4

  • Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. PMC / NIH. 5

Sources

A Comparative Guide to the Validation of 2-(3-acetylaminophenyl)-5-hydroxypyridine as a Specific Biomarker for Flupirtine Intake

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2-(3-acetylaminophenyl)-5-hydroxypyridine, a major metabolite of flupirtine, and its validation as a specific biomarker for monitoring flupirtine intake. This document will delve into the scientific rationale, comparative performance against other biomarkers, and detailed experimental protocols for its validation.

Introduction: The Need for a Specific Flupirtine Biomarker

Flupirtine is a centrally acting, non-opioid analgesic with muscle-relaxant properties.[1][2][3] It functions as a selective neuronal potassium channel opener, which gives it a unique pharmacological profile compared to traditional analgesics like NSAIDs and opioids.[2][3][4][5][6] However, concerns over its potential for drug-induced liver injury (DILI) have necessitated robust methods for monitoring patient exposure and metabolism.[1][5][7][8]

Traditional biomarkers of liver injury, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are sensitive but lack specificity for DILI caused by a particular drug.[9][10][11][12] An increase in these enzymes can be indicative of various liver conditions, not just flupirtine-related hepatotoxicity.[10][11] Therefore, a biomarker that directly and specifically confirms the intake and metabolic processing of flupirtine is of paramount importance for both clinical safety monitoring and forensic toxicology.

2-(3-acetylaminophenyl)-5-hydroxypyridine, also known as D-13223, is the major active metabolite of flupirtine.[5][7][13] Its presence and concentration in biological matrices like plasma and urine can serve as a direct indicator of flupirtine administration and metabolic conversion. This guide will explore the validation of D-13223 as a superior and specific biomarker for this purpose.

Metabolic Pathway of Flupirtine

Flupirtine undergoes extensive metabolism in the liver. The primary pathway involves hydrolysis of the ethyl carbamate group, followed by N-acetylation to form 2-(3-acetylaminophenyl)-5-hydroxypyridine (D-13223).[5][8] This biotransformation is a key step in the drug's disposition.

Flupirtine_Metabolism Flupirtine Flupirtine Hydrolyzed_Metabolite Hydrolyzed Intermediate Flupirtine->Hydrolyzed_Metabolite Hydrolysis (Carboxylesterase) D13223 2-(3-acetylaminophenyl)-5-hydroxypyridine (D-13223) Hydrolyzed_Metabolite->D13223 N-acetylation (NAT2) Excretion Urinary Excretion D13223->Excretion

Caption: Metabolic conversion of flupirtine to its major metabolite, D-13223.

Comparative Analysis of Biomarkers

The validation of D-13223 as a biomarker necessitates a comparison with existing, less specific markers of liver injury.

BiomarkerTypeSpecificity for Flupirtine IntakeSensitivityOnset of Detection
2-(3-acetylaminophenyl)-5-hydroxypyridine (D-13223) Drug MetaboliteHighHighRapidly after intake
Alanine Aminotransferase (ALT) Liver EnzymeLowHigh (for liver injury)Delayed (post-injury)
Aspartate Aminotransferase (AST) Liver EnzymeLowHigh (for liver injury)Delayed (post-injury)
Total Bilirubin (TBIL) Liver FunctionLowModerateDelayed (post-injury)
Glutamate Dehydrogenase (GLDH) Liver EnzymeLowHigh (for mitochondrial injury)Delayed (post-injury)
microRNA-122 (miR-122) Liver-specific RNALowVery High (for liver injury)Early (post-injury)

As the table illustrates, while markers like ALT, AST, and miR-122 are sensitive indicators of liver damage, they do not confirm that the injury was caused by flupirtine.[9][10][11][12] In contrast, the detection of D-13223 provides direct evidence of flupirtine exposure and its metabolism, making it an invaluable tool for differential diagnosis in cases of suspected DILI.

Experimental Validation of D-13223 as a Biomarker

The validation of an analytical method for D-13223 in biological matrices is crucial to its application as a reliable biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard technique for this purpose due to its high sensitivity and selectivity.[14][15]

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH/FDA Guidelines) cluster_2 Application A LC-MS/MS Optimization B Sample Preparation (LLE or SPE) A->B C Specificity & Selectivity B->C D Linearity & Range C->D E Accuracy & Precision D->E F Limit of Detection (LOD) & Quantitation (LOQ) E->F G Stability F->G H Matrix Effect G->H I Pharmacokinetic Studies H->I J Clinical Monitoring I->J K Forensic Analysis I->K

Caption: A typical workflow for the validation and application of a D-13223 bioanalytical method.

This protocol outlines a robust method for the quantification of D-13223 in human plasma, adapted from established methodologies.[14][15][16]

1. Materials and Reagents:

  • D-13223 reference standard

  • Internal standard (IS), e.g., a deuterated analog of D-13223 or a structurally similar compound

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

2. Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • A C18 analytical column.

3. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of D-13223 and the IS in methanol.

  • Spike drug-free human plasma with known concentrations of D-13223 to create calibration standards and QC samples at low, medium, and high concentrations.

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the IS working solution.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Analysis:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for D-13223 and the IS.

6. Method Validation Parameters:

  • Specificity and Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of D-13223 and the IS.

  • Linearity: Construct a calibration curve over a clinically relevant concentration range (e.g., 1-500 ng/mL) and assess the linearity using a weighted least squares regression model. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Analyze QC samples at three concentration levels on three separate days. The intra- and inter-day precision (%CV) should be <15%, and the accuracy (% bias) should be within ±15%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. A LOQ of around 2 ng/mL is achievable.[14]

  • Stability: Evaluate the stability of D-13223 in plasma under various conditions: short-term (room temperature), long-term (frozen), and after freeze-thaw cycles.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix by comparing the response of D-13223 in post-extraction spiked samples to that in a neat solution.

Conclusion

The validation of 2-(3-acetylaminophenyl)-5-hydroxypyridine (D-13223) as a specific biomarker for flupirtine intake offers a significant advancement in the clinical and forensic monitoring of this analgesic. Its high specificity provides a clear advantage over traditional, non-specific markers of liver injury. The detailed LC-MS/MS methodology presented here provides a robust framework for its accurate and precise quantification in biological samples. By implementing such validated methods, researchers and clinicians can more effectively manage the therapeutic use of flupirtine and investigate cases of suspected adverse drug reactions.

References

  • Antoine, D. J., & Dear, J. W. (2023). Novel biomarkers for drug-induced liver injury. Expert Opinion on Drug Metabolism & Toxicology, 19(10), 649–660. [Link]

  • Chen, X., Zhong, D., Schug, B., & Blume, H. (2001). Simultaneous determination of flupirtine and its major active metabolite in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 195–202. [Link]

  • Cui, Y., et al. (2020). Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives. Frontiers in Pharmacology, 10, 1678. [Link]

  • Harirforoosh, S., & He, T. (2009). Flupirtine as a Potential Treatment for Fibromyalgia. Clinical Medicine Insights: Arthritis and Musculoskeletal Disorders, 2, 37–43. [Link]

  • Lawson, K. (2019). Pharmacology and clinical applications of flupirtine: Current and future options. World Journal of Pharmacology, 8(1), 1-11. [Link]

  • McGill, M. R., & Jaeschke, H. (2019). Biomarkers of Drug-induced Liver Injury. Advances in Pharmacology, 85, 111–134. [Link]

  • Singh, A., et al. (2023). Comprehensive Review on Biomarkers in Hepatotoxicity: From Conventional Indicators to Omics-Driven Discoveries. International Journal of Molecular Sciences, 24(19), 14881. [Link]

  • Walsh, J. (2025). Biomarkers for Drug-Induced Liver Injury Monitoring. Walsh Medical Media.
  • Riedel, K. D., et al. (2014). Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1. British Journal of Clinical Pharmacology, 78(6), 1337–1350. [Link]

  • Lawson, K. (2019). Pharmacology and clinical applications of flupirtine: Current and future options. World Journal of Pharmacology, 8(1), 1-11. [Link]

  • Li, H., et al. (2017). Bioequivalence study of two formulations of flupirtine maleate capsule. Drug Design, Development and Therapy, 11, 3471–3477. [Link]

  • Hlavica, P., & Niebch, G. (1985). [Pharmacokinetics and biotransformation of the analgesic flupirtine in humans]. Arzneimittel-Forschung, 35(1), 67–74. [Link]

  • Suneetha, A., & Rao, D. R. (2011). Simultaneous Analysis of Paracetamol and Flupirtine in Pharmaceutical Dosage Forms by RP-HPLC Method. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 162-164.
  • Suneetha, A., & Rao, D. R. (2012). A new RP-HPLC method for the quantitative determination of Flupiritine Maleate and Paracetamol. International Journal of Pharmaceutical Sciences and Research, 3(8), 2736-2741.
  • Anderson, N., & Borlak, J. (2011). Correlation versus Causation? Pharmacovigilance of the Analgesic Flupirtine Exemplifies the Need for Refined Spontaneous ADR Reporting. PLoS ONE, 6(10), e25221. [Link]

  • ResearchGate. (n.d.). The Comparison of Sensitivity and Specificity Between Biomarkers in Female PJI. Retrieved from [Link]

  • Devulder, J. (2010). Flupirtine in pain management: pharmacological properties and clinical use. CNS Drugs, 24(10), 867–881. [Link]

  • van der Schrier, R., et al. (2022). Pharmacological Probes to Validate Biomarkers for Analgesic Drug Development. Pharmaceuticals, 15(8), 939. [Link]

  • PLoS ONE. (2011). Correlation versus Causation? Pharmacovigilance of the Analgesic Flupirtine Exemplifies the Need for Refined Spontaneous ADR Reporting. [Link]

  • HMA-EMA Catalogues. (2015). Post-Authorisation Safety Study (PASS) to evaluate the effectiveness of the risk minimisation measures for flupirtine-containing medicinal products. [Link]

  • European Medicines Agency. (2018). Assessment report - Referral under Article 31 of Directive 2001/83/EC resulting from pharmacovigilance data INN: flupirtine. [Link]

  • Szelenyi, I. (2013). Flupirtine, a re-discovered drug, revisited. Inflammation Research, 62(3), 251–258. [Link]

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A Researcher's Guide to the Statistical Analysis of Pharmacokinetic Data: Parent Drug vs. Metabolite

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the journey of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile—what the body does to the drug—is paramount. This analysis extends beyond the administered parent drug to include its metabolites, which can be pharmacologically active, inactive, or even toxic.[1] The interplay between a parent drug and its metabolites dictates the overall safety and efficacy profile. Consequently, a robust statistical comparison of their pharmacokinetic behaviors is not just a regulatory expectation but a scientific necessity for making informed decisions in drug development.[2]

This guide provides an in-depth comparison of the statistical methodologies used to analyze and interpret the pharmacokinetic data of parent drugs versus their metabolites. We will move beyond a simple recitation of steps to explore the causal reasoning behind analytical choices, ensuring a trustworthy and scientifically sound approach. This document is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of parent-metabolite PK analysis.

The Foundational Choice: Why Analyze Metabolites Separately?

The decision to characterize a metabolite's pharmacokinetics is driven by several critical factors. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines on this matter.[3][4] A key concept is the "Metabolites in Safety Testing" (MIST) guidance, which recommends safety assessment for human metabolites that are present at concentrations greater than 10% of the total drug-related exposure at steady state.[5]

Beyond regulatory requirements, the scientific rationale is compelling:

  • Active Metabolites: If a metabolite is pharmacologically active, its exposure profile contributes directly to the drug's therapeutic effect. Understanding its formation and elimination is crucial for PK/PD (pharmacokinetic/pharmacodynamic) modeling.[6]

  • Prodrugs: In the case of a prodrug, the parent compound is inactive, and the metabolite is the active therapeutic agent. Here, the metabolite's PK profile is of primary importance.

  • Safety and Toxicity: Metabolites can be responsible for adverse effects. For example, acyl glucuronides have been noted as a potential concern.[5] Characterizing their exposure helps in interpreting toxicology data and assessing risk.[2]

  • Drug-Drug Interactions (DDI): A metabolite may be a substrate or inhibitor of metabolizing enzymes or transporters, creating DDI potential that differs from the parent drug.[7]

Experimental Design and Bioanalysis: The Blueprint for Quality Data

The quality of any statistical analysis is fundamentally dependent on the quality of the input data. A well-designed pharmacokinetic study is a self-validating system, providing clear, interpretable results.

Key Experimental Design Considerations:
  • Sampling Schedule: The schedule must be designed to capture the complete plasma concentration-time profile of both the parent and the metabolite. This includes:

    • Frequent sampling around the expected Tmax (time of maximum concentration) for both entities.

    • Sufficiently long sampling duration to accurately characterize the terminal elimination phase (at least 3-5 half-lives).

    • Pre-dose samples to ensure no baseline interference.

  • Dosing Regimen: Single ascending dose (SAD) and multiple ascending dose (MAD) studies are foundational.[8] MAD studies are particularly important for understanding accumulation and steady-state kinetics of both parent and metabolite.[5]

  • Bioanalytical Method: A validated bioanalytical method is non-negotiable. According to regulatory guidelines, the assay must be proven to be accurate, precise, selective, and stable for both the parent drug and the metabolite in the relevant biological matrix (e.g., plasma, urine).[4]

Experimental Protocol: Plasma Sample Collection and Processing for PK Analysis
  • Subject Preparation: Ensure subjects have adhered to study-specific restrictions (e.g., fasting, dietary controls).[9]

  • Sample Collection: At each pre-defined time point, draw whole blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Immediately place the tubes on ice.

  • Plasma Separation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10-15 minutes at 4°C.

  • Aliquoting: Carefully transfer the resulting plasma supernatant into pre-labeled, cryo-resistant tubes. It is best practice to create at least two aliquots per time point to allow for re-analysis if needed.

  • Storage: Immediately freeze the plasma aliquots and store them at -70°C or lower until bioanalysis. This ensures the stability of both the parent drug and its metabolites.

  • Sample Analysis: Analyze the plasma samples for the concentration of the parent drug and metabolite(s) using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) or other appropriate bioanalytical method.

G cluster_study_design Study Design & Execution cluster_analysis Data Generation & Analysis Dosing Dosing Event (SAD/MAD) Sampling Blood Sampling (Defined Timepoints) Dosing->Sampling Processing Sample Processing (Centrifugation & Aliquoting) Sampling->Processing Storage Sample Storage (≤ -70°C) Processing->Storage Bioanalysis Validated Bioanalysis (LC-MS/MS) Storage->Bioanalysis ConcTime Concentration-Time Data (Parent & Metabolite) Bioanalysis->ConcTime PK_Analysis Pharmacokinetic Analysis (NCA, Compartmental) ConcTime->PK_Analysis Stats Statistical Comparison & Interpretation PK_Analysis->Stats

Core Methodologies: Non-Compartmental vs. Compartmental Analysis

The two primary approaches for analyzing PK data are Non-Compartmental Analysis (NCA) and Compartmental Modeling. The choice between them depends on the study's objective and the complexity of the data.

Non-Compartmental Analysis (NCA)

NCA is the most widely used method in early clinical trials due to its simplicity and model-independent nature.[10] It relies on algebraic equations to derive key PK parameters directly from the observed concentration-time data.[8] The primary tool for calculating Area Under the Curve (AUC) in NCA is the trapezoidal rule.[10]

Causality Behind the Method: NCA is chosen for its robustness and minimal assumptions.[11] It provides a reliable characterization of drug exposure (AUC) and peak concentration (Cmax), which are the primary endpoints for bioequivalence and food-effect studies.[12]

Protocol: Step-by-Step NCA for Parent and Metabolite Data

  • Data Preparation: Tabulate the plasma concentration vs. time data for both the parent drug and the metabolite for each subject.

  • Parameter Derivation (for both parent and metabolite):

    • Cmax & Tmax: Identify these by direct observation from the data.

    • AUC_last: Calculate the Area Under the Curve from time zero to the last measurable concentration (t_last) using the linear trapezoidal rule.

      • Formula: AUC = Σ [ (C1+C2)/2 * (t2-t1) ] for each time interval.

    • λz (Terminal Elimination Rate Constant): Determine λz by performing a linear regression on the terminal, log-linear portion of the concentration-time curve. A minimum of three data points should be used.[10]

    • t½ (Terminal Half-Life): Calculate as ln(2) / λz.

    • AUC_inf (AUC extrapolated to infinity): Calculate as AUC_last + (C_last / λz), where C_last is the last measurable concentration. This is only reliable if AUC_last constitutes at least 80% of AUC_inf.[10]

    • CL/F (Apparent Clearance for Parent): Calculate as Dose / AUC_inf.

    • Vz/F (Apparent Volume of Distribution for Parent): Calculate as Dose / (λz * AUC_inf).

  • Summarize Data: Calculate descriptive statistics (e.g., geometric mean, arithmetic mean, SD, CV%) for the derived PK parameters for both parent and metabolite across all subjects.[13]

Table 1: Comparison of Typical NCA Parameters for a Parent Drug and its Metabolite

ParameterParent DrugMetaboliteRationale for Typical Differences
Tmax (hr) 2.04.0Metabolite formation is rate-limited by parent absorption and its own formation rate, often resulting in a later Tmax.
Cmax (ng/mL) 10045Metabolite Cmax depends on the fraction of parent converted and its clearance rate; it can be higher or lower than the parent.
t½ (hr) 8.015.0The metabolite's half-life is often longer if its elimination is slower than the parent's. In cases of "flip-flop" kinetics, the metabolite's apparent half-life may be limited by the parent's slower formation rate.[14]
AUCinf (ng*hr/mL) 9501200The metabolite's exposure can be higher than the parent's, especially if it has a slower clearance. This is a key consideration for MIST.[5]
Compartmental Modeling

Compartmental modeling uses mathematical models to describe the body as a series of interconnected compartments. For parent-metabolite analysis, a joint model is developed that simultaneously describes the time course of both entities.[15][16]

Causality Behind the Method: This approach is chosen when a mechanistic understanding of the drug's disposition is required.[17] It can separate absorption, distribution, metabolism, and elimination processes, and is powerful for simulation and prediction, such as predicting drug concentrations after different dosing regimens.[14]

G Dose Dose Parent Parent Drug (Central Compartment) Dose->Parent ka (Absorption) Metabolite Metabolite (Central Compartment) Parent->Metabolite km (Formation) Elim_P Elimination Parent->Elim_P ke_p (Parent Elim) Elim_M Elimination Metabolite->Elim_M ke_m (Metabolite Elim)

Advantages of Compartmental Modeling:

  • Provides estimates of microscopic rate constants (e.g., ka, km, ke).[18]

  • Can characterize complex PK phenomena like flip-flop kinetics or non-linear metabolism.[14][17]

  • Allows for robust simulation of untested scenarios.

  • Can handle sparse data more effectively than NCA through population PK (PopPK) approaches.[14]

The Crucial Application: Bioequivalence (BE) Assessment

Bioequivalence studies are fundamental for the approval of generic drugs, aiming to demonstrate that the generic product performs comparably to the reference product.[19] The standard statistical approach involves calculating the 90% Confidence Interval (CI) for the ratio of geometric least-squares means of the test and reference products for key PK parameters, primarily AUC and Cmax.[20] The acceptance criterion is typically that this 90% CI must fall within the range of 80.00% to 125.00%.[21]

The Parent vs. Metabolite Debate in BE Studies:

  • Primary Analyte: Regulatory agencies strongly prefer using the parent drug for BE assessment. The rationale is that the parent drug's concentration-time profile, particularly its Cmax, is more sensitive to differences in formulation performance and absorption rate than the metabolite's profile.[9]

  • When to Use Metabolites: The use of metabolite data is generally accepted only in exceptional cases, such as when the parent drug concentrations are too low or unstable to be reliably measured. For an inactive prodrug, demonstration of BE for the parent compound is still recommended.[9]

  • Intra-subject Variability: An interesting phenomenon is that the Cmax of a metabolite often shows lower intra-subject variability compared to the parent drug. This can result in a tighter 90% CI for the metabolite.[22] However, this does not supplant the principle of using the more sensitive parent drug data.

  • Separate Analysis: If both parent and metabolite are measured and considered relevant (e.g., both are active), the 90% CI should be applied separately to each entity. Applying BE criteria to the sum of parent and metabolite concentrations can be misleading and is not recommended.[23]

Statistical Comparison and Interpretation

Beyond regulatory BE assessments, researchers often need to compare the PK parameters of the parent and metabolite to understand their relationship.

  • Statistical Tests: To compare parameters like AUC or Cmax between parent and metabolite, a paired t-test on log-transformed data is often appropriate, as PK data are typically log-normally distributed.[6] For comparing Tmax, which is a discrete variable, a non-parametric test like the Wilcoxon signed-rank test is suitable.[6]

  • Geometric Mean Ratio (GMR): The GMR is a valuable parameter for quantifying the effect size, representing the ratio of a given parameter between two groups (or in this case, between metabolite and parent).[6] For example, a GMR of 1.5 for AUC (metabolite/parent) indicates that the systemic exposure to the metabolite is 50% higher than that of the parent.

Conclusion

The statistical analysis of pharmacokinetic data for a parent drug and its metabolite is a multi-faceted process that underpins critical decisions in drug development. While Non-Compartmental Analysis (NCA) serves as the robust workhorse for determining key exposure parameters in most early-phase studies, compartmental modeling offers deeper mechanistic insights when required.

For the purpose of bioequivalence, the parent drug remains the analyte of choice due to its superior sensitivity in detecting formulation differences. The analysis of metabolites, guided by regulatory frameworks like MIST, is essential for a comprehensive understanding of a drug's activity, safety, and interaction potential. By employing rigorous experimental design and selecting the appropriate statistical methodology, researchers can confidently characterize the complex relationship between a parent drug and its metabolites, ultimately leading to the development of safer and more effective medicines.

References

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  • Guideline on the Investigation of Bioequivalence. European Medicines Agency.
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  • The Role of Metabolite in Bioequivalence Decision Making. Walsh Medical Media.
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Safety Operating Guide

Navigating the Unseen: A Step-by-Step Guide to the Safe Disposal of 2-(3-ACETYLAMINOPHENYL)-5-HYDROXYPYRIDINE

Author: BenchChem Technical Support Team. Date: March 2026

For the researcher navigating the frontiers of drug development, the synthesis and handling of novel chemical entities are a daily reality. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the final step of a compound's lifecycle: its disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(3-acetylaminophenyl)-5-hydroxypyridine, a compound for which specific safety data may not be readily available. Our approach is rooted in established principles of chemical safety, drawing authoritative guidance from the known profiles of its structural analogues to ensure a conservative and robust disposal plan.

The First Principle: Proactive Hazard Assessment

Given the absence of a specific Safety Data Sheet (SDS) for 2-(3-acetylaminophenyl)-5-hydroxypyridine, our primary directive is to infer its potential hazards from its constituent chemical moieties: a hydroxypyridine ring and an acetylaminophenyl group. This method, grounded in toxicological precedence, allows us to anticipate risks and implement appropriate safety controls.

Pyridine and its derivatives are often classified as hazardous waste, with disposal frequently managed through incineration at high temperatures[1]. The hydroxypyridine component suggests potential for skin, eye, and respiratory irritation, as seen in related compounds like 2-amino-3-hydroxypyridine, which is also noted as toxic if swallowed or in contact with skin[2][3]. The acetylaminophenyl group, structurally related to acetaminophen, points towards potential oral toxicity[4]. Therefore, we must treat 2-(3-acetylaminophenyl)-5-hydroxypyridine as a hazardous substance with multiple potential routes of toxicity.

Inferred Hazard Profile:
Hazard ClassAnticipated RiskBasis for Assessment (Structural Analogues)
Acute Oral Toxicity Toxic or Harmful if Swallowed3-Acetylpyridine (Toxic)[4], 2-Amino-3-hydroxypyridine (Toxic)[2][3]
Acute Dermal Toxicity Potentially Toxic in Contact with Skin2-Amino-3-hydroxypyridine (Toxic)[2]
Skin Corrosion/Irritation Causes Skin Irritation3-Acetylpyridine, 2-Amino-3-hydroxypyridine[2][4]
Eye Damage/Irritation Causes Serious Eye Irritation2-Amino-3-hydroxypyridine[2][3]
Respiratory Irritation May Cause Respiratory Irritation2-Amino-3-hydroxypyridine[2][3]
Aquatic Toxicity Toxic to Aquatic Life3-Acetylpyridine, 2-Amino-3-hydroxypyridine[5]

The Disposal Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, ensuring that each step logically follows from a comprehensive risk assessment. This workflow minimizes exposure and ensures full compliance with environmental regulations.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound or its waste, the following PPE is mandatory. The rationale is to create a complete barrier against the inferred hazards of dermal absorption, inhalation, and eye contact.

  • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended when handling concentrated waste.

  • Eye Protection: Chemical splash goggles are required at all times.

  • Body Protection: A lab coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of the compound, especially the generation of waste, must be conducted within a certified chemical fume hood to minimize inhalation exposure[6].

Step 2: Waste Segregation and Collection - The Core of Compliance

Proper segregation at the point of generation is critical. Under no circumstances should this chemical waste be mixed with regular trash or poured down the drain[6][7].

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible hazardous waste container. Glass or high-density polyethylene are suitable choices[7].

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste 2-(3-acetylaminophenyl)-5-hydroxypyridine". Include hazard pictograms for toxicity and environmental hazard.

  • Collect All Contaminated Materials: This includes the pure compound, solutions containing the compound, and any materials used for cleaning spills, such as absorbent pads or vermiculite.

Step 3: Temporary Storage - Ensuring a Safe Holding Pattern

Waste containers must be stored safely pending collection by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.

  • Location: Store the sealed container in a cool, dry, and well-ventilated secondary containment area[6]. This area should be away from sources of ignition, heat, and direct sunlight[6].

  • Compatibility: Ensure the waste is not stored near incompatible materials, such as strong oxidizing agents or acids[2].

  • Container Integrity: Keep the container sealed at all times, except when adding waste.

Step 4: Final Disposal - The Professional Hand-off

The final disposal of 2-(3-acetylaminophenyl)-5-hydroxypyridine waste must be conducted by professionals.

  • Consult Your EHS Department: It is imperative to consult with your institution's EHS department for specific guidelines, as regulations can vary by location[6].

  • Arrange for Pickup: Contact your EHS department to schedule a pickup of the hazardous waste.

  • Likely Disposal Method: Based on the properties of its analogues, the most probable disposal method is high-temperature incineration by a licensed hazardous waste facility[1]. Do not attempt to treat or neutralize the chemical waste yourself.

Spill Management: A Rapid Response Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, using the fume hood to its full capacity[6].

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill[6][7].

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of 2-(3-acetylaminophenyl)-5-hydroxypyridine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood spill_check Is there a spill? fume_hood->spill_check container Select Compatible & Labeled Waste Container labeling Label: 'Hazardous Waste' & Full Chemical Name container->labeling collection Collect Waste Chemical & Contaminated Materials labeling->collection storage Store Sealed Container in Secondary Containment collection->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs end_node End: Waste Safely Managed by Professionals contact_ehs->end_node spill_check->container No spill_contain Contain with Inert Absorbent spill_check->spill_contain Yes spill_collect Collect into Waste Container spill_contain->spill_collect spill_collect->container

Caption: Disposal workflow for 2-(3-acetylaminophenyl)-5-hydroxypyridine.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 2-(3-acetylaminophenyl)-5-hydroxypyridine, upholding the highest standards of laboratory safety and environmental responsibility.

References

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